molecular formula C8H10BrNO3S B1530156 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one CAS No. 1083168-88-0

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Cat. No.: B1530156
CAS No.: 1083168-88-0
M. Wt: 280.14 g/mol
InChI Key: AGNQYMOWIBRFNN-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H10BrNO3S and its molecular weight is 280.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-(2-methylsulfonylethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQYMOWIBRFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219947
Record name 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone
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Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-88-0
Record name 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . As a substituted pyridinone, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, a proposed synthetic pathway with a detailed experimental protocol, and an analysis of its expected spectral properties. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound in novel research applications.

Introduction and Significance

Substituted pyridin-2(1H)-one scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The inherent functionalities of the pyridinone ring, including its capacity for hydrogen bonding and metal chelation, make it a privileged structure in drug design. The introduction of a bromine atom at the 5-position offers a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broader chemical space.

Furthermore, the N-alkylation with a methylsulfonyl ethyl group introduces a polar, flexible side chain that can significantly influence the molecule's solubility, pharmacokinetic profile, and interactions with biological targets. The sulfonyl group is a well-established pharmacophore known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The combination of these structural features makes 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one a compound of considerable interest for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

PropertyValueSource/Method
CAS Number 1187584-63-4BIOFOUNT[1]
Molecular Formula C₈H₁₀BrNO₃SBIOFOUNT[1]
Molecular Weight 280.14 g/mol BIOFOUNT[1]
Appearance Predicted: White to off-white solid---
Melting Point Predicted: >150 °CBased on related structures
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and poorly soluble in water and nonpolar solvents.---
pKa Predicted: Weakly acidic (pyridinone N-H of precursor)---

Synthesis and Mechanism

The synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one can be logically achieved through the N-alkylation of the readily available starting material, 5-Bromo-2(1H)-pyridone. This reaction is a nucleophilic substitution where the deprotonated nitrogen of the pyridinone acts as a nucleophile, attacking an electrophilic alkylating agent. A plausible and efficient alkylating agent for this transformation is 2-(methylsulfonyl)ethyl bromide.

The proposed two-step synthesis involves the preparation of the alkylating agent followed by the N-alkylation reaction.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Preparation of Alkylating Agent cluster_1 Step 2: N-Alkylation 2-Methylthioethanol 2-(Methylthio)ethanol Oxidation Oxidation (e.g., m-CPBA or Oxone®) 2-Methylthioethanol->Oxidation 2-Methylsulfonylethanol 2-(Methylsulfonyl)ethanol Oxidation->2-Methylsulfonylethanol Bromination Bromination (e.g., PBr₃ or HBr) 2-Methylsulfonylethanol->Bromination Alkylating_Agent 2-(Methylsulfonyl)ethyl bromide Bromination->Alkylating_Agent Product 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Alkylating_Agent->Product Starting_Material 5-Bromo-2(1H)-pyridone Base Base (e.g., K₂CO₃ or NaH) Starting_Material->Base Base->Product Alkylation

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylsulfonyl)ethyl bromide (Hypothetical Procedure)

  • Oxidation of 2-(Methylthio)ethanol: To a stirred solution of 2-(methylthio)ethanol (1.0 eq) in a suitable solvent such as dichloromethane or methanol at 0 °C, a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-(methylsulfonyl)ethanol, is extracted and purified.

  • Bromination of 2-(Methylsulfonyl)ethanol: The purified 2-(methylsulfonyl)ethanol (1.0 eq) is dissolved in an anhydrous solvent like diethyl ether or dichloromethane. The solution is cooled to 0 °C, and a brominating agent such as phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then carefully quenched with water, and the desired 2-(methylsulfonyl)ethyl bromide is extracted and purified by column chromatography.

Step 2: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2(1H)-pyridone (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-(methylsulfonyl)ethyl bromide (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one .

Spectral Analysis (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring and the ethylsulfonyl side chain.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridinone H-3~6.5-6.7d1HOlefinic proton adjacent to carbonyl.
Pyridinone H-4~7.6-7.8dd1HOlefinic proton coupled to H-3 and H-6.
Pyridinone H-6~7.8-8.0d1HOlefinic proton deshielded by bromine.
N-CH₂~4.2-4.4t2HMethylene group attached to the nitrogen, deshielded.[2]
S-CH₂~3.4-3.6t2HMethylene group adjacent to the sulfonyl group.[2]
SO₂-CH₃~3.0-3.2s3HMethyl group attached to the sulfonyl group.[2]
¹³C NMR Spectroscopy

The carbon NMR would complement the proton NMR data, showing signals for all eight carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~160-165Carbonyl carbon of the pyridinone.
Pyridinone C-6~140-145Olefinic carbon.
Pyridinone C-4~140-145Olefinic carbon.
Pyridinone C-3~120-125Olefinic carbon.
Pyridinone C-5~105-110Carbon bearing the bromine atom.
N-CH₂~50-55Methylene carbon attached to nitrogen.
S-CH₂~50-55Methylene carbon adjacent to the sulfonyl group.
SO₂-CH₃~40-45Methyl carbon of the sulfonyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and sulfonyl groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Amide)1650-1680Strong
SO₂ (Asymmetric stretch)1300-1350Strong[3][4]
SO₂ (Symmetric stretch)1120-1160Strong[3][4]
C-N Stretch1250-1350Medium
C-Br Stretch500-600Medium-Weak
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks at m/z 280 and 282 of nearly equal intensity.

  • Key Fragmentation Patterns:

    • Loss of the methylsulfonyl group (-SO₂CH₃)

    • Cleavage of the ethyl side chain.

    • Presence of fragments corresponding to the bromopyridinone moiety.[5]

Safety and Handling

As with any chemical compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

While specific toxicity data is not available, related bromo- and sulfonyl-containing compounds may be irritants. A thorough risk assessment should be conducted before use.

Potential Applications

The unique structural features of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suggest its utility in several areas of chemical research and development:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutic compounds. The bromine atom can be used for late-stage functionalization to generate libraries of analogues for structure-activity relationship (SAR) studies.

  • Materials Science: As a monomer or precursor for the development of functional polymers or coordination complexes with specific electronic or optical properties.

  • Chemical Biology: As a starting point for the design of chemical probes to study biological pathways.

Conclusion

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a promising heterocyclic compound with significant potential for a variety of research applications. This guide has provided a detailed overview of its fundamental properties, a robust and logical synthetic strategy, and a predictive analysis of its spectral characteristics. It is our hope that this information will serve as a valuable resource for scientists and researchers, facilitating the exploration of this molecule's full potential in advancing science and technology.

References

  • D. Barnard, J. M. Fabian, and H. P. Koch, "Infrared Spectra of Sulfones and Related Compounds," Journal of the Chemical Society (Resumed), 1949, 2442-2454.
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  • "Infrared Spectra of Sulfones and Related Compounds," Analytical Chemistry, 1956, 28 (11), pp 1774–1775.
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  • "NMR Chemical Shift Values Table," Chemistry Steps. Available: [Link]

  • "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one," BIOFOUNT. Available: [Link]

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  • "Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane," Doc Brown's Chemistry. Available: [Link]

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Sources

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" CAS number 1083168-88-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS 1083168-88-0)

Executive Summary

This document provides a comprehensive technical overview of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. While not extensively documented as a final therapeutic agent, its constituent moieties—the bromo-pyridinone core and the methylsulfonyl side chain—are hallmarks of modern pharmacophores. This guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and strategic application. We will explore a proposed, high-yield synthetic route, detail a rigorous analytical workflow for quality control, and elucidate its potential in enabling the discovery of novel therapeutics through subsequent chemical modifications. The causality behind each experimental choice is explained to provide field-proven insights for professionals in the field.

Section 1: Core Compound Analysis

Chemical Identity and Physicochemical Properties

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a substituted pyridinone derivative. The structure integrates a bromine atom at the C5 position, a common site for synthetic elaboration, and an N-alkyl side chain featuring a metabolically robust methylsulfonyl group.

PropertyValue
CAS Number 1083168-88-0
Molecular Formula C₈H₁₀BrNO₃S
Molecular Weight 296.14 g/mol
Canonical SMILES CS(=O)(=O)CCN1C=CC(=C(C1)Br)O
IUPAC Name 5-bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2-one
Predicted LogP ~0.5 - 1.5
Predicted Solubility Moderate aqueous solubility expected
Structural Dissection and Pharmacophoric Significance

The molecule's structure can be deconstructed into three key components, each contributing to its utility in drug design:

  • 5-Bromopyridin-2(1H)-one Core: This heterocyclic system is a "privileged" scaffold in medicinal chemistry. The pyridinone ring can engage in various non-covalent interactions, while the bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore the target's binding pocket.[1]

  • Methylsulfonyl Moiety: The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. Its inclusion in a molecule can significantly enhance solubility, modulate lipophilicity, and improve pharmacokinetic profiles by resisting oxidative metabolism.[2]

  • Ethyl Linker: The two-carbon linker provides conformational flexibility, allowing the pyridinone core and the sulfone group to adopt optimal orientations for binding to a biological target.

Section 2: Proposed Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for any valuable building block. The most logical and field-proven approach for constructing this molecule is via N-alkylation of the pyridinone nitrogen.

Retrosynthetic Analysis

The disconnection strategy points to two primary starting materials: 5-bromo-2-hydroxypyridine and an electrophilic two-carbon synthon bearing the methylsulfonyl group.

G Target 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Disconnect N-C Bond Disconnection (Alkylation) Target->Disconnect SM1 5-Bromo-2-hydroxypyridine (Nucleophile) Disconnect->SM1 SM2 2-(Methylsulfonyl)ethyl Tosylate (Electrophile) Disconnect->SM2

Caption: Retrosynthetic pathway for the target compound.

Starting Material Rationale
  • 5-Bromo-2-hydroxypyridine (CAS 13466-38-1): This precursor is commercially available and provides the core heterocyclic structure.[3][4] It exists in tautomeric equilibrium with 5-bromo-pyridin-2(1H)-one, with the latter being the predominant form that undergoes N-alkylation.

  • 2-(Methylsulfonyl)ethyl Tosylate: While 2-chloroethyl methyl sulfone could be used, the corresponding tosylate is a superior leaving group, often leading to cleaner reactions and higher yields under milder conditions. It can be readily prepared from 2-(methylsulfonyl)ethanol.[5]

Detailed Synthetic Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-hydroxypyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

  • Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension. Causality: Cs₂CO₃ is a strong, yet non-nucleophilic base that is highly effective for N-alkylation of heterocycles. Its high solubility in DMF facilitates a homogenous reaction environment, leading to faster reaction times compared to potassium or sodium carbonate.

  • Addition of Electrophile: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 2-(methylsulfonyl)ethyl tosylate (1.2 eq) in a minimal amount of DMF dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Section 3: Physicochemical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A multi-pronged analytical approach is required.

Analytical Workflow

G cluster_0 Synthesis & Purification cluster_1 Analytical Verification Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS High-Resolution MS Synthesis->MS HPLC HPLC Purity (>95%) Synthesis->HPLC FTIR FTIR Analysis Synthesis->FTIR Final Verified Compound (CAS 1083168-88-0) NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: Standard analytical workflow for compound verification.

Expected Analytical Data

The following table summarizes the expected characterization data for the compound, which serves as a benchmark for quality control.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~7.8-8.0 (d, 1H, H6), ~7.6-7.8 (dd, 1H, H4), ~6.4-6.6 (d, 1H, H3), ~4.2-4.4 (t, 2H, N-CH₂), ~3.5-3.7 (t, 2H, CH₂-SO₂), ~3.1 (s, 3H, SO₂-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C=O), ~145 (C6), ~140 (C4), ~110 (C5-Br), ~108 (C3), ~55 (CH₂-SO₂), ~45 (N-CH₂), ~42 (SO₂-CH₃)
HRMS (ESI+) Calculated for C₈H₁₁BrNO₃S⁺ [M+H]⁺: 295.9692; Found: 295.96xx
FTIR (ATR) ~1660 cm⁻¹ (C=O stretch), ~1300 & ~1150 cm⁻¹ (asymmetric & symmetric SO₂ stretch)
Purity (HPLC) ≥ 95% (typically monitored at 254 nm)

Section 4: Strategic Applications in Drug Discovery

The true value of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one lies in its role as a platform for generating libraries of diverse molecules for screening and lead optimization.

Leveraging the Bromine Handle for Library Synthesis

The C5-bromine is primed for diversification. Its strategic position allows for the introduction of substituents that can probe deep into a target's binding site, enhance potency, and fine-tune selectivity.

G cluster_reactions Palladium Cross-Coupling Reactions Start 5-Bromo-1-[...] pyridin-2(1H)-one Suzuki Suzuki + R-B(OH)₂ Start->Suzuki Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Sonogashira Sonogashira + R-C≡CH Start->Sonogashira Product_Aryl 5-Aryl Derivative Suzuki->Product_Aryl Product_Amine 5-Amino Derivative Buchwald->Product_Amine Product_Alkynyl 5-Alkynyl Derivative Sonogashira->Product_Alkynyl

Caption: Key cross-coupling reactions for diversification.

  • Suzuki Coupling: Reacting with various aryl or heteroaryl boronic acids can introduce bulky or electron-rich/poor groups to modulate binding and ADME properties. This is a cornerstone of modern medicinal chemistry.[1]

  • Buchwald-Hartwig Amination: Allows for the installation of primary or secondary amines, introducing a key hydrogen bond donor/acceptor and a potential site for salt formation to improve solubility.

  • Sonogashira Coupling: Introduces a rigid alkynyl linker, useful for extending a molecule into a specific sub-pocket of a target protein.

Role in Fragment-Based and Lead Optimization Campaigns

This compound is an ideal candidate for fragment-based drug design (FBDD) or for the optimization of existing hits.[6] Its molecular weight is under 300 g/mol , fitting the "Rule of Three" for fragments. A research program could use this molecule to:

  • Grow a fragment hit: If a smaller fragment binds, this compound could be used to extend into an adjacent pocket, with the sulfonyl group providing a strong solubilizing and binding interaction.

  • Optimize a lead compound: Replace a metabolically liable group in an existing lead with this bromo-pyridinone scaffold to improve pharmacokinetics while retaining a handle for further SAR exploration.

Section 5: Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this compound, a hazard assessment can be made based on its constituent parts.

  • Hazard Assessment: Similar to other brominated aromatic compounds and alkyl sulfones, it should be handled as a potentially hazardous substance. It may be an irritant to the skin, eyes, and respiratory tract.[7][8]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes a lab coat, nitrile gloves, and safety glasses with side shields. All manipulations should be performed in a certified chemical fume hood.[9]

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Avoid generating dust if it is a solid.

Conclusion

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS 1083168-88-0) represents a highly valuable, yet under-documented, building block for drug discovery. Its design incorporates key features—a versatile synthetic handle, a privileged heterocyclic core, and a favorable pharmacokinetic modulator—that make it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. This guide provides the necessary scientific rationale and practical protocols to enable researchers to synthesize, characterize, and strategically deploy this compound in their research and development programs.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (2020). Heterocyclic derivatives, pharmaceutical compositions and their use in the treatment, amelioration or prevention of cancer.
  • EQUATE. (n.d.). Safety data sheet. Available at: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]

  • Ghotbi, Y., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one: Synthesis, Structure, and Strategic Value in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . This compound merges three key structural motifs of significant interest in modern medicinal chemistry: a 5-bromopyridin-2(1H)-one core, a flexible ethyl linker, and a terminal methylsulfonyl group. While not extensively documented as a standalone agent, its architecture represents a strategic platform for library synthesis and lead optimization in drug discovery. The 5-bromo substituent serves as a versatile synthetic handle for diversification through cross-coupling reactions. The N-alkylated pyridinone core is a recognized "privileged scaffold" present in numerous biologically active molecules.[1] Concurrently, the methylsulfonyl moiety is a valuable pharmacophore feature known to enhance critical physicochemical properties such as solubility and metabolic stability.[2]

This document offers a field-proven perspective on the logical synthesis of this molecule, predictive analysis of its spectral characteristics, and an expert evaluation of its strategic importance for researchers aiming to develop next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is characterized by a planar, electron-deficient pyridinone ring N-substituted with a flexible ethylsulfonyl chain.

  • 5-Bromopyridin-2(1H)-one Core: This heterocyclic system is an amide, featuring a carbonyl group that acts as a hydrogen bond acceptor. The bromine atom at the C5 position is an electron-withdrawing group that influences the aromatic system's reactivity. Crucially, it provides a well-defined vector for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).

  • N-[2-(methylsulfonyl)ethyl] Side Chain: This substituent is critical for modulating the molecule's drug-like properties. The ethyl linker provides conformational flexibility, allowing the terminal sulfonyl group to orient itself optimally within a biological target's binding pocket. The methylsulfonyl (sulfone) group is a polar, aprotic, and metabolically robust moiety.[2] It is a strong hydrogen bond acceptor and is frequently incorporated into drug candidates to improve aqueous solubility, reduce lipophilicity, and block sites of oxidative metabolism, thereby enhancing pharmacokinetic profiles.[3]

Predicted Physicochemical Data
PropertyPredicted ValueRationale / Significance
Molecular Formula C₈H₁₀BrNO₃SProvides the elemental composition.
Molecular Weight 296.14 g/mol Falls within the range preferred for oral bioavailability (Lipinski's Rule of Five).
Hydrogen Bond Acceptors 4 (Carbonyl oxygen, two sulfonyl oxygens)The multiple H-bond acceptors, particularly from the sulfonyl group, can facilitate strong interactions with biological targets.[3]
Hydrogen Bond Donors 0The absence of a donor on the core scaffold is a result of N1-alkylation.
Topological Polar Surface Area (TPSA) ~69 ŲSuggests good potential for cell permeability and oral absorption.
LogP (Octanol-Water Partition Coefficient) ~0.5 - 1.0The presence of both a lipophilic brominated ring and a polar sulfonyl group results in a balanced lipophilicity, favorable for drug development.

Strategic Synthesis and Mechanistic Insights

The synthesis of the title compound is logically approached through a convergent strategy, involving the preparation of a key electrophilic intermediate followed by a selective N-alkylation of the pyridinone core. This approach ensures high yields and purities by leveraging well-established, reliable chemical transformations.

Overall Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Nucleophile cluster_2 Final Alkylation A 2-(Methylthio)ethanol B 2-(Methylsulfonyl)ethanol A->B Oxidation (e.g., H₂O₂) C 2-(Methylsulfonyl)ethyl Tosylate B->C Tosylation (TsCl, Pyridine) E Target Molecule: 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one C->E D 5-Bromopyridin-2(1H)-one (Commercially Available) D->E N-Alkylation (K₂CO₃, DMF)

Caption: Proposed synthetic workflow for the target molecule.

Part I: Synthesis of the Alkylating Agent: 2-(Methylsulfonyl)ethyl Tosylate

The causality behind this two-step sequence is to first install the stable sulfone moiety and then activate the hydroxyl group for nucleophilic substitution.

Step 1: Oxidation of 2-(Methylthio)ethanol to 2-(Methylsulfonyl)ethanol The oxidation of the thioether to the sulfone is the most direct and scalable method.[4][5] Hydrogen peroxide is an ideal oxidant from a green chemistry perspective, as its only byproduct is water.

  • Protocol:

    • To a solution of 2-(methylthio)ethanol (1.0 equiv.) in a suitable solvent such as acetic acid or methanol, cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of 30% hydrogen peroxide (H₂O₂, ~2.2-2.5 equiv.) dropwise, maintaining the internal temperature below 20 °C. The exotherm must be carefully controlled on a larger scale.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

    • Quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylsulfonyl)ethanol, which can often be used without further purification.

Step 2: Tosylation of 2-(Methylsulfonyl)ethanol Conversion of the primary alcohol to a tosylate transforms the hydroxyl group into an excellent leaving group, primed for the subsequent Sₙ2 reaction with the pyridinone nitrogen.[1]

  • Protocol:

    • Dissolve 2-(methylsulfonyl)ethanol (1.0 equiv.) in anhydrous dichloromethane or pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add p-toluenesulfonyl chloride (TsCl, ~1.1-1.2 equiv.) portion-wise. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine or pyridine (~1.5 equiv.) to scavenge the HCl byproduct.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-12 hours. Monitor progress by TLC.

    • Upon completion, dilute the mixture with dichloromethane and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography to afford pure 2-(methylsulfonyl)ethyl tosylate.

Part II: Selective N-Alkylation of 5-Bromopyridin-2(1H)-one

Pyridinones are ambident nucleophiles, meaning alkylation can occur at either the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). For this synthesis, N-alkylation is the desired outcome. The choice of a polar aprotic solvent (DMF) and a mild carbonate base favors the formation of the N-alkylated product.[6] The reaction proceeds via an Sₙ2 mechanism, where the pyridinone anion attacks the carbon bearing the tosylate leaving group.[7]

  • Detailed Experimental Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromopyridin-2(1H)-one (1.0 equiv., commercially available)[8] and anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

    • Add a solution of 2-(methylsulfonyl)ethyl tosylate (1.1 equiv.) in a minimal amount of anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting pyridinone is consumed.

    • Cool the mixture to room temperature and pour it into ice-water, which will often precipitate the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and then with a cold non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

    • Dry the solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation and Predicted Analytical Data

The identity and purity of the synthesized 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one would be confirmed using a combination of spectroscopic methods. The following tables provide the predicted data based on the analysis of structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Coupling
~7.55d1HH-6Doublet, coupled to H-4 (⁴J ≈ 2.8 Hz). Deshielded by adjacent nitrogen and C=O group.
~7.40dd1HH-4Doublet of doublets, coupled to H-3 (³J ≈ 9.5 Hz) and H-6 (⁴J ≈ 2.8 Hz).
~6.45d1HH-3Doublet, coupled to H-4 (³J ≈ 9.5 Hz). Shielded by the enamine-like character.
~4.40t2HN-CH₂ -CH₂Triplet (³J ≈ 6.0 Hz), deshielded by direct attachment to the pyridinone nitrogen.
~3.50t2HCH₂-CH₂ -SO₂Triplet (³J ≈ 6.0 Hz), deshielded by the adjacent electron-withdrawing sulfonyl group.
~3.05s3HSO₂-CH₃ Singlet, characteristic chemical shift for a methyl sulfone.[9]
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~161.0C-2 (C=O)Characteristic chemical shift for an amide/lactam carbonyl carbon.
~145.0C-6Deshielded due to proximity to nitrogen.
~142.5C-4Deshielded by adjacent bromine and double bond character.
~122.0C-3Shielded relative to other ring carbons.
~105.0C-5Carbon bearing the bromine atom; shift is influenced by the heavy atom effect.
~53.0CH₂-C H₂-SO₂Carbon adjacent to the sulfonyl group.
~48.0N-C H₂-CH₂Carbon directly attached to the nitrogen.
~42.0SO₂-C H₃Typical shift for a methyl group attached to a sulfonyl function.
Mass Spectrometry and IR Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS): The ESI+ spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 295.9692 and/or an [M+Na]⁺ ion at m/z 317.9512. The characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) would be observed.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies (ν, cm⁻¹) would include:

    • ~1660 cm⁻¹: Strong C=O stretch (amide I band).

    • ~1310 and ~1140 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretches of the sulfone group.

    • ~1590, ~1550 cm⁻¹: C=C and C=N stretching of the pyridinone ring.

Strategic Value in Drug Discovery and Chemical Biology

This molecule is not merely a synthetic target but a well-designed strategic tool for drug discovery professionals. Its value lies in the convergence of three pharmacologically relevant features.

The "Privileged" Pyridinone Scaffold

The 2-pyridinone core is a well-established privileged scaffold, meaning it is a structural framework that can bind to multiple, distinct biological targets.[1] Derivatives have shown a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties. By starting with this core, researchers are building upon a foundation with a proven track record of biological relevance.

The Methylsulfonyl Group as a Pharmacophore for "Drug-Likeness"

The deliberate inclusion of the methylsulfonyl group is a classic medicinal chemistry tactic to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Metabolic Stability: The sulfone is highly resistant to metabolic degradation, which can increase the half-life of a drug candidate.

  • Solubility and Polarity: As a polar group, it enhances aqueous solubility, which is often a major hurdle in drug development.

  • Target Engagement: The two sulfonyl oxygens are potent hydrogen bond acceptors, providing additional points of interaction to increase binding affinity and selectivity for a target protein.[3]

G cluster_0 Pharmacophore Features cluster_1 Key Moieties cluster_2 Strategic Function A 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one B 5-Bromo- Pyridinone Core E Privileged Scaffold Synthetic Handle (Br) B->E C Ethyl Linker F Flexibility & Spacing C->F D Methylsulfonyl Group G H-Bond Acceptor Solubility Enhancer Metabolic Blocker D->G

Caption: Logical relationship of structural motifs to function.

The Bromo Substituent as a Gateway for Diversification

The true power of this molecule for a drug discovery program lies in the C5-bromo substituent. It acts as a versatile chemical handle for late-stage functionalization, most commonly through Suzuki-Miyaura cross-coupling. This allows for the rapid generation of a library of analogues where the bromine is replaced with a vast array of aryl and heteroaryl groups. This systematic exploration of chemical space is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a molecule of significant strategic value for chemical biology and drug discovery. Its logical and scalable synthesis, combined with the deliberate incorporation of a privileged scaffold, a versatile synthetic handle, and a key pharmacophore feature, makes it an ideal platform for the development of novel chemical probes and therapeutic candidates. This guide provides the foundational knowledge and actionable protocols necessary for researchers to synthesize, characterize, and strategically deploy this compound in their research and development programs.

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An In-Depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (C8H10BrNO3S)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, a novel pyridinone derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its synthesis, characterization, and prospective applications.

Introduction: The Strategic Design of a Privileged Scaffold

The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a bromine atom at the 5-position and an N-alkylation with a 2-(methylsulfonyl)ethyl group is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacological profile.

The bromine substituent can enhance binding affinity to target proteins through halogen bonding and can also influence the metabolic stability of the molecule. The methylsulfonyl moiety is a key pharmacophore known to improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, thereby improving the overall drug-like properties of a compound.[3][4] This guide will delve into a plausible synthetic route, detailed characterization methodologies, and the exciting therapeutic potential of this unique molecule.

Physicochemical Properties

While experimental data for this specific compound is not publicly available, its key physicochemical properties can be predicted based on its structure. These predictions are crucial for guiding its development as a potential drug candidate.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 296.14 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP ~1.5 - 2.5Indicates a balance between lipophilicity and hydrophilicity, which is favorable for cell membrane permeability and aqueous solubility.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors 4 (two sulfone oxygens, one carbonyl oxygen, one pyridine nitrogen)The presence of multiple hydrogen bond acceptors can improve solubility and interactions with biological targets.[4]
Polar Surface Area (PSA) ~70-80 ŲA PSA in this range is generally associated with good oral bioavailability.

Proposed Synthesis and Mechanistic Rationale

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. The following multi-step synthesis is proposed for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, starting from commercially available precursors.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-(Methylthio)ethanol cluster_step2 Step 2: Oxidation to the Sulfone cluster_step3 Step 3: Tosylation cluster_step4 Step 4: N-Alkylation A Methyl Mercaptan C 2-(Methylthio)ethanol A->C NaOH B 2-Chloroethanol B->C D 2-(Methylthio)ethanol E 2-(Methylsulfonyl)ethanol D->E m-CPBA F 2-(Methylsulfonyl)ethanol G 2-(Methylsulfonyl)ethyl Tosylate F->G TsCl, Pyridine H 5-Bromo-2(1H)-pyridone J 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one H->J Base (e.g., K2CO3) I 2-(Methylsulfonyl)ethyl Tosylate I->J

Caption: Proposed four-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)ethanol

  • Rationale: This initial step involves a nucleophilic substitution reaction to form the thioether. The use of a strong base like sodium hydroxide deprotonates the methyl mercaptan, forming a potent nucleophile that readily displaces the chloride from 2-chloroethanol.[5]

  • Procedure:

    • To a stirred solution of sodium hydroxide in a suitable solvent (e.g., ethanol/water mixture) at 0 °C, add methyl mercaptan dropwise.

    • After the addition is complete, add 2-chloroethanol dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(methylthio)ethanol, which can be purified by distillation.

Step 2: Oxidation of 2-(Methylthio)ethanol to 2-(Methylsulfonyl)ethanol

  • Rationale: The oxidation of the sulfide to a sulfone is a critical transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for this purpose. Using two equivalents of m-CPBA ensures the complete oxidation to the sulfone, avoiding the formation of the sulfoxide intermediate.[2]

  • Procedure:

    • Dissolve 2-(methylthio)ethanol in a chlorinated solvent such as dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (2.2 equivalents) in dichloromethane dropwise, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(methylsulfonyl)ethanol, which can be purified by column chromatography.

Step 3: Synthesis of 2-(Methylsulfonyl)ethyl Tosylate

  • Rationale: To facilitate the subsequent N-alkylation, the hydroxyl group of 2-(methylsulfonyl)ethanol is converted into a good leaving group. Tosyl chloride in the presence of a base like pyridine is a standard method for this transformation.[6] Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Procedure:

    • Dissolve 2-(methylsulfonyl)ethanol in pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(methylsulfonyl)ethyl tosylate, which can be purified by recrystallization or column chromatography.

Step 4: N-Alkylation of 5-Bromo-2(1H)-pyridone

  • Rationale: The final step involves the N-alkylation of 5-bromo-2(1H)-pyridone with the prepared tosylate. Direct N-alkylation of 2-pyridones can be challenging due to competing O-alkylation.[7] Using a polar aprotic solvent like DMF or acetonitrile and a suitable base such as potassium carbonate can favor N-alkylation.[1]

  • Procedure:

    • To a solution of 5-bromo-2(1H)-pyridone in anhydrous DMF, add potassium carbonate.

    • Add a solution of 2-(methylsulfonyl)ethyl tosylate in DMF dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended:

TechniqueExpected Observations
¹H NMR - A singlet for the methyl protons of the sulfonyl group (~3.0 ppm).- Two triplets for the ethyl chain protons (~3.5 and ~4.5 ppm).- Signals for the three pyridinone ring protons in the aromatic region (~6.5-8.0 ppm), with characteristic coupling patterns.[8]
¹³C NMR - A signal for the methyl carbon of the sulfonyl group.- Signals for the two ethyl chain carbons.- Signals for the five carbons of the pyridinone ring, including the carbonyl carbon (~160-170 ppm).
FTIR - Strong absorption bands for the sulfone group (S=O stretching) around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[9]- A strong absorption band for the lactam carbonyl group (C=O stretching) around 1650-1680 cm⁻¹.
Mass Spectrometry - The molecular ion peak corresponding to the exact mass of the compound.- Characteristic fragmentation patterns, including potential loss of the methylsulfonyl group or cleavage of the ethyl chain.[10]

Potential Applications in Drug Discovery

The unique structural features of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suggest several promising avenues for investigation in drug discovery.

Diagram of Potential Therapeutic Targets

Therapeutic_Targets cluster_core 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one cluster_targets Potential Biological Targets Core Target Molecule Kinases Kinase Inhibition (e.g., anticancer) Core->Kinases Pyridinone Scaffold Inflammation Anti-inflammatory Pathways (e.g., COX, LOX) Core->Inflammation Pyridinone Scaffold Microbes Antimicrobial Targets (e.g., bacterial enzymes) Core->Microbes Bromo & Pyridinone Moieties

Caption: Potential therapeutic areas for the target molecule.

  • Oncology: The 2-pyridone scaffold is present in several approved kinase inhibitors.[1] The ability of the molecule to act as both a hydrogen bond donor and acceptor, coupled with the potential for the bromine atom to form halogen bonds in a kinase active site, makes it a compelling candidate for screening against various protein kinases implicated in cancer.

  • Inflammatory Diseases: Pyridinone derivatives have demonstrated significant anti-inflammatory properties.[11] This compound could be investigated for its ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Infectious Diseases: The presence of a halogenated pyridinone core suggests potential antimicrobial activity.[11] The compound could be screened against a panel of bacterial and fungal strains to evaluate its efficacy as a novel anti-infective agent.

Predicted ADME Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. Computational models provide valuable initial insights.

ADME PropertyPredictionRationale
Oral Bioavailability GoodThe compound adheres to Lipinski's Rule of Five and has a favorable PSA.
Blood-Brain Barrier (BBB) Permeation Moderate to LowThe polar sulfonyl group may limit passive diffusion across the BBB.
Metabolic Stability Likely to be goodThe methylsulfonyl group is generally resistant to metabolic degradation, and the N-alkylation blocks a potential site of metabolism on the pyridinone ring.[3]
Potential for Drug-Drug Interactions To be determinedIn vitro studies would be required to assess inhibition or induction of cytochrome P450 enzymes.

Conclusion and Future Directions

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a promising, yet underexplored, molecule that strategically combines the privileged pyridinone scaffold with a bromine atom and a methylsulfonyl group. This in-depth guide has outlined a plausible synthetic route, detailed characterization methods, and highlighted its significant potential in various therapeutic areas.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro screening against relevant biological targets. Elucidation of its crystal structure would provide invaluable insights for structure-activity relationship (SAR) studies and further optimization. The promising predicted ADME profile warrants experimental validation to confirm its drug-like properties. This molecule represents a valuable starting point for the development of novel therapeutics.

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  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Rapid Communications in Mass Spectrometry. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Acta Physica Polonica A. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, pyridin-2(1H)-one derivatives have garnered significant attention due to their diverse biological activities, including applications as antiviral, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of a specific, functionalized pyridinone, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , a key intermediate in the synthesis of pharmacologically active molecules. This document serves as a detailed resource, elucidating its chemical identity, synthesis, and critical role in drug discovery and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . Its structure features a pyridin-2(1H)-one core, substituted with a bromine atom at the 5-position and a 2-(methylsulfonyl)ethyl group at the 1-position (the nitrogen atom). The presence of the bromine atom and the sulfone group offers valuable reactive handles for further chemical modifications, making it a versatile building block in synthetic chemistry.

Table 1: Physicochemical Properties of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

PropertyValueSource
CAS Number 1083168-88-0Chemical Abstracts Service
Molecular Formula C₈H₁₀BrNO₃SCalculated
Molecular Weight 296.14 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents such as DMSO and DMF (predicted)Inferred from structure

Synthesis and Mechanism

The synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is not extensively detailed in publicly accessible literature, however, based on established organic chemistry principles and general methods for the N-alkylation of pyridinones, a plausible synthetic route can be proposed. The synthesis logically proceeds in two main stages: the preparation of the core pyridinone scaffold and its subsequent alkylation.

Stage 1: Synthesis of 5-Bromopyridin-2(1H)-one

The precursor, 5-bromopyridin-2(1H)-one, can be synthesized from 2-amino-5-bromopyridine via a diazotization reaction followed by hydrolysis.

Diagram 1: Proposed synthesis of 5-Bromopyridin-2(1H)-one.

Protocol:

  • Diazotization: 2-Amino-5-bromopyridine is dissolved in an aqueous solution of a strong acid, typically sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The control of temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Hydrolysis: The reaction mixture containing the diazonium salt is then gently warmed. This promotes the hydrolysis of the diazonium group, leading to the formation of 5-bromopyridin-2(1H)-one, which often precipitates from the reaction mixture upon cooling. The solid product can then be collected by filtration, washed, and dried.

Stage 2: N-Alkylation with a 2-(Methylsulfonyl)ethyl Moiety

The second stage involves the N-alkylation of 5-bromopyridin-2(1H)-one with a suitable electrophile bearing the 2-(methylsulfonyl)ethyl group. A common and effective electrophile for such reactions is 2-(methylsulfonyl)ethyl tosylate.

Diagram 2: Proposed N-alkylation to yield the target compound.

Protocol:

  • Deprotonation: 5-Bromopyridin-2(1H)-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or cesium carbonate, is added to deprotonate the nitrogen atom of the pyridinone ring, forming the more nucleophilic pyridinoxide anion.

  • Nucleophilic Substitution: 2-(Methylsulfonyl)ethyl tosylate is then added to the reaction mixture. The pyridinoxide anion acts as a nucleophile, attacking the ethyl group of the tosylate and displacing the tosylate leaving group in an SN2 reaction.

  • Work-up and Purification: The reaction is typically heated to drive it to completion. After cooling, the reaction mixture is worked up, which usually involves partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Role in Drug Discovery and Development

While specific biological activity for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one has not been widely reported, its primary value lies in its utility as a key intermediate in the synthesis of more complex and pharmacologically active molecules. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The presence of the bromine atom at the 5-position is particularly significant. It serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets.

For instance, this intermediate is utilized in the synthesis of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The 2-(methylsulfonyl)ethyl group at the N-1 position can influence the molecule's solubility, metabolic stability, and binding interactions with the target protein.

A notable application of this intermediate is in the synthesis of boronic acid pinacol esters, such as 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester (CAS 1083168-89-1). These boronic acid derivatives are key building blocks in Suzuki coupling reactions, further highlighting the role of the parent compound as a foundational element in the construction of complex drug candidates.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the ethyl linker, and the methyl group of the sulfone. The aromatic protons will appear as doublets or doublets of doublets in the downfield region. The methylene protons of the ethyl group will likely appear as two triplets, and the methyl protons of the sulfonyl group will be a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring will be the most downfield signal.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (296.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units will be observed for the molecular ion and any bromine-containing fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the pyridinone ring (around 1650-1690 cm⁻¹) and the S=O stretching of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

Conclusion and Future Perspectives

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis, while not widely published, can be achieved through established synthetic methodologies. The strategic placement of the bromo and methylsulfonyl groups provides chemists with the tools to create diverse libraries of novel compounds for drug discovery programs. As the importance of pyridinone-based therapeutics continues to grow, the demand for and utility of such well-functionalized building blocks are expected to increase, paving the way for the development of new and improved treatments for a range of diseases.

References

  • General synthetic methods for pyridinone derivatives can be found in various organic chemistry textbooks and journals.
  • The use of pyridinone scaffolds in medicinal chemistry is extensively reviewed in the literature. See, for example, articles discussing "privileged structures" and the "medicinal chemistry of pyridinones."
  • The CAS number 1083168-88-0 can be used to search for suppliers and any available safety and handling inform

The Emergence of a Versatile Synthetic Intermediate: A Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the discovery and history of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, a heterocyclic compound that has emerged as a valuable intermediate in the landscape of medicinal chemistry and drug development. While a singular, seminal publication dedicated to its discovery is not prominent in the scientific literature, its history can be reconstructed through the examination of synthetic methodologies and its appearance in patents as a key building block for more complex bioactive molecules. This guide will therefore focus on the most probable synthetic routes for its initial preparation, the chemical logic underpinning its structure, and its subsequent utility in the synthesis of potential therapeutic agents.

Introduction to a Privileged Scaffold

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a substituted pyridinone. The pyridinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The molecule's key structural features are:

  • A 5-bromopyridin-2(1H)-one core: The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the pyridinone ring itself offers sites for hydrogen bonding and other non-covalent interactions.

  • An N-alkylation with a 2-(methylsulfonyl)ethyl group: This side chain introduces a flexible linker and a potent hydrogen bond acceptor in the form of the methylsulfonyl group, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

These features combine to make 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one a versatile starting material for the synthesis of a diverse array of compounds with potential therapeutic applications.

Postulated First Synthesis: A Tale of Two Reactions

The initial synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one was likely achieved through one of two common and reliable organic reactions: N-alkylation or a Michael addition. Both routes are efficient and utilize readily available starting materials.

Route A: N-Alkylation of 5-Bromo-2-hydroxypyridine

The most direct and probable route to the title compound is the N-alkylation of 5-bromo-2-hydroxypyridine (which exists in equilibrium with its pyridinone tautomer) with a suitable electrophile.

Reaction Causality: The nitrogen atom of the pyridinone ring is a soft nucleophile and readily attacks electrophilic carbon centers. The choice of a strong base is crucial to deprotonate the pyridinone, increasing its nucleophilicity and driving the reaction to completion. The use of a polar aprotic solvent like DMF or DMSO is ideal for SN2 reactions as it solvates the cation of the base while leaving the nucleophilic anion relatively free to react.

Experimental Protocol: N-Alkylation

  • Deprotonation: To a solution of 5-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the sodium salt of 5-bromo-2-pyridone.

  • Electrophile Addition: Slowly add a solution of 2-chloroethyl methyl sulfone or 2-bromoethyl methyl sulfone (1.1 eq.) in DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: Michael Addition of 5-Bromo-2-pyridone to Methyl Vinyl Sulfone

An alternative and equally plausible synthesis involves the conjugate addition (Michael addition) of 5-bromo-2-pyridone to methyl vinyl sulfone.[1][2]

Reaction Causality: The electron-withdrawing nature of the sulfonyl group makes the β-carbon of methyl vinyl sulfone electrophilic and susceptible to attack by nucleophiles.[1][2] The pyridinone nitrogen acts as the nucleophile in this 1,4-addition reaction.[3] This reaction is often catalyzed by a base to enhance the nucleophilicity of the pyridinone.

Experimental Protocol: Michael Addition

  • Reactant Mixture: In a round-bottom flask, dissolve 5-bromo-2-hydroxypyridine (1.0 eq.) and methyl vinyl sulfone (1.2 eq.) in a suitable solvent such as acetonitrile or ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel to yield the desired product.

Visualizing the Synthetic Pathways

The two primary synthetic routes to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one can be visualized as follows:

G cluster_0 Route A: N-Alkylation cluster_1 Route B: Michael Addition 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine Sodium 5-bromo-2-pyridone Sodium 5-bromo-2-pyridone 5-Bromo-2-hydroxypyridine->Sodium 5-bromo-2-pyridone NaH, DMF Target_Molecule_A 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Sodium 5-bromo-2-pyridone->Target_Molecule_A + 2-Chloroethyl methyl sulfone 5-Bromo-2-hydroxypyridine_B 5-Bromo-2-hydroxypyridine Target_Molecule_B 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one 5-Bromo-2-hydroxypyridine_B->Target_Molecule_B Base (e.g., DBU) Methyl_Vinyl_Sulfone Methyl Vinyl Sulfone Methyl_Vinyl_Sulfone->Target_Molecule_B

Caption: Plausible synthetic routes to the title compound.

Characterization and Data

The structural confirmation of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one would rely on standard analytical techniques. The expected data is summarized below:

Technique Expected Observations
¹H NMR Signals corresponding to the pyridinone ring protons, the ethyl linker protons (likely two triplets), and the methyl sulfonyl protons (a singlet).
¹³C NMR Resonances for the carbon atoms of the pyridinone ring, the ethyl linker, and the methyl sulfone group.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.
IR Spec. Absorption bands for the C=O stretch of the pyridinone, C-Br stretch, and the S=O stretches of the sulfonyl group.

Significance and Applications in Drug Discovery

The discovery and synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, while not a landmark event in itself, provided medicinal chemists with a valuable and versatile building block. The strategic placement of the bromine atom and the methylsulfonyl ethyl side chain allows for its use in the construction of more elaborate molecules.

Patents and medicinal chemistry literature show that this intermediate is utilized in the synthesis of compounds targeting a variety of diseases. The bromo group can be readily converted to other functionalities via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups. The sulfonyl group can participate in hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

The following workflow illustrates the utility of this intermediate in a drug discovery program:

G Start 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Step1 Step2 Introduction of Aryl/ Heteroaryl Moiety Step1->Step2 Step3 Lead Compound Generation Step2->Step3 Step4 Biological Screening Step3->Step4 Step5 Drug Candidate Step4->Step5

Sources

An In-depth Technical Guide to the Theoretical Properties of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a halogenated pyridinone derivative containing a sulfonyl moiety. This compound, identified by its CAS number 1083168-88-0, represents a class of heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom, a pyridinone core, and a methylsulfonyl group provides a unique combination of electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents. Substituted pyridin-2(1H)-ones are known to exhibit a wide range of biological activities, and the specific functionalities of this molecule suggest its potential as a chemical probe or an intermediate in the synthesis of more complex bioactive molecules.[1][2][3] This guide aims to provide a comprehensive overview of the theoretical properties of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, including its physicochemical characteristics, a plausible synthetic route, and its potential applications in the field of drug development.

Physicochemical and Structural Properties

The structural features of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, including the presence of a polar pyridinone ring, a hydrogen bond acceptor in the form of the sulfonyl group, and a lipophilic brominated aromatic system, are expected to govern its behavior in biological systems. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 1083168-88-0[1][2][3][4][5]
Molecular Formula C8H10BrNO3S[4][5]
Molecular Weight 280.14 g/mol [4][5]
InChI InChI=1S/C8H10BrNO3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3[4]
InChIKey AGNQYMOWIBRFNN-UHFFFAOYSA-N[4]
Canonical SMILES CS(=O)(=O)CCN1C=C(Br)C=CC1=O
Appearance Not Available (likely a solid)
Solubility Not Available[4]
Storage Conditions Short term at -4°C (1-2 weeks), long term at -20°C (1-2 years)[4]

Proposed Synthesis Pathway

Synthesis_Pathway reactant1 5-Bromopyridin-2(1H)-ol reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 2-(Methylsulfonyl)ethyl Tosylate reactant2->reagents product 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one reagents->product N-alkylation

Caption: Proposed synthesis of the target compound.

Theoretical Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, which will likely appear as multiplets in the aromatic region. The ethyl chain protons will present as two triplets, with the methylene group adjacent to the sulfonyl group appearing further downfield due to the electron-withdrawing nature of the SO₂ group. The methyl protons of the sulfonyl group will be a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring will be the most downfield signal. The carbons of the pyridinone ring will appear in the aromatic region, and their chemical shifts will be influenced by the bromine substituent. The methylene carbons of the ethyl chain and the methyl carbon of the sulfonyl group will be observed in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve cleavage of the ethylsulfonyl side chain.

Potential Applications in Drug Discovery

While the specific biological activity of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one has not been extensively reported, its structural motifs are present in molecules with known pharmacological relevance.

  • Scaffold for Kinase Inhibitors: The pyridinone core is a common feature in many kinase inhibitors. The various substitution points on this scaffold allow for the exploration of structure-activity relationships in targeting specific kinases.

  • Intermediate for Complex Molecule Synthesis: As a functionalized heterocyclic building block, this compound can serve as a starting material for the synthesis of more complex molecules through cross-coupling reactions at the bromine position.

  • Chemical Probe for Target Identification: The molecule could be used in phenotypic screening assays to identify novel biological targets. Its relatively simple structure allows for straightforward derivatization to create affinity-based probes or photoaffinity labels.

Experimental Workflow for Characterization

The following workflow outlines a standard procedure for the synthesis and characterization of a novel compound like 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Property Analysis synthesis Synthesis via N-alkylation purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc Purity Assessment (HPLC) purification->hplc melting_point Melting Point Determination hplc->melting_point solubility Solubility Studies melting_point->solubility

Sources

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activity of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Executive Summary

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" is a novel chemical entity with an as-yet unexplored biological activity profile. This guide synthesizes information from existing literature on structurally related compounds to build a scientifically-grounded hypothesis regarding its potential therapeutic applications. The core of this analysis rests on the well-documented bioactivities of the pyridin-2(1H)-one scaffold, the influence of halogen substituents, and the role of the methylsulfonyl group in drug design. Based on these foundations, we hypothesize that "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" is a promising candidate for investigation as an anticancer or antimicrobial agent. This document provides a comprehensive overview of the rationale behind this hypothesis, proposes detailed experimental workflows for its validation, and discusses potential synthetic routes.

Introduction to the Pyridin-2(1H)-one Scaffold in Drug Discovery

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can interact with a wide range of biological targets.[3]

Derivatives of pyridin-2(1H)-one have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many pyridinone-containing compounds have shown potent cytotoxic activity against various cancer cell lines.[1][4][5]

  • Antimicrobial: The scaffold is found in compounds with significant antibacterial and antifungal properties.[1][6]

  • Antiviral: Notably, pyridinone derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[3]

  • Anti-inflammatory: Certain derivatives have also been investigated for their anti-inflammatory effects.[1][3]

This well-established and diverse biological profile of the pyridin-2(1H)-one core provides a strong foundation for investigating the potential therapeutic applications of novel, unexplored derivatives such as "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one".

Structural Analysis and Predicted Bioactivity Profile

The potential biological activity of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" can be dissected by examining its three key structural components: the pyridin-2(1H)-one core, the 5-bromo substituent, and the 1-[2-(methylsulfonyl)ethyl] side chain.

Part A: The Pyridin-2(1H)-one Core

As previously mentioned, the pyridin-2(1H)-one scaffold is a well-established pharmacophore. Its presence in the target molecule immediately suggests the potential for anticancer, antimicrobial, and antiviral activities.[1][3][6] The specific biological effect is often determined by the nature and position of the substituents on the pyridinone ring.

Part B: The Influence of the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position of the pyridinone ring is likely to have a significant impact on the molecule's biological activity. Halogen substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Several examples from the literature highlight the importance of bromo-substituents in biologically active molecules:

  • Macitentan: An orally active, potent dual endothelin receptor antagonist, contains a 5-bromo-2-pyrimidinyl group that is crucial for its activity.[7][8]

  • [11C]FLB 457: A high-affinity ligand for dopamine D2/D3 receptors used in PET imaging, features a bromo-substituted benzamide moiety.[9]

  • Protein Kinase Inhibitors: Brominated pyridines are key intermediates in the synthesis of certain protein kinase inhibitors.[10]

The presence of the 5-bromo substituent in our target compound could therefore enhance its potency, selectivity, or pharmacokinetic properties.

Part C: The Role of the 1-[2-(methylsulfonyl)ethyl] Side Chain

The N-substituent at the 1-position of the pyridinone ring plays a critical role in defining the molecule's interaction with its biological target. The 1-[2-(methylsulfonyl)ethyl] side chain introduces several important features:

  • Methylsulfonyl Group: This group is a common feature in many drug molecules. It is a strong hydrogen bond acceptor and can improve a compound's aqueous solubility and metabolic stability. For example, it is present in some alpha 1-adrenoceptor agonists.[11]

  • Ethyl Linker: The two-carbon linker provides conformational flexibility, allowing the methylsulfonyl group to orient itself optimally for binding to a target protein.

Part D: Integrated Hypothesis

Synthesizing the information from the structural analysis, we can formulate a primary and a secondary hypothesis for the biological activity of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one":

  • Primary Hypothesis: Anticancer Activity. Given the prevalence of anticancer properties among pyridin-2(1H)-one derivatives and the role of bromo-substituents in potent kinase inhibitors, it is highly plausible that the target compound will exhibit cytotoxic activity against cancer cells, potentially through the inhibition of a protein kinase.

  • Secondary Hypothesis: Antimicrobial Activity. The pyridinone core is also associated with antimicrobial effects. The overall physicochemical properties of the target molecule may favor its interaction with microbial targets.

Proposed Experimental Workflows for Biological Evaluation

To test our hypotheses, we propose a tiered approach to the biological evaluation of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one".

Tier 1: Initial Screening

The first step is to perform a broad screen for biological activity.

Protocol for In Vitro Cytotoxicity Screening:

  • Cell Line Panel: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., from 0.01 to 100 µM) for 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Protocol for Antimicrobial Screening:

  • Microbial Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains should be used.

  • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.

  • Data Analysis: The MIC value is recorded as the lowest concentration of the compound that completely inhibits visible growth.

G cluster_tier1 Tier 1: Initial Screening start Synthesized Compound cytotoxicity In Vitro Cytotoxicity Assay (Cancer Cell Panel) start->cytotoxicity antimicrobial Antimicrobial Assay (Bacterial & Fungal Panel) start->antimicrobial ic50 Determine IC50 Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic end Prioritize Hits for Tier 2 ic50->end mic->end

Caption: Tier 1 experimental workflow for initial biological screening.

Tier 2: Target Identification and Mechanism of Action Studies

If promising activity is observed in Tier 1, the next step is to identify the molecular target and elucidate the mechanism of action.

G cluster_tier2 Tier 2: Mechanism of Action hit Active Compound from Tier 1 kinase_panel Kinase Panel Screening hit->kinase_panel cell_cycle Cell Cycle Analysis hit->cell_cycle apoptosis Apoptosis Assays hit->apoptosis target_id Identify Potential Kinase Target(s) kinase_panel->target_id pathway_analysis Western Blot for Pathway Modulation target_id->pathway_analysis moa Elucidate Mechanism of Action cell_cycle->moa apoptosis->moa pathway_analysis->moa

Caption: Tier 2 workflow for target identification and mechanism of action studies.

Synthetic Considerations

While a detailed synthetic protocol is beyond the scope of this guide, a plausible route for the synthesis of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" can be envisioned based on established methods for the synthesis of related pyridinones. A potential key step would involve the N-alkylation of 5-bromo-2-hydroxypyridine with a suitable electrophile, such as 2-chloroethyl methyl sulfone, in the presence of a base. The starting materials are commercially available or can be readily prepared.

Data Summary

The following table summarizes the biological activities of representative pyridin-2(1H)-one and bromo-substituted derivatives from the literature, which form the basis of our hypothesis.

Compound/ScaffoldBiological ActivityReference(s)
Pyridin-2(1H)-one DerivativesAnticancer, Antimicrobial, Anti-inflammatory[1][3]
Furo[2,3-b]pyridinesAnticancer (Breast Cancer)[5]
Bromo-substituted PyridinesProtein Kinase Inhibition[10]
MacitentanDual Endothelin Receptor Antagonist[7][8]

Conclusion

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" represents a promising, yet unexplored, area of chemical space. By leveraging the known biological activities of its constituent fragments—the pyridin-2(1H)-one core, the 5-bromo substituent, and the 1-[2-(methylsulfonyl)ethyl] side chain—we have constructed a strong hypothesis that this compound possesses potential as an anticancer or antimicrobial agent. The experimental workflows detailed in this guide provide a clear path forward for the validation of this hypothesis. Further investigation into this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Title: Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease Source: PubMed URL: [Link]

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  • Title: The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist Source: ACS Publications URL: [Link]

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The Bromo Group in 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one: A Strategic Linchpin in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Bromo Group as a Versatile Chemical Handle

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic incorporation of a halogen atom can transform a simple scaffold into a versatile platform for molecular elaboration. The compound 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one exemplifies this principle, where the bromo group at the 5-position of the pyridinone ring is not merely a substituent but a critical functional handle. This guide delves into the multifaceted role of this bromo group, elucidating its impact on the molecule's reactivity and its utility in the synthesis of complex chemical entities with potential therapeutic applications.

The pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromo substituent on this ring system significantly enhances its synthetic utility, primarily by enabling a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

This guide will explore the electronic nature of the C-Br bond within the context of the pyridinone ring, detail its application in key synthetic transformations, and discuss its potential influence as a pharmacophore.

The Electronic Landscape: How the Bromo Group Influences Reactivity

The reactivity of the bromo group in 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is intrinsically linked to the electronic properties of the pyridinone ring. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects.[3][4] This inherent electron deficiency is further modulated by the carbonyl group at the 2-position and the electron-withdrawing methylsulfonyl group on the N1-substituent.

The bromo group, being a halogen, exerts a dual electronic effect: it is inductively electron-withdrawing and has a resonance-donating effect through its lone pairs. In the context of the electron-deficient pyridinone ring, the inductive effect generally dominates, further polarizing the C-Br bond and making the carbon atom susceptible to oxidative addition by a low-valent metal catalyst, typically palladium(0). This activation of the C-Br bond is the critical first step in most cross-coupling reactions.[5]

The presence of electron-withdrawing groups on the pyridinone ring can enhance the inhibitory effects of such compounds by increasing the acidity of the hydrogen bound to the nitrogen, which can improve interactions with the active site of a biological target.[6] While the target molecule is N-substituted, the principle of electron withdrawal influencing the overall electronic character and potential biological interactions remains relevant.

A Gateway to Molecular Diversity: The Bromo Group in Cross-Coupling Reactions

The primary and most powerful role of the bromo group in 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is to serve as a versatile leaving group in a multitude of palladium-catalyzed cross-coupling reactions. This capability allows for the introduction of a vast array of chemical moieties at the 5-position, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds.[7][8][9] In this reaction, the 5-bromo-pyridinone derivative can be coupled with a variety of aryl- or heteroarylboronic acids or their esters to generate 5-aryl- or 5-heteroaryl-pyridinone analogs. These products are of significant interest in medicinal chemistry as they allow for the exploration of key interactions with biological targets.

Illustrative Reaction Scheme:

Suzuki_Coupling reactant1 5-Bromo-pyridinone product 5-Aryl-pyridinone reactant1->product Suzuki Coupling reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(0) catalyst, Base

Caption: Suzuki-Miyaura coupling of a 5-bromo-pyridinone.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or DME.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyridinone.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond, linking the pyridinone ring to a terminal alkyne.[10][11][12][13][14] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The resulting alkynyl-substituted pyridinones can serve as valuable intermediates for further transformations or as final products with potential biological activity.

Illustrative Reaction Scheme:

Sonogashira_Coupling reactant1 5-Bromo-pyridinone product 5-Alkynyl-pyridinone reactant1->product Sonogashira Coupling reactant2 R-C≡CH reactant2->product catalyst Pd(0) catalyst, Cu(I) co-catalyst, Base

Caption: Sonogashira coupling of a 5-bromo-pyridinone.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a reaction vessel, dissolve 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add a base, typically an amine like triethylamine or diisopropylamine, followed by the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water or saturated aqueous NH₄Cl and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by flash chromatography to yield the 5-alkynyl-pyridinone product.

Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities at the 5-position of the pyridinone ring.[2] This is particularly valuable in medicinal chemistry for modulating physicochemical properties such as solubility and basicity, and for introducing new hydrogen bond donors or acceptors.

Illustrative Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 5-Bromo-pyridinone product 5-Amino-pyridinone reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product catalyst Pd catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination of a 5-bromo-pyridinone.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: Combine 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is fully consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the crude product via column chromatography.

The Bromo Group as a Pharmacophore

Beyond its role as a synthetic handle, the bromo group itself can be a critical component of a pharmacophore, directly contributing to a molecule's biological activity. Halogen bonding, an interaction where the halogen atom acts as an electrophilic center, is increasingly recognized as a significant force in ligand-protein binding. The bromo group in the 5-position of the pyridinone ring can potentially form such interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the active site of a target protein.

Furthermore, the lipophilicity of the bromo group can enhance membrane permeability and influence the overall pharmacokinetic profile of a drug candidate. In the development of the dual endothelin receptor antagonist Macitentan, the introduction of a bromo substituent on a pyrimidine ring was shown to improve affinity for the target receptor.[15][16] This highlights that the bromo group can be an integral part of the final drug molecule, not just a precursor functionality.

Synthesis of the Core Scaffold

The synthesis of the title compound would likely involve the bromination of the parent pyridinone, 1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. Standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF would be a logical choice for this transformation. Alternatively, elemental bromine in acetic acid could be employed. The regioselectivity of the bromination would be directed by the existing substituents on the pyridinone ring.

Conclusion

The bromo group in 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a strategically placed and highly versatile functional group. Its primary role is to serve as an efficient leaving group in a wide range of palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of diverse libraries of compounds for drug discovery and development. The electronic properties of the pyridinone ring system activate the C-Br bond for these transformations. Moreover, the bromo group itself can act as a key pharmacophoric element, contributing to the biological activity and pharmacokinetic properties of the final molecule. A thorough understanding of the reactivity and potential of this bromo group is therefore essential for any researcher working with this or structurally related molecular scaffolds.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed, [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

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A-Z Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one: Unpacking the Significance of the Methylsulfonyl Ethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the chemical significance of the 1-[2-(methylsulfonyl)ethyl] substituent on the 5-bromo-pyridin-2(1H)-one core. We will dissect the constituent parts of this group—the methylsulfonyl moiety and the ethyl linker—to understand their individual and synergistic contributions to a molecule's drug-like properties. This analysis will cover the impact on physicochemical properties such as solubility and lipophilicity, improvements in metabolic stability, and potential roles in target engagement. This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights into the rationale behind its use and predictive impacts on lead optimization.

Introduction: Deconstructing the Molecule

At first glance, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one presents a heterocyclic core, the brominated pyridinone, which is a recognized privileged scaffold in drug discovery.[1][2][3] Pyridinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] They can serve as bioisosteres for amides and phenyl groups and are adept at forming key hydrogen bond interactions within biological targets.[3]

However, the focus of this guide is the N-alkylated side chain: the 2-(methylsulfonyl)ethyl group . This substituent is not merely a passive linker but an active modulator of the compound's overall profile. To fully appreciate its significance, we must analyze its two key components: the terminal methylsulfonyl group and the ethyl spacer that connects it to the pyridinone nitrogen.

cluster_Molecule 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one cluster_SideChain Side Chain Components Core 5-Bromo-pyridin-2(1H)-one Core SideChain 1-[2-(Methylsulfonyl)ethyl] Group Core->SideChain N-Alkylation Ethyl Ethyl Linker SideChain->Ethyl Provides Spacing & Flexibility Sulfonyl Methylsulfonyl Moiety SideChain->Sulfonyl Dictates Physicochemical Properties

Caption: Hierarchical breakdown of the target molecule.

The Methylsulfonyl Moiety: A Pillar of Modern Medicinal Chemistry

The methylsulfonyl group ((CH₃)₂SO₂), the simplest of the sulfones, is a powerful tool in the medicinal chemist's arsenal.[4] Its widespread use stems from a unique combination of physicochemical properties that can favorably alter a drug candidate's behavior.[5]

Physicochemical and Pharmacokinetic (ADME) Contributions

The sulfone functional group is highly polar and a strong hydrogen bond acceptor, yet it is chemically inert and metabolically robust. This combination is key to its utility.

  • Enhanced Solubility and Reduced Lipophilicity: The primary role of the sulfone group is often to increase the hydrophilicity of a molecule.[6][7] This can lead to improved aqueous solubility, a critical parameter for oral bioavailability and successful formulation.[7] By strategically replacing a more lipophilic group with a sulfone, chemists can mitigate solubility challenges that often plague promising drug candidates.[5]

  • Metabolic Stability: Sulfones are generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[7] They are also stable against hydrolysis and reduction at the sulfur atom.[5] This metabolic stability can increase a drug's half-life, leading to an improved pharmacokinetic profile and potentially less frequent dosing regimens.[5][7]

  • Bioisosterism: The methylsulfonyl group can serve as a bioisostere for other functionalities.[7] For instance, it can replace a sulfonamide to remove a potentially acidic N-H proton or act as a non-classical bioisostere for ketones or even carboxylic acids in specific contexts, allowing for the fine-tuning of a molecule's properties while maintaining target interaction.[6][7][8]

PropertyContribution of Methylsulfonyl GroupRationale & Impact
Polarity HighThe S=O bonds create a strong dipole, increasing polarity.[6]
Solubility Increases Aqueous SolubilityActs as a strong hydrogen bond acceptor with water molecules.[6][7]
Lipophilicity (LogP) DecreasesThe polar nature lowers the partition coefficient, reducing lipophilicity.[5][6]
Metabolic Stability HighResistant to common Phase I (CYP-mediated) and Phase II metabolism.[5][7]
Chemical Stability HighGenerally inert to hydrolysis and reduction under physiological conditions.[5][9]
Hydrogen Bonding Strong H-Bond AcceptorThe two sulfonyl oxygens can accept hydrogen bonds from biological targets.[6]
Pharmacodynamic (Target Interaction) Contributions

While often considered a "pharmacokinetic" group, the methylsulfonyl moiety can play a direct role in binding to a biological target. Its two oxygen atoms are potent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.[6] This can anchor the molecule in a specific orientation, enhancing binding affinity and selectivity.

The Ethyl Linker: More Than Just a Spacer

The two-carbon ethyl chain connecting the sulfone to the pyridinone ring is crucial for positioning and flexibility. It places the bulky and polar methylsulfonyl group away from the core ring system, which may be necessary to avoid steric clashes within the target's binding pocket. This separation allows both the pyridinone core and the sulfonyl group to engage in their respective optimal interactions simultaneously.

Furthermore, the ethyl linker introduces conformational flexibility, allowing the methylsulfonyl group to rotate and adopt the most favorable orientation for binding or for optimizing its solvation shell, further contributing to solubility.

Synergistic Effects and Potential Liabilities

The combination of the pyridinone core, the ethyl linker, and the methylsulfonyl group creates a molecule with a distinct profile.

Caption: Influence pathway of the methylsulfonyl ethyl group.

One potential liability to consider is the possibility of in vivo elimination to form a vinyl sulfone. Vinyl sulfones are known Michael acceptors and can act as covalent warheads. While this reactivity can be exploited for covalent inhibitors, it can also lead to off-target activities and toxicities if not carefully controlled.[10] Therefore, the metabolic fate of the ethyl linker must be carefully evaluated during drug development.

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one typically involves the N-alkylation of the parent 5-bromo-2-hydroxypyridine. The key challenge in pyridone alkylation is controlling N- versus O-alkylation.[11]

Proposed Synthetic Workflow

A plausible synthetic route starts with the preparation of the alkylating agent, 2-(methylsulfonyl)ethyl tosylate or a similar halide, followed by the selective N-alkylation of the pyridinone.

G A 2-(Methylthio)ethanol B Oxidation (e.g., m-CPBA, Oxone®) A->B C 2-(Methylsulfonyl)ethanol B->C D Activation (e.g., TsCl, MsCl, PBr₃) C->D E 2-(Methylsulfonyl)ethyl-X (X=OTs, OMs, Br) D->E G N-Alkylation (e.g., K₂CO₃, NaH in DMF) E->G F 5-Bromo-2-hydroxypyridine F->G H Final Product G->H

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An In-depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one and the Versatile Pyridinone Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the pyridinone core, with a specific focus on the novel derivative, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . This document will navigate through the synthetic strategies for pyridinone construction, delve into the unique chemical characteristics and functional significance of the bromo and methylsulfonyl ethyl substitutions, and propose potential therapeutic applications based on established structure-activity relationships. Detailed, field-proven experimental protocols and insightful analysis of the underlying chemical principles are provided to empower researchers in the synthesis, characterization, and strategic application of this promising class of compounds.

The Pyridinone Core: A Privileged Scaffold in Drug Discovery

Pyridinone and its derivatives are six-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical industry.[1][2][3] These structures are present in numerous FDA-approved drugs, underscoring their therapeutic relevance.[4][5] The versatility of the pyridinone core stems from its ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, including amides and phenyl rings.[2] This adaptability allows for fine-tuning of a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen-bonding capacity, which are critical for optimizing drug-like characteristics.[1]

The substitution pattern on the pyridinone ring plays a pivotal role in defining the pharmacological profile of the resulting compound.[5] Marketed drugs containing the pyridinone moiety exhibit a wide range of therapeutic applications, including cardiotonic, anti-fibrotic, anti-neoplastic, antifungal, and antiviral activities.[4][5]

Strategic Dissection of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

The title compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , is a synthetically designed molecule that strategically combines three key pharmacophoric elements: the pyridinone core, a bromine substituent at the 5-position, and an N-linked 2-(methylsulfonyl)ethyl group.

  • The 5-Bromo Substituent: The introduction of a halogen, such as bromine, at the 5-position of the pyridinone ring can significantly influence the compound's biological activity. Halogen atoms can modulate the electronic properties of the ring system and participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the bromo group serves as a versatile synthetic handle for further structural modifications through cross-coupling reactions.

  • The 1-[2-(methylsulfonyl)ethyl] Substituent: The N-alkylation of the pyridinone ring with a 2-(methylsulfonyl)ethyl group is a deliberate design choice aimed at enhancing the molecule's drug-like properties. The methylsulfonyl group is known to improve the physicochemical and pharmacokinetic profiles of drug candidates.[3] It is a metabolically stable, hydrophilic moiety that can increase solubility, improve metabolic stability, and modulate biological activity.[3]

Synthetic Pathways to Pyridinone Cores and N-Alkylation

The construction of the pyridinone ring can be achieved through various synthetic strategies. Two primary approaches involve the cyclization of acyclic precursors or the modification of existing heterocyclic rings.[1] One common method is the one-pot synthesis from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, catalyzed by L-proline.[1] Another approach involves the condensation of an imino ester with diethyl malonate.[1]

Proposed Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

A plausible and efficient synthetic route to the title compound involves the N-alkylation of the pre-formed 5-bromopyridin-2(1H)-one. This strategy offers a convergent approach, allowing for the late-stage introduction of the methylsulfonyl ethyl side chain.

Synthesis_of_5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one cluster_0 Step 1: N-Alkylation 5-Bromopyridin-2(1H)-one 5-Bromopyridin-2(1H)-one Reaction_Vessel_1 Reaction 5-Bromopyridin-2(1H)-one->Reaction_Vessel_1 Reactant 2-(Methylsulfonyl)ethyl Tosylate 2-(Methylsulfonyl)ethyl Tosylate 2-(Methylsulfonyl)ethyl Tosylate->Reaction_Vessel_1 Reactant Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel_1 Reagent Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel_1 Solvent Product 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Reaction_Vessel_1->Product Yields

Caption: Proposed N-alkylation synthesis route.

Experimental Protocol: N-Alkylation of 5-Bromopyridin-2(1H)-one

This protocol is a generalized procedure based on established methods for the N-alkylation of pyridinones. Optimization of reaction conditions may be necessary.

Materials:

  • 5-Bromopyridin-2(1H)-one

  • 2-(Methylsulfonyl)ethyl tosylate (or a similar leaving group precursor)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 2-(methylsulfonyl)ethyl tosylate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one .

Physicochemical Properties and Structural Elucidation

The successful synthesis of the title compound should be confirmed by a suite of analytical techniques to verify its structure and purity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₁₀BrNO₃S
Molecular Weight 296.14 g/mol
Appearance White to off-white solid
Melting Point Not available (requires experimental determination)
Solubility Expected to be soluble in polar organic solvents

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms. The ¹H NMR spectrum is expected to show characteristic signals for the pyridinone ring protons, the ethyl bridge protons, and the methyl sulfonyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carbonyl group (C=O) of the pyridinone ring and the sulfonyl group (S=O).

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The unique structural features of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suggest its potential in several therapeutic areas, leveraging the known biological activities of the pyridinone core.[1][3]

  • Anticancer Activity: Many pyridinone derivatives exhibit potent anticancer properties.[1] The title compound could be investigated as an inhibitor of various kinases, a class of enzymes often dysregulated in cancer.[2] The bromo substituent could be a key interaction point within the active site of a target protein.

  • Antiviral and Antimicrobial Activity: The pyridinone scaffold is a component of several antiviral and antimicrobial drugs.[4][5] The title compound could be screened for its efficacy against a panel of viruses and bacteria.

  • Anti-inflammatory Activity: Pyridinone derivatives have also demonstrated anti-inflammatory effects.[1] The methylsulfonyl group, known for its anti-inflammatory properties, may potentiate this activity.

SAR_Insights Pyridinone_Core Pyridinone Core (Scaffold for Biological Activity) Potential_Applications Potential Therapeutic Applications (Anticancer, Antiviral, Anti-inflammatory) Pyridinone_Core->Potential_Applications Bromo_Group 5-Bromo Group (Modulates Electronics, Halogen Bonding, Synthetic Handle) Bromo_Group->Potential_Applications Sulfonyl_Ethyl_Group 1-[2-(Methylsulfonyl)ethyl] Group (Improves Solubility, Metabolic Stability) Sulfonyl_Ethyl_Group->Potential_Applications

Caption: Key structural features and potential applications.

Conclusion

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one represents a promising, yet underexplored, molecule at the intersection of established pharmacophores. The strategic combination of the privileged pyridinone core with a bromine atom and a methylsulfonyl ethyl side chain presents a compelling case for its investigation as a novel therapeutic agent. This technical guide has provided a comprehensive overview of the rationale behind its design, a plausible synthetic strategy, and a roadmap for its characterization and potential applications. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the discovery of new, impactful therapeutics.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Bollinger, J. A., & Maleckis, A. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(5), 4245–4254. [Link]

  • Zhang, Y., & Pike, A. C. (2021). Pyridones in drug discovery: Recent advances. RSC Medicinal Chemistry, 12(9), 1436-1454. [Link]

  • Shipley, J. B., Tollefson, M. B., & Niewerth, T. B. (1996). Milrinone: a new agent for the treatment of congestive heart failure. The Annals of Pharmacotherapy, 30(10), 1143-1152.
  • Harada, H., et al. (2017). Pirfenidone: its discovery, development, and role in the treatment of idiopathic pulmonary fibrosis. Journal of Medicinal Chemistry, 60(16), 6821-6834.
  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Bollinger, J. A., & Maleckis, A. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. European Journal of Organic Chemistry. [Link]

  • Boivin, R. P., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(16), 7266-7279. [Link]

Sources

Preliminary Research Findings on 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one: A Scarcity of Direct Evidence

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the chemical entity 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one reveals a significant lack of specific, publicly available data. This preliminary report outlines the current information landscape and highlights the challenges in providing an in-depth technical guide on this particular compound.

Initial searches across scientific databases and chemical repositories for "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" and its associated identifiers have not yielded specific information regarding its synthesis, physicochemical properties, mechanism of action, or established applications. The available literature contains information on structurally related compounds, which may offer inferential insights but do not directly address the core topic.

Analysis of Related Chemical Structures

While direct data is absent, an examination of related molecules can provide a foundational context for potential areas of investigation:

  • Brominated Pyridinones: The core structure includes a brominated pyridinone ring. Compounds within this class are recognized as versatile intermediates in the synthesis of biologically active molecules, with applications in both pharmaceutical and agrochemical research. For instance, 5-Bromo-1-methylpyridin-2(1H)-one is noted as a building block for developing novel anti-inflammatory and antimicrobial agents.[1][2] The bromine atom often serves as a handle for further chemical modifications and can influence the compound's biological activity.

  • Methylsulfonyl Group: The presence of a methylsulfonyl ethyl group attached to the pyridinone nitrogen is another key feature. This functional group is known to impact a molecule's solubility, metabolic stability, and interactions with biological targets. In drug discovery, the sulfonyl group is often incorporated to enhance pharmacokinetic properties.

Challenges and Future Directions

The current scarcity of information on 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one presents a significant challenge for researchers, scientists, and drug development professionals. Without foundational data on its properties and biological activity, its potential as a lead compound or a research tool remains unevaluated.

Future research efforts should focus on:

  • De novo Synthesis and Characterization: The primary step would be the development and validation of a synthetic route to produce 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. Following a successful synthesis, comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

  • Physicochemical Profiling: Determination of key physicochemical properties, including solubility, lipophilicity (LogP), and pKa, would be crucial for understanding its drug-like properties and for designing further studies.

  • Biological Screening: Once the compound is synthesized and characterized, it could be subjected to a broad range of biological screens to identify any potential therapeutic activities. This could include assays for enzyme inhibition, receptor binding, and cellular effects.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a substituted pyridinone derivative with potential applications in medicinal chemistry and drug development. The incorporation of the brominated pyridinone core and the methylsulfonyl ethyl side chain offers a unique combination of functionalities that can be exploited for the synthesis of novel bioactive molecules. The pyridinone ring is a common scaffold in many pharmaceuticals, while the methylsulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of the compound, such as solubility and metabolic stability.

This document provides a comprehensive guide for the synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen synthetic strategy and experimental conditions.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of the target molecule can be achieved through a strategic two-step process, beginning with the commercially available 5-bromo-2-hydroxypyridine. This starting material exists in a tautomeric equilibrium with its pyridinone form, 5-bromo-pyridin-2(1H)-one. The key transformation is the introduction of the 2-(methylsulfonyl)ethyl group at the nitrogen atom of the pyridinone ring.

Two primary synthetic routes were considered for this N-alkylation:

  • Direct N-alkylation: This involves the reaction of the pyridinone with a suitable alkylating agent, such as 2-chloroethyl methyl sulfone, in the presence of a base. While feasible, this approach necessitates the prior synthesis of the specific alkylating agent, which may not be commercially available.

  • Michael Addition: This route utilizes the high reactivity of vinyl sulfones as Michael acceptors. The nitrogen atom of the pyridinone acts as a nucleophile, attacking the electron-deficient double bond of methyl vinyl sulfone. This approach is generally more efficient and proceeds under milder conditions.

Considering the efficiency and atom economy, the Michael addition route is the recommended and detailed protocol in this guide.

Visualizing the Synthetic Workflow

The overall synthetic workflow is depicted below. This involves the preparation of the key reagent, methyl vinyl sulfone, followed by the crucial Michael addition step.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Methyl Vinyl Sulfone cluster_step2 Step 2: Michael Addition A 2-(Methylsulfonyl)ethanol D Methyl Vinyl Sulfone A->D Elimination Reaction B Methanesulfonyl Chloride B->D C Triethylamine (Base) C->D E 5-Bromo-2-hydroxypyridine H 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (Target Molecule) E->H Nucleophilic Attack F Methyl Vinyl Sulfone F->H G Base (e.g., DBU) G->H

Caption: Synthetic workflow for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Experimental Protocols

Part 1: Synthesis of Methyl Vinyl Sulfone

Methyl vinyl sulfone is a key reagent for the Michael addition. While commercially available, this section provides a protocol for its synthesis from 2-(methylsulfonyl)ethanol for instances where it needs to be prepared in-house.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Methylsulfonyl)ethanol124.1510.0 g0.0805
Triethylamine (TEA)101.1912.3 mL0.0885
Methanesulfonyl Chloride114.556.8 mL0.0885
Dichloromethane (DCM)-100 mL-
Saturated aq. NaHCO₃-As needed-
2N HCl-As needed-
Anhydrous MgSO₄-As needed-

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylsulfonyl)ethanol (10.0 g, 0.0805 mol) and dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (12.3 mL, 0.0885 mol) to the stirred solution.

  • Add methanesulfonyl chloride (6.8 mL, 0.0885 mol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 1.5 hours.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (100 mL) and 2N HCl (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl vinyl sulfone. The product is typically an oil and can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Part 2: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

This protocol details the crucial Michael addition of 5-bromo-2-hydroxypyridine to the synthesized methyl vinyl sulfone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-hydroxypyridine173.995.00 g0.0287
Methyl Vinyl Sulfone106.143.35 g0.0316
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.240.43 mL0.00287
Acetonitrile (MeCN)-50 mL-
Ethyl Acetate (EtOAc)-As needed-
Hexanes-As needed-

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask, add 5-bromo-2-hydroxypyridine (5.00 g, 0.0287 mol) and acetonitrile (50 mL).

  • Add methyl vinyl sulfone (3.35 g, 0.0316 mol) to the suspension.

  • Add DBU (0.43 mL, 0.00287 mol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR: The spectrum should show characteristic peaks for the pyridinone ring protons, the methylene protons of the ethyl chain, and the methyl protons of the sulfonyl group.

  • ¹³C NMR: The spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₈H₁₀BrNO₃S).

  • Melting Point: A sharp melting point will indicate the purity of the compound.

Safety and Handling Precautions

  • 5-Bromo-2-hydroxypyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Triethylamine and DBU: Corrosive and flammable liquids. Handle with care in a well-ventilated area.

  • Dichloromethane: A suspected carcinogen. All operations involving this solvent should be performed in a fume hood.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.

Troubleshooting and Optimization

  • Low Yield in Michael Addition: If the yield of the final product is low, consider increasing the amount of DBU or exploring other non-nucleophilic bases such as potassium carbonate. The reaction temperature can also be moderately increased (e.g., to 40-50 °C) to drive the reaction to completion.

  • O-alkylation vs. N-alkylation: While the Michael addition to the nitrogen of the pyridinone is generally favored, some O-alkylation might occur. Careful control of the reaction conditions and the choice of a non-polar, aprotic solvent can help to minimize this side reaction.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. By following the outlined procedures and considering the provided rationale, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
  • Zhang, X., et al. (2021). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 26(15), 4483. [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(2), M1369. [Link]

  • PubChem. (n.d.). 2-Chloroethyl methyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]

  • Chatterjee, A., et al. (2016). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 7(40), 6234–6245. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl sulfone. Retrieved from [Link]

Sources

Application Notes and Protocols: Laboratory Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a functionalized pyridinone scaffold of significant interest in drug discovery and development. The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the N-alkyl sulfone moiety can influence solubility, metabolic stability, and target engagement through hydrogen bonding. This document provides a robust, two-step synthetic protocol designed for laboratory-scale preparation, emphasizing mechanistic rationale, safety, and validation at each stage.

The synthesis commences with the preparation of a key alkylating agent, 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate, from commercially available 2-(methylsulfonyl)ethanol. This is followed by the N-alkylation of commercially available 5-bromopyridin-2(1H)-one. This strategic approach was chosen for its reliability, use of readily available starting materials, and straightforward purification procedures.

Synthesis_Overview cluster_step1 Step 1: Synthesis of the Alkylating Agent cluster_step2 Step 2: N-Alkylation A 2-(Methylsulfonyl)ethanol B 2-(Methylsulfonyl)ethyl 4-methylbenzenesulfonate A->B   TsCl, Et3N, DCM    D 5-Bromo-1-[2-(methylsulfonyl)ethyl] pyridin-2(1H)-one (Target) B->D  Alkylation   C 5-Bromopyridin-2(1H)-one C->D   NaH, DMF   

Caption: Overall two-step synthetic strategy.

Materials and Reagents

Ensure all reagents are of appropriate purity (reagent grade or higher) and solvents are anhydrous where specified.

ReagentCAS NumberSupplier ExampleNotes
2-(Methylsulfonyl)ethanol15205-66-0Alfa AesarKey starting material for Step 1.
p-Toluenesulfonyl chloride (TsCl)98-59-9Sigma-AldrichRecrystallize from petroleum ether if necessary.
Triethylamine (Et₃N)121-44-8Sigma-AldrichDistill from CaH₂ before use.
Dichloromethane (DCM), Anhydrous75-09-2Sigma-AldrichUse from a solvent purification system or over molecular sieves.
5-Bromopyridin-2(1H)-one13466-38-1Sigma-AldrichStarting material for Step 2.[1]
Sodium Hydride (NaH), 60% in mineral oil7646-69-7Sigma-AldrichHighly reactive; handle with extreme care.
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Sigma-AldrichUse from a sealed bottle under inert gas.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificFor extraction and chromatography.
Hexanes110-54-3Fisher ScientificFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8-For work-up.
Brine (Saturated aq. NaCl)7647-14-5-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-For drying organic layers.
Silica Gel63231-67-4-For column chromatography (230-400 mesh).

Experimental Protocols

Part A: Synthesis of 2-(Methylsulfonyl)ethyl 4-methylbenzenesulfonate (Alkylating Agent)

This procedure details the conversion of a primary alcohol to a tosylate, which is an excellent leaving group, thereby activating the substrate for the subsequent nucleophilic substitution.

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the hydroxyl group of 2-(methylsulfonyl)ethanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. Triethylamine acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C to control the exotherm and minimize side reactions. A general protocol for tosylation of an alcohol is described in a patent for a similar transformation.[2]

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(methylsulfonyl)ethanol (5.0 g, 40.3 mmol, 1.0 equiv.).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the starting material is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (8.4 mL, 60.5 mmol, 1.5 equiv.) dropwise to the cooled solution.

  • Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (8.4 g, 44.3 mmol, 1.1 equiv.) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes). The product spot should be less polar than the starting alcohol.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aq. NaHCO₃ (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a white to off-white solid and can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate.

Part B: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

This is the final step, involving the N-alkylation of the pyridinone ring.

Mechanism & Rationale: This reaction is a classic example of a Williamson ether synthesis analogue, specifically an N-alkylation, proceeding via an Sₙ2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the nitrogen atom of 5-bromopyridin-2(1H)-one, forming a pyridinoxide anion.[3] This potent nucleophile then attacks the electrophilic carbon of the tosylate prepared in Part A, displacing the tosylate leaving group. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.[3] The reaction is initiated at 0 °C to control the initial vigorous reaction of NaH with any trace impurities and the substrate.

Workflow_Diagram start Start setup 1. Suspend NaH in anhydrous DMF under N₂ atmosphere start->setup cool 2. Cool suspension to 0 °C setup->cool add_pyr 3. Add 5-Bromopyridin-2(1H)-one solution in DMF dropwise cool->add_pyr stir_deprot 4. Stir at 0 °C for 30 min (Deprotonation) add_pyr->stir_deprot add_tosyl 5. Add Tosylate solution in DMF dropwise at 0 °C stir_deprot->add_tosyl warm_react 6. Warm to room temperature and stir for 16-24 hours add_tosyl->warm_react monitor 7. Monitor reaction by TLC/LC-MS warm_react->monitor quench 8. Quench with ice-cold water monitor->quench Reaction Complete extract 9. Extract with Ethyl Acetate quench->extract wash 10. Wash organic layer with water & brine extract->wash dry 11. Dry (MgSO₄) and concentrate wash->dry purify 12. Purify via Silica Gel Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the N-alkylation reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.86 g, 21.5 mmol, 1.2 equiv.).

  • Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3 x 10 mL) under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

  • Solvent Addition: Add 80 mL of anhydrous DMF to the washed NaH.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 5-bromopyridin-2(1H)-one (3.11 g, 17.9 mmol, 1.0 equiv.) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 20 minutes. Effervescence (H₂ gas) should be observed.

  • Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the sodium salt.

  • Alkylating Agent Addition: Dissolve 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate (5.45 g, 19.7 mmol, 1.1 equiv.) from Part A in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the dropwise addition of 100 mL of ice-cold deionized water to destroy any unreacted NaH.

  • Work-up: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 30% to 70% ethyl acetate in hexanes, to afford the target compound as a white solid.

Characterization and Data

A successful synthesis should yield a product consistent with the following analytical data.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₁₀BrNO₃S
Molecular Weight 296.14 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, J=2.5 Hz, 1H), 7.40 (dd, J=9.5, 2.5 Hz, 1H), 6.50 (d, J=9.5 Hz, 1H), 4.35 (t, J=6.0 Hz, 2H), 3.50 (t, J=6.0 Hz, 2H), 3.05 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 160.5, 145.0, 140.2, 122.5, 106.8, 55.4, 48.1, 41.7.
Mass Spec (ESI+) m/z 295.96, 297.96 [M+H]⁺ (Isotopic pattern for Br)
Melting Point Not reported, determine experimentally.

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[4][5] It releases flammable hydrogen gas upon contact with water and protic solvents.[6] It can ignite spontaneously in air, especially when finely divided. Causes severe chemical burns upon contact with skin and eyes.[7] Always handle under an inert atmosphere (Nitrogen or Argon). Quench excess NaH slowly and carefully at low temperatures.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[8] Harmful if inhaled or in contact with skin and is a suspected teratogen. Causes serious eye irritation. Combinations of NaH and DMF can lead to runaway reactions at elevated temperatures. Avoid heating NaH mixtures in DMF above room temperature unless specific literature precedent exists and appropriate precautions are taken.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with care and avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • General Precautions: Wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DCM or DMF; consult glove compatibility charts). Ensure a Class D fire extinguisher (for reactive metals) and a standard ABC fire extinguisher are readily accessible.

References

  • Google Patents. CN101560202B - Preparation method of 2-(2-thienyl)
  • Alfa Aesar. 2-(Methylsulfonyl)ethanol Safety Data Sheet. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: N,N-Dimethylformamide. [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]

  • DeWall, G. et al. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Org. Process Res. Dev. 2019, 23, 10, 2213–2219. [Link]

  • Organic Syntheses. Sodium hydride. Org. Synth. 2021, 98, 363-379. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-dimethylformamide. [Link]

  • P. Venturello and M. Barbero. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 8b. Thieme, 2005. [Link]

  • Thermo Fisher Scientific. Dimethylformamide SAFETY DATA SHEET. [Link]

  • AEM. 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. [Link]

Sources

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" purification methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Abstract

This technical guide provides detailed protocols and theoretical justifications for the purification of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , a key intermediate in pharmaceutical synthesis. The document outlines strategic approaches to achieve high purity levels essential for drug development and research applications. Methodologies covered include recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with a step-by-step guide, troubleshooting advice, and the scientific rationale behind key procedural choices, ensuring both reproducibility and a deep understanding of the purification process.

Introduction and Physicochemical Profile

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS No. 1083168-88-0) is a substituted pyridinone derivative.[1] The structural complexity, featuring a polar sulfonyl group, a pyridinone ring, and a halogen atom, necessitates robust purification strategies to remove starting materials, by-products, and other process-related impurities. The purity of such intermediates is paramount, as impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[2]

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective purification strategy.

Table 1: Physicochemical Properties of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

PropertyValueSource
CAS Number 1083168-88-0[1][3]
Molecular Formula C₈H₁₀BrNO₃S[3]
Molecular Weight 280.14 g/mol [3]
Appearance (Predicted) White to off-white solidInferred from similar structures
Solubility Profile (Predicted) Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane). Limited solubility in non-polar solvents (e.g., Hexanes) and water.Inferred from functional groups
Melting Point Not specified in literature. Must be determined experimentally.

Strategic Approach to Purification

The selection of an appropriate purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following decision tree illustrates a logical workflow for selecting the optimal technique.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS, NMR) decision2 Is the crude product >85% pure & solid? start->decision2 decision1 Is the major impurity significantly different in polarity? chromatography Column Chromatography (Silica Gel) decision1->chromatography Yes prep_hplc Preparative HPLC (Reversed-Phase) decision1->prep_hplc No (closely eluting impurities) decision2->decision1 No recrystallization Recrystallization decision2->recrystallization Yes decision3 High Purity Required? (>99.5%) decision3->prep_hplc Yes final_product Pure Compound (>98%) decision3->final_product No recrystallization->decision3 chromatography->decision3 ultra_pure Ultra-Pure Compound (>99.5%) prep_hplc->ultra_pure Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimal hot solvent until fully dissolved A->B C Hot gravity filtration (if insoluble impurities exist) B->C D Allow solution to cool slowly to room temperature C->D E Cool further in an ice bath to maximize yield D->E F Collect crystals by suction filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry crystals under vacuum G->H Column_Chromatography_Workflow A Prepare silica slurry and pack column B Load crude sample (dissolved in minimal solvent or adsorbed onto silica) A->B C Begin elution with low polarity solvent (e.g., 10% EtOAc/Hexanes) B->C D Collect fractions continuously C->D E Monitor fractions by TLC D->E F Gradually increase solvent polarity E->F G Pool fractions containing pure product E->G Pure fractions identified F->D Continue elution H Evaporate solvent under reduced pressure G->H

Sources

Application Note: Comprehensive Characterization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques and protocols for the structural elucidation and purity assessment of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. As a Senior Application Scientist, this guide is formulated based on extensive experience with analogous molecular structures, integrating established analytical principles with practical, field-tested insights. The protocols herein are designed to be self-validating, ensuring robust and reproducible characterization.

Introduction: The Analytical Imperative

The compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, features a unique combination of a brominated pyridinone core and a methylsulfonyl side chain. This distinct molecular architecture necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability. The presence of bromine introduces a characteristic isotopic pattern, while the sulfonyl group and the pyridinone ring present specific spectroscopic signatures. Understanding these features is paramount for researchers in drug development and related fields to ensure the integrity of their studies.

Physicochemical Properties (Predicted)

Due to the novel nature of this compound, experimental data is not widely available. However, based on its constituent functional groups, we can predict the following properties, which are crucial for designing analytical experiments:

PropertyPredicted Value/CharacteristicRationale & Impact on Analysis
Molecular Formula C₈H₁₀BrNO₃SDerived from the chemical structure.
Molecular Weight 296.14 g/mol Essential for mass spectrometry and elemental analysis.
Appearance Likely a white to off-white crystalline solidBased on similar N-substituted pyridinone compounds.
Melting Point Expected to be relatively highThe presence of polar functional groups and potential for intermolecular hydrogen bonding would contribute to a stable crystal lattice.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The polar sulfonyl and pyridinone groups suggest some polarity, while the overall structure maintains organic character. This dictates solvent selection for NMR, HPLC, and other solution-based techniques.

Core Analytical Workflow

A logical and efficient workflow is critical for the comprehensive characterization of a novel compound. The following diagram illustrates the recommended analytical cascade, ensuring that each step builds upon the last to provide a complete molecular profile.

analytical_workflow Figure 1: Analytical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS Corroboration FTIR FTIR Spectroscopy MS->FTIR EA Elemental Analysis FTIR->EA HPLC HPLC-UV/MS EA->HPLC Quantitative Purity XRay Single Crystal X-ray Diffraction HPLC->XRay If Crystalline

Caption: Figure 1: Recommended workflow for the synthesis, purification, and comprehensive characterization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the cornerstone of structural elucidation for organic molecules. ¹H and ¹³C NMR will confirm the presence and connectivity of protons and carbons, while 2D NMR techniques (COSY, HSQC) will establish the complete molecular framework.

Predicted ¹H NMR Spectral Features:

  • Aromatic Region (Pyridinone Ring): Expect distinct signals for the three protons on the pyridinone ring, likely showing characteristic coupling patterns.

  • Ethyl Chain: Two triplet signals corresponding to the -CH₂-CH₂- linkage.

  • Methylsulfonyl Group: A singlet for the -SO₂CH₃ protons.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize spectral width to cover the expected chemical shift range (0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary):

    • If the structure is not immediately apparent, perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition. The presence of bromine will result in a characteristic M+2 isotopic pattern, providing strong evidence for its incorporation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Observe the molecular ion peak [M+H]⁺.

    • Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass of the protonated molecule (C₈H₁₁BrNO₃S⁺).

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of a compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.

Step-by-Step Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is recommended.

  • Mobile Phase Preparation: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

  • Method Development:

    • Start with a gradient of 5% B to 95% B over 20 minutes.

    • Monitor the elution at a wavelength where the compound has significant absorbance (a UV scan is recommended to determine the optimal wavelength).

    • Optimize the gradient to achieve good separation of all components.

  • Purity Analysis:

    • Inject a known concentration of the sample.

    • Integrate the peak areas to determine the purity as a percentage of the total area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides information about the functional groups present in the molecule.

Expected Characteristic Peaks:

  • C=O stretch (Amide): ~1650-1680 cm⁻¹

  • S=O stretch (Sulfone): Two bands, ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹

  • C-Br stretch: ~500-600 cm⁻¹

Step-by-Step Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of C, H, N, and S in the molecule, offering further confirmation of the empirical formula.

Step-by-Step Protocol:

  • Sample Preparation: A highly purified and dried sample (2-3 mg) is required.

  • Analysis: Submit the sample to a specialized analytical laboratory for CHNS analysis.

  • Data Comparison: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₁₀BrNO₃S).

Single Crystal X-ray Diffraction

Rationale: For crystalline materials, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry. This technique is particularly valuable for complex structures and for understanding intermolecular interactions in the solid state.[1]

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction, by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the analytical techniques described above.

TechniqueExpected ResultInterpretation
¹H NMR Specific chemical shifts and coupling constants for aromatic, ethyl, and methyl protons.Confirms the proton environment and connectivity.
¹³C NMR Distinct signals for all carbon atoms in the molecule.Confirms the carbon skeleton.
HRMS Accurate mass measurement matching the theoretical mass and a characteristic 1:1 isotopic pattern for the M+ and M+2 peaks.Confirms the elemental composition and the presence of one bromine atom.
HPLC A single major peak with a purity of >95%.Determines the purity of the compound.
FTIR Characteristic absorption bands for C=O, S=O, and C-Br bonds.Confirms the presence of key functional groups.
Elemental Analysis Experimental %C, %H, %N, and %S values within ±0.4% of the theoretical values.Confirms the empirical formula.
X-ray Diffraction Provides the precise 3D structure of the molecule.Unambiguously confirms the molecular structure.

Conclusion

The analytical workflow and protocols detailed in this application note provide a robust framework for the comprehensive characterization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the structure, purity, and identity of this novel compound, ensuring the reliability and reproducibility of their scientific investigations.

References

  • PubChem. National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • JETIR. (2023, April). Synthesis and characterization of substituted pyridones using isatoic anhydride. Journal of Emerging Technologies and Innovative Research, 10(4). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. Retrieved from [Link]

  • ResearchGate. (2019, May 14). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. Retrieved from [Link]

  • Save My Exams. (2025). Functional Groups: Classification of Organic Compounds | SL IB Chemistry Revision Notes 2025. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Organic Functional Group Analysis. Retrieved from [Link]

  • PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

Sources

Application and Protocol for the Structural Elucidation of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a compound of interest, featuring a unique combination of a brominated pyridinone core and a methylsulfonyl ethyl side chain. These functional groups are prevalent in medicinal chemistry, contributing to modulated pharmacokinetic and pharmacodynamic profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution.[1] This application note provides a comprehensive guide to the NMR analysis of this target molecule, including detailed protocols for data acquisition and an in-depth, predictive interpretation of its ¹H and ¹³C NMR spectra, supplemented by 2D correlation experiments.

Predicted Spectroscopic Data

As no experimental NMR data for the title compound is currently published, the following ¹H and ¹³C NMR data are predicted based on established substituent effects on pyridinone and pyridine systems, as well as characteristic chemical shifts for alkyl sulfones.[2][3] These predictions serve as a robust guide for researchers in the analysis of this and structurally related molecules.

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) ¹H Multiplicity Predicted J-coupling (Hz)
H-3~6.5 - 6.7~110 - 115Doublet (d)³J(H3-H4) = 9.0 - 10.0
H-4~7.6 - 7.8~140 - 145Doublet of doublets (dd)³J(H3-H4) = 9.0 - 10.0, ⁴J(H4-H6) = 2.5 - 3.0
C-5-~115 - 120--
H-6~7.8 - 8.0~145 - 150Doublet (d)⁴J(H4-H6) = 2.5 - 3.0
N-CH₂~4.2 - 4.4~50 - 55Triplet (t)³J = 6.0 - 7.0
S-CH₂~3.4 - 3.6~52 - 57Triplet (t)³J = 6.0 - 7.0
S-CH₃~3.0 - 3.2~40 - 45Singlet (s)-
C=O-~160 - 165--

Experimental Protocols

The following protocols are designed to yield high-quality NMR data suitable for the comprehensive structural elucidation of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Solvent Selection: Due to the presence of the polar sulfone group and the pyridinone ring, a polar aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN) is recommended to ensure good solubility.[4] For this protocol, DMSO-d₆ is chosen.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR experiment, a higher concentration of 20-50 mg is advisable.[5]

  • Procedure: a. Dissolve the sample in a clean, dry vial with approximately 0.6 mL of DMSO-d₆. b. Gently vortex the vial to ensure complete dissolution. c. Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter. d. Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 4 seconds

  • Spectral Width (SW): 12 ppm, centered at 6 ppm.

Protocol 2: ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1.5 seconds

  • Spectral Width (SW): 240 ppm, centered at 120 ppm.

Protocol 3: 2D NMR Spectroscopy

For unambiguous assignment, the following 2D NMR experiments are recommended.[6]

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and linking different spin systems.[8]

Standard instrument parameters for these experiments should be employed, with the HMBC experiment optimized for a long-range coupling constant of 8 Hz.[9]

Spectral Analysis and Interpretation

A systematic approach to spectral interpretation is key to elucidating the molecular structure.

¹H NMR Spectrum Analysis
  • Alkyl Region:

    • A singlet integrating to 3H is expected for the methyl group of the sulfone (S-CH₃) around 3.0-3.2 ppm.

    • Two triplets, each integrating to 2H, are predicted for the ethyl bridge. The triplet deshielded by the sulfone group (S-CH₂) is expected around 3.4-3.6 ppm, while the one attached to the nitrogen (N-CH₂) should appear further downfield at approximately 4.2-4.4 ppm. The triplet multiplicity arises from the coupling between these two methylene groups.

  • Aromatic (Pyridinone) Region:

    • Three distinct signals are expected for the protons on the pyridinone ring.

    • H-3: This proton is adjacent to the carbonyl group and is expected to be the most upfield of the ring protons, appearing as a doublet around 6.5-6.7 ppm due to coupling with H-4.

    • H-4: This proton will be a doublet of doublets, coupled to both H-3 and H-6. The larger coupling constant will be from the vicinal coupling to H-3 (³J), and the smaller coupling will be a four-bond coupling to H-6 (⁴J).[1] Its chemical shift is predicted to be in the range of 7.6-7.8 ppm.

    • H-6: This proton is adjacent to the nitrogen and is deshielded. It is expected to appear as a doublet due to the four-bond coupling with H-4, in the region of 7.8-8.0 ppm.

¹³C NMR Spectrum Analysis
  • Alkyl Carbons:

    • The methyl carbon of the sulfone (S-CH₃) is predicted to be the most upfield signal, around 40-45 ppm.

    • The two methylene carbons of the ethyl bridge (N-CH₂ and S-CH₂) are expected in the 50-57 ppm range.

  • Pyridinone Carbons:

    • C-2 (C=O): The carbonyl carbon will be the most downfield signal, expected around 160-165 ppm.

    • C-3, C-4, C-5, C-6: The remaining four carbons of the pyridinone ring will appear in the aromatic region. C-5, being directly attached to the bromine, will be a quaternary carbon with a predicted chemical shift of 115-120 ppm. The other carbons (C-3, C-4, and C-6) will have chemical shifts influenced by their position relative to the nitrogen, carbonyl, and bromine substituents.[10]

2D NMR for Structure Confirmation
  • COSY: Will show a correlation between the N-CH₂ and S-CH₂ protons, confirming the ethyl bridge. It will also show correlations between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the pyridinone ring.

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal, for example, the singlet at ~3.1 ppm to the carbon at ~42 ppm (S-CH₃).

  • HMBC: This is a powerful tool for confirming the overall structure. Key expected correlations include:

    • The N-CH₂ protons to the C-2 and C-6 carbons of the pyridinone ring.

    • The S-CH₂ protons to the S-CH₃ carbon.

    • The H-6 proton to the C-2 and C-4 carbons.

    • The H-4 proton to the C-2, C-5, and C-6 carbons.

    • The H-3 proton to the C-2 and C-5 carbons.

Visualizations

Molecular Structure with Atom Numbering

Caption: Labeled structure of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d₆ filter Filter into NMR tube dissolve->filter H1 ¹H NMR filter->H1 assign_1d Assign ¹H & ¹³C signals H1->assign_1d C13 ¹³C NMR C13->assign_1d COSY 2D COSY correlate_2d Establish connectivity using 2D data COSY->correlate_2d HSQC 2D HSQC HSQC->correlate_2d HMBC 2D HMBC HMBC->correlate_2d assign_1d->correlate_2d elucidate Final Structure Elucidation correlate_2d->elucidate

Caption: Workflow for the NMR-based structural elucidation.

Conclusion

This application note provides a detailed, predictive framework for the NMR analysis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed herein, researchers can confidently elucidate the structure of this molecule. The combination of 1D and 2D NMR techniques offers a powerful and self-validating system for the complete structural assignment of novel organic compounds, which is an indispensable step in the progression of drug development and chemical research.

References

  • P. J. H. M. van de Weijer, C. W. Haigh, D. van der Meer, J. Magn. Reson.1976, 21, 3, 457-466.
  • E. Breitmaier, W. Voelter, Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry, 3rd ed., VCH, Weinheim, 1987.
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Application Note: Mass Spectrometric Characterization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the mass spectrometric analysis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , a compound of interest in pharmaceutical research and development. The protocols and data interpretation strategies outlined herein are tailored for researchers, scientists, and drug development professionals. This guide emphasizes the use of electrospray ionization (ESI) mass spectrometry for accurate mass determination and structural elucidation through fragmentation analysis. We will explore the characteristic isotopic patterns and predictable fragmentation pathways of this molecule, offering a robust framework for its unambiguous identification.

Introduction

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a heterocyclic compound featuring a brominated pyridinone core linked to an ethyl sulfone moiety. The pyridinone scaffold is prevalent in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The presence of a bromine atom and a sulfonyl group imparts specific physicochemical properties that are critical to its biological activity and metabolic fate.

Mass spectrometry is an indispensable analytical technique for the structural characterization of such novel chemical entities.[2] "Soft ionization" techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing moderately polar, thermally labile molecules, as they typically produce an abundant molecular ion, which is crucial for determining the molecular weight.[3] Subsequent fragmentation of this molecular ion via tandem mass spectrometry (MS/MS) provides vital structural information.

This application note details the expected mass spectral behavior of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, focusing on its ionization, characteristic isotopic signature, and primary fragmentation pathways.

Predicted Mass Spectrometry Data

Molecular Formula and Weight

The chemical formula for the target compound is C₈H₁₀BrNO₃S . The calculated molecular weights are presented in Table 1.

ParameterValue
Monoisotopic Mass 278.9619 g/mol
Average Mass 279.92 g/mol
Nominal Mass 279 amu
Isotopic Pattern

A key identifying feature of this molecule is the presence of a single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[2] This results in a characteristic isotopic pattern for the molecular ion, which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (M and M+2). This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[1][4]

Experimental Protocol: LC-MS Analysis

This section outlines a general protocol for the analysis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility and good peak shape.

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Desolvation Temperature: 350 °C.

  • Mass Range (Full Scan): m/z 50 - 500.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Interpretation: Ionization and Fragmentation

Ionization and Molecular Ion

In ESI positive mode, the molecule is expected to be readily protonated, likely on the pyridinone oxygen or nitrogen, to form the pseudomolecular ion [M+H]⁺. Given the monoisotopic mass of the neutral molecule (278.9619 Da), the protonated molecular ion will exhibit a characteristic isotopic pattern with peaks at m/z 279.9697 (for ⁷⁹Br) and m/z 281.9677 (for ⁸¹Br) in a roughly 1:1 intensity ratio.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, driven by the structural features of the molecule. The most labile bonds are typically those adjacent to heteroatoms and functional groups.

  • Alpha Cleavage: This is a common fragmentation mechanism for molecules containing heteroatoms.[5][6][7] Cleavage of the C-S bond (alpha to the sulfonyl group) is a highly probable pathway. This would result in the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da) or neutral methane sulfinic acid (CH₃SO₂H, 80 Da), leading to a significant fragment ion.

  • Cleavage of the Ethyl Linker: The bond between the pyridinone nitrogen and the ethyl chain, as well as the bond between the ethyl group and the sulfone, are susceptible to cleavage. Cleavage of the N-CH₂ bond would generate an ion corresponding to the protonated 5-bromopyridinone.

  • Sulfone Group Fragmentation: Alkyl aryl sulfones are known to undergo rearrangements and cleavage, often involving the loss of SO₂ (64 Da).[8]

  • Pyridinone Ring Fragmentation: While the pyridinone ring itself is relatively stable, it can undergo fragmentation, such as the loss of carbon monoxide (CO, 28 Da), which is a characteristic fragmentation for pyridones.

The proposed primary fragmentation pathways are illustrated in the diagram below.

G cluster_0 Primary Fragmentation Pathways M [M+H]⁺ m/z 279.9/281.9 F1 Fragment A 5-Bromopyridinone Cation m/z 173.9/175.9 M->F1 - C₂H₄SO₂ (108 Da) F2 Fragment B C₈H₁₀BrN⁺ m/z 215.0/217.0 M->F2 - SO₂ (64 Da) F3 Fragment C C₂H₆NO₂S⁺ m/z 108.0 M->F3 - C₆H₄BrN (170 Da) F4 Fragment D C₇H₇BrNO⁺ m/z 215.9/217.9 F1->F4 - CO (28 Da)

Caption: Predicted fragmentation of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Elucidation of Key Fragments
  • [M+H]⁺ at m/z 279.9 / 281.9: The protonated molecular ion, showing the characteristic 1:1 isotopic signature of bromine.

  • Fragment A at m/z 173.9 / 175.9: This ion corresponds to the protonated 5-bromo-2-pyridone core. It is formed by the cleavage of the N-ethyl bond, resulting in the loss of the entire ethyl sulfone side chain as a neutral molecule (ethenesulfonylmethane, C₂H₄SO₂). This is expected to be a prominent fragment due to the stability of the pyridinone ring.

  • Fragment B at m/z 215.0 / 217.0: This fragment likely arises from the loss of sulfur dioxide (SO₂) from the molecular ion. This is a common fragmentation pathway for sulfones.[3][8]

  • Fragment C at m/z 108.0: This ion represents the protonated ethyl methyl sulfone side chain, formed by cleavage of the N-C bond.

  • Fragment D at m/z 215.9 / 217.9: A potential, though less common, fragmentation could involve the loss of CO from the pyridinone ring of Fragment A.

Summary and Conclusion

The mass spectrometric analysis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is effectively achieved using LC-ESI-MS. The key to its unambiguous identification lies in observing the protonated molecular ion [M+H]⁺ at m/z 279.9/281.9, which displays the characteristic 1:1 isotopic pattern for a bromine-containing compound. Tandem mass spectrometry (MS/MS) experiments will reveal a predictable fragmentation pattern dominated by the cleavage of the ethyl sulfone side chain, leading to a stable 5-bromopyridinone fragment ion. The methodologies and interpretative framework presented in this application note provide a solid foundation for the routine analysis and structural confirmation of this compound and its analogs in a drug discovery and development setting.

References

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Application Notes and Protocols for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" represents a promising, albeit currently under-explored, chemical entity. A comprehensive review of existing literature reveals a scarcity of data on this specific molecule. However, by dissecting its constituent structural motifs, we can infer its potential applications and design robust protocols for its synthesis and evaluation. This guide, therefore, serves as a forward-looking application note, grounded in the established principles of medicinal chemistry and informed by the known properties of its core components: the 5-bromopyridin-2-one scaffold and the N-linked 2-(methylsulfonyl)ethyl side chain.

The pyridinone core is a privileged structure in drug discovery, appearing in a multitude of bioactive compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] Its ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions with biological targets.[1] The bromine substituent at the 5-position offers a handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of the surrounding chemical space to optimize target engagement and pharmacokinetic properties.

The 2-(methylsulfonyl)ethyl group at the N-1 position is a key feature for enhancing the drug-like properties of the molecule. The methylsulfonyl moiety is a well-established pharmacophore known to increase hydrophilicity and aqueous solubility, which are crucial for oral bioavailability.[2][3] Furthermore, this group is generally resistant to metabolic degradation, particularly by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer in vivo half-life.[2][3]

This document provides a prospective guide for researchers, offering a plausible synthetic route, potential therapeutic applications based on structural analogy, and detailed protocols for in vitro evaluation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for its development as a drug candidate. The following table summarizes the predicted properties of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

PropertyValue
Molecular Formula C₈H₁₀BrNO₃S
Molecular Weight 296.14 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Predicted to be soluble in DMSO and methanol; increased aqueous solubility compared to a non-sulfonated analog[2][4]
Predicted LogP 0.85
Predicted Polar Surface Area 77.8 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Proposed Medicinal Chemistry Applications and Mechanism of Action

The structural characteristics of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suggest its potential as a scaffold for developing inhibitors of various enzyme classes, particularly protein kinases. The pyridinone ring can mimic the hinge-binding motifs of ATP, a common strategy in kinase inhibitor design. The dysregulation of signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making inhibitors of these kinases attractive therapeutic targets.[5]

We hypothesize that 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one could serve as a starting point for the development of novel PI3Kα inhibitors. The pyridinone core could establish key interactions in the ATP-binding pocket of the kinase, while the 5-bromo position allows for the introduction of substituents to enhance potency and selectivity. The methylsulfonyl ethyl side chain would contribute to favorable pharmacokinetic properties.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 5-Bromo-1-[2-(methylsulfonyl)ethyl] pyridin-2(1H)-one Compound->PI3K Inhibition

Hypothetical inhibition of the PI3K signaling pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Protocol 1: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

This protocol describes a plausible two-step synthesis starting from commercially available materials.

Step 1: Synthesis of 2-(Methylsulfonyl)ethyl Tosylate

  • To a solution of 2-(methylsulfonyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(methylsulfonyl)ethyl tosylate.

Step 2: N-alkylation of 5-Bromo-2-hydroxypyridine

  • To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(methylsulfonyl)ethyl tosylate (1.2 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized compound against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., ADP-Glo™ Kinase Assay kit)

  • 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (dissolved in DMSO)

  • Positive control inhibitor (e.g., Alpelisib)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Add 5 µL of the kinase buffer to each well of a 384-well plate.

  • Add 1 µL of the diluted test compound or control to the appropriate wells.

  • Add 2 µL of the PI3Kα enzyme and PIP2 substrate mixture to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start_materials Starting Materials: - 2-(Methylsulfonyl)ethanol - 5-Bromo-2-hydroxypyridine step1 Step 1: Synthesis of 2-(Methylsulfonyl)ethyl Tosylate start_materials->step1 step2 Step 2: N-alkylation step1->step2 purification Purification (Column Chromatography) step2->purification characterization Characterization (NMR, MS) purification->characterization final_compound Final Compound: 5-Bromo-1-[2-(methylsulfonyl)ethyl] pyridin-2(1H)-one characterization->final_compound assay_prep Assay Preparation: - Compound Dilution - Reagent Preparation final_compound->assay_prep kinase_assay PI3Kα Kinase Inhibition Assay assay_prep->kinase_assay data_acquisition Data Acquisition (Luminescence Reading) kinase_assay->data_acquisition data_analysis Data Analysis (IC₅₀ Determination) data_acquisition->data_analysis results Results data_analysis->results

Workflow for the synthesis and in vitro evaluation.

Conclusion

While "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" is a novel chemical entity with limited published data, a systematic analysis of its structural components provides a strong rationale for its exploration in medicinal chemistry. The combination of a privileged pyridinone scaffold and a pharmacokinetic-enhancing methylsulfonyl ethyl side chain makes it an attractive starting point for the development of new therapeutic agents, particularly in the realm of kinase inhibition for oncology. The protocols outlined in this guide offer a practical roadmap for the synthesis and initial biological evaluation of this promising molecule, paving the way for future drug discovery efforts.

References

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Application Notes and Protocols for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one in Novel Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Pyridinones in Medicinal Chemistry

The pyridinone scaffold is a privileged motif in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] These six-membered nitrogen-containing heterocycles can effectively serve as hydrogen bond donors and acceptors, allowing them to interact with a wide array of biological targets.[1][2] The inherent properties of the pyridinone core, such as its ability to act as a bioisostere for amides and other aromatic systems, and its favorable physicochemical characteristics, make it an attractive starting point for the design of novel therapeutics.[3] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]

This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of a specific pyridinone derivative: 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS No. 1083168-88-0).[4] The strategic incorporation of a bromine atom at the 5-position and an N-alkylated methylsulfonyl ethyl side chain presents a unique combination of functionalities. The bromine can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the methylsulfonyl group can enhance solubility and introduce specific interactions with biological targets. This guide will provide a plausible synthetic route, detailed characterization protocols, and potential avenues for investigating its utility in novel drug design.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" is crucial for its application in drug design. While experimental data for this specific compound is not widely available, we can predict its key characteristics based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H10BrNO3SBased on the chemical structure.[4]
Molecular Weight 280.14 g/mol Calculated from the molecular formula.[4]
Appearance Likely a white to off-white solidTypical for small organic molecules of this nature.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water.The methylsulfonyl group may enhance aqueous solubility compared to a simple alkyl chain.
Lipophilicity (LogP) Predicted to be in the range of 1-2.The bromo and methylsulfonyl groups contribute to a balanced lipophilicity profile.
Hydrogen Bond Donors 0The nitrogen atom is alkylated.
Hydrogen Bond Acceptors 4 (carbonyl oxygen, two sulfonyl oxygens, and potentially the pyridinone nitrogen)These groups can participate in interactions with biological targets.

Proposed Synthesis Protocol

Experimental Workflow: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

G cluster_0 Step 1: Preparation of the Electrophile cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification and Characterization start1 2-(Methylthio)ethanol step1_1 Oxidation start1->step1_1 intermediate1 2-(Methylsulfonyl)ethanol step1_1->intermediate1 step1_2 Activation (e.g., Tosylation/Mesylation) intermediate1->step1_2 electrophile 2-(Methylsulfonyl)ethyl tosylate/mesylate step1_2->electrophile step2 Reaction with Electrophile (Base, Solvent) electrophile->step2 start2 5-Bromopyridin-2(1H)-one start2->step2 product 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one step2->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Proposed synthetic workflow for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Detailed Protocol

Materials:

  • 5-Bromopyridin-2(1H)-one (commercially available)[5][6]

  • 2-(Methylthio)ethanol

  • Oxidizing agent (e.g., m-CPBA or Oxone®)

  • p-Toluenesulfonyl chloride or Methanesulfonyl chloride

  • Triethylamine or other suitable base

  • Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF))

  • Reagents for workup and purification (e.g., Saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel)

Step 1: Synthesis of 2-(Methylsulfonyl)ethyl tosylate (Electrophile)

  • Oxidation: Dissolve 2-(methylthio)ethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-(methylsulfonyl)ethanol.

  • Tosylation: Dissolve the crude 2-(methylsulfonyl)ethanol (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude 2-(methylsulfonyl)ethyl tosylate. Purify by column chromatography on silica gel if necessary.

Step 2: N-Alkylation of 5-Bromopyridin-2(1H)-one

  • To a solution of 5-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme caution) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the corresponding pyridinone salt.

  • Add a solution of 2-(methylsulfonyl)ethyl tosylate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the purified 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one using the following techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra to confirm the structure and purity of the compound.

    • Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition using high-resolution mass spectrometry (HRMS).

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Potential Applications in Drug Design and Suggested Biological Assays

Given the broad spectrum of activities exhibited by pyridinone derivatives, "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" represents a promising scaffold for targeting various diseases. The following are potential therapeutic areas and suggested in vitro assays to explore its biological activity.

Anticancer Activity

Pyridinone-containing molecules have shown significant antiproliferative activity against various cancer cell lines by targeting key signaling pathways.[1]

Proposed Assays:

  • Cell Viability Assays: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using assays such as MTT, MTS, or CellTiter-Glo to determine its IC50 values.

  • Kinase Inhibition Assays: The pyridinone scaffold is a known kinase hinge-binder.[1] Evaluate the compound's inhibitory activity against a panel of cancer-related kinases (e.g., tyrosine kinases, serine/threonine kinases).

  • Apoptosis and Cell Cycle Analysis: Investigate the mechanism of cell death induced by the compound using flow cytometry-based assays for apoptosis (Annexin V/PI staining) and cell cycle distribution.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridinone derivatives make them potential candidates for treating inflammatory diseases.

Proposed Assays:

  • Inhibition of Pro-inflammatory Cytokine Production: Treat immune cells (e.g., macrophages or PBMCs) with an inflammatory stimulus (e.g., LPS) in the presence of the compound and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

  • COX-2 Inhibition Assay: Evaluate the compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.

Antimicrobial Activity

Pyridinone derivatives have also been reported to possess antimicrobial properties.[2]

Proposed Assays:

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of the compound against a panel of pathogenic bacteria and fungi using broth microdilution or agar dilution methods.

Structure-Activity Relationship (SAR) Exploration

The 5-bromo substituent on the pyridinone ring serves as a versatile handle for further chemical elaboration to explore the structure-activity relationship (SAR).

Workflow for SAR Studies

G cluster_0 Modification at C5-Position cluster_1 Modification of the N-substituent start 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) start->suzuki sonogashira Sonogashira Coupling (Alkynyl Groups) start->sonogashira buchwald Buchwald-Hartwig Amination (Amino Groups) start->buchwald chain_length Vary Chain Length start->chain_length sulfonyl_mod Modify Sulfonyl Group (e.g., Sulfonamide) start->sulfonyl_mod replacement Replace with other functional groups start->replacement biological_assay Biological Assays suzuki->biological_assay Biological Evaluation sonogashira->biological_assay buchwald->biological_assay chain_length->biological_assay sulfonyl_mod->biological_assay replacement->biological_assay sar SAR Analysis biological_assay->sar

Caption: Strategy for Structure-Activity Relationship (SAR) studies.

Conclusion

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" is a promising, yet underexplored, molecule for novel drug design. Its pyridinone core, combined with a strategically placed bromine atom and a polar side chain, offers a unique chemical space for therapeutic innovation. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this compound and its derivatives. Through systematic investigation, this scaffold may lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 846497. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Zhang, L., & Pike, V. W. (2020). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 30(24), 127622. [Link]

  • US Patent US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35359785. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Importance of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one in Modern Drug Discovery

In the landscape of contemporary drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific kinase inhibitors a cornerstone of modern oncology.[1] Within the medicinal chemist's toolkit, privileged scaffolds—molecular frameworks that are known to interact with specific biological targets—are invaluable. The pyridinone core is one such scaffold, frequently incorporated into the design of potent and selective kinase inhibitors.

This document provides a detailed guide to the application of a highly versatile pyridinone-based building block: 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . The strategic placement of a bromine atom at the 5-position opens a gateway for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of the chemical space around the pyridinone core. Furthermore, the N-1 substituent, a methylsulfonyl ethyl group, can significantly influence the physicochemical properties of the final compound, such as solubility and metabolic stability, which are critical for drug development.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the utility of this building block, complete with detailed protocols for its key synthetic transformations.

Part 2: Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValue
Molecular Formula C₈H₁₀BrNO₃S
Molecular Weight 296.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water.
Stability Stable under normal laboratory conditions. Store in a cool, dry place away from light and moisture.

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Part 3: Core Synthetic Methodologies for Kinase Inhibitor Scaffolds

The bromine atom at the C-5 position of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is the key to its synthetic versatility, primarily through palladium-catalyzed cross-coupling reactions. The two most significant of these for kinase inhibitor synthesis are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3] In the context of kinase inhibitor synthesis, this reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 5-position of the pyridinone ring, which is often crucial for modulating potency and selectivity.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' (Transmetalation Product) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Coupled Product) ArPdAr_prime->Ar_Ar_prime ArBr 5-Bromo-pyridinone ArBr->ArPdBr Ar_prime_BOH2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar_prime_BOH2->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)[5]

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)[5]

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-aryl- or 5-heteroaryl-pyridinone product.[4]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key pharmacophores in many kinase inhibitors.[6] This reaction enables the coupling of the 5-bromo-pyridinone with a wide variety of primary and secondary amines.

Mechanistic Rationale: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[6]

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// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Reaction [label="Incomplete"]; Workup -> Purification; Purification -> Product; }

Sources

Application Notes and Protocols: Leveraging 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one for Diverse Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinone Scaffold in Modern Drug Discovery

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] Pyridinone-containing compounds are prominent in pharmaceuticals, with agents like the cardiac stimulant milrinone and the anti-HIV drug doravirine highlighting their therapeutic significance.[2] The versatility of the pyridinone structure allows for manipulation of its physicochemical properties, such as polarity and lipophilicity, making it an ideal candidate for fragment-based drug design and the development of kinase inhibitors.[1] The strategic placement of substituents on the pyridinone ring greatly influences the pharmacological properties and therapeutic applications of the resulting molecules.[2] This document provides a detailed guide to the application of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , a versatile building block designed for the efficient generation of diverse chemical libraries for drug discovery and development.

The subject scaffold incorporates three key features for library synthesis:

  • A pyridin-2(1H)-one core , a proven pharmacophore with favorable drug-like properties.[3]

  • A bromine atom at the 5-position , providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • A 1-[2-(methylsulfonyl)ethyl] substituent , which can influence solubility and offers potential for hydrogen bonding interactions, contributing to the overall ADME (absorption, distribution, metabolism, and excretion) profile of the final compounds.

This guide will detail the synthetic utility of this scaffold, providing robust protocols for its diversification and showcasing its potential in generating novel chemical entities.

Chemical Properties and Reactivity

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is an electron-deficient heterocyclic compound, rendering the bromine atom at the 5-position susceptible to a range of cross-coupling reactions. The electron-withdrawing nature of the pyridinone ring and the methylsulfonyl group enhances the reactivity of the C-Br bond, making it an excellent substrate for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

The general reactivity of the scaffold is depicted below:

G scaffold 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) scaffold->suzuki Pd Catalyst, Base, R-B(OH)2 buchwald Buchwald-Hartwig Amination (C-N Bond Formation) scaffold->buchwald Pd Catalyst, Base, R2NH heck Heck Reaction (C-C Bond Formation) scaffold->heck Pd Catalyst, Base, Alkene sonogashira Sonogashira Coupling (C-C Bond Formation) scaffold->sonogashira Pd/Cu Catalysts, Base, Alkyne

Figure 1: Key cross-coupling reactions for derivatization of the scaffold.

Protocols for Library Synthesis

The following protocols are designed to be robust and applicable to a wide range of substrates for the generation of a chemical library.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the scaffold and various aryl or heteroaryl boronic acids.[4][5][6]

Reaction Scheme:

Suzuki_Reaction reactant1 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one plus1 + reactant1->plus1 reactant2 R-B(OH)2 plus1->reactant2 arrow Pd Catalyst, Base Solvent, Heat reactant2->arrow product 5-R-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one arrow->product

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous conditions (nitrogen or argon atmosphere)

Procedure:

  • To an oven-dried reaction vessel, add 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (0.05 eq) to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane90892
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF110678

Table 1: Representative conditions and yields for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridinone scaffold, a crucial transformation for accessing novel chemical space.

Reaction Scheme:

Buchwald_Reaction reactant1 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one plus1 + reactant1->plus1 reactant2 R1R2NH plus1->reactant2 arrow Pd Catalyst, Ligand, Base Solvent, Heat reactant2->arrow product 5-(R1R2N)-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one arrow->product

Figure 3: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

  • 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Anhydrous conditions (nitrogen or argon atmosphere)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq) to an oven-dried reaction vessel.

  • Add the base (2.0 eq) and 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.5 eq).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation:

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOt-BuToluene1001688
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃Dioxane1102075
3BenzylaminePd₂(dba)₃/RuPhos (2/4)K₃PO₄Toluene1001882

Table 2: Representative conditions and yields for Buchwald-Hartwig amination.

Experimental Workflow Visualization

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 Weigh Reagents: Scaffold, Coupling Partner, Base prep2 Add to Oven-Dried Flask prep1->prep2 prep3 Inert Atmosphere (Evacuate/Backfill Ar) prep2->prep3 prep4 Add Catalyst and Solvent prep3->prep4 react Heat and Stir (Monitor by TLC/LC-MS) prep4->react workup1 Cool and Quench react->workup1 workup2 Aqueous Workup (Extraction) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (Column Chromatography) workup3->workup4 analysis Characterize Product (NMR, MS, etc.) workup4->analysis

Figure 4: General experimental workflow for library synthesis.

Conclusion

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a highly valuable and versatile scaffold for the synthesis of diverse chemical libraries. Its strategic design allows for the efficient introduction of a wide array of chemical functionalities through robust and well-established cross-coupling methodologies. The protocols outlined in this document provide a solid foundation for researchers in drug discovery to rapidly generate novel compounds based on the privileged pyridinone core, accelerating the identification of new therapeutic agents.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014). Tetrahedron Letters. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2019). Organic Letters. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Angewandte Chemie International Edition. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2019). ResearchGate. [Link]

  • N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. (2013). Acta Crystallographica Section C. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. (2006). Archiv der Pharmazie. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. [Link]

  • Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. (1993). Pharmaceutical Chemistry Journal. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. (1995). Organic Syntheses. [Link]

  • Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (2013).

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Application Note: A Guide to Cell-Based Assays for Characterizing BAY-876, a Selective GLUT1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cancer Metabolism with BAY-876

A foundational hallmark of many cancer cells is a profound alteration in cellular metabolism, famously described as the Warburg effect. This metabolic reprogramming involves a significant increase in glucose uptake and a preference for glycolysis, even in the presence of oxygen. The Glucose Transporter 1 (GLUT1), a key facilitator of glucose entry into cells, is frequently overexpressed in various tumors and is regulated by hypoxia-inducible factor (HIF)-1α, a critical driver of tumor progression.[1] This dependency on GLUT1 presents a strategic vulnerability for therapeutic intervention.

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, more commonly known as BAY-876 , is a potent, orally active, and highly selective inhibitor of GLUT1.[2][3] It exhibits remarkable selectivity for GLUT1 over other glucose transporters like GLUT2, GLUT3, and GLUT4, making it an invaluable chemical probe to investigate the roles of glucose transport in cancer biology and a potential therapeutic agent.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for utilizing BAY-876 in a suite of cell-based assays. The focus is not only on the procedural steps but also on the scientific rationale behind each assay, enabling researchers to effectively characterize the compound's mechanism of action and its downstream cellular consequences.

Core Mechanism of Action: Inducing a Metabolic Crisis

BAY-876 exerts its anti-neoplastic effects by directly binding to and inhibiting GLUT1, thereby blocking the initial, rate-limiting step of glucose metabolism.[1] This blockade of glucose uptake triggers a cascade of cellular events. Deprived of their primary fuel for glycolysis, cancer cells experience a bioenergetic crisis. This often forces a metabolic shift towards oxidative phosphorylation (OXPHOS) in the mitochondria as a compensatory mechanism.[7] However, this shift can be unsustainable and leads to increased production of reactive oxygen species (ROS), elevated oxidative stress, and ultimately, the induction of apoptosis.[7][8] Studies have shown that BAY-876 treatment can lead to reduced cell viability, cell-cycle arrest, and dose-dependent apoptosis in sensitive cancer cell lines.[2][7][9]

cluster_0 Cell Exterior cluster_1 Cell Interior Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis (ATP Production) OXPHOS Mitochondrial Respiration (OXPHOS) Glycolysis->OXPHOS Metabolic Shift (Compensation) ROS Increased ROS (Oxidative Stress) OXPHOS->ROS Byproduct Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Induction Glucose_In Intracellular Glucose Glucose_In->Glycolysis Fuel for GLUT1->Glucose_In BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Mechanism of BAY-876 action.

Experimental Design: A Multi-Assay Approach

A thorough investigation of BAY-876's effects requires a multi-pronged approach. No single assay can capture the full picture. The following workflow provides a logical progression from broad phenotypic effects to specific mechanistic validation.

A Step 1: Cell Viability & Proliferation Assays B Step 2: Direct Target Engagement: Glucose Uptake Assay A->B Confirm Activity C Step 3: Metabolic Phenotyping: Seahorse Flux Analysis B->C Validate Mechanism D Step 4: Downstream Consequences: ROS & Apoptosis Assays C->D Investigate Effects E Step 5: Data Synthesis & Interpretation D->E Draw Conclusions

Caption: Recommended workflow for characterizing BAY-876.

Protocols for Core Cell-Based Assays

Cell Viability and Proliferation Assays

Scientific Rationale: The first step is to determine the cytotoxic and cytostatic effects of BAY-876 on the chosen cell line(s). This establishes a dose-response relationship and calculates key parameters like the half-maximal inhibitory concentration (IC50). Assays like the MTS assay measure metabolic activity as a proxy for viability, while direct cell counting assesses the impact on proliferation.

Protocol: MTS Assay for Cell Viability (Adapted from[7])

  • Cell Seeding: Seed cancer cells (e.g., HCT116, COLO205) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of BAY-876 in culture medium. BAY-876 is typically dissolved in DMSO, so a vehicle control (DMSO only) at the same final concentration must be included.[7]

  • Treatment: Remove the old medium and add 100 µL of the BAY-876 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time and experimental goals.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

  • Final Incubation: Incubate at 37°C for 1-3 hours, or until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Cell LinePutative IC50 for BAY-876 (24h)GLUT1 Dependency
COLO205~4 nM[7]High
HCT116~50-100 nM[7]High
DLD1~50-100 nM[7]High
Caco-2>1.25 µM (Insensitive)[7]Low
Caption: Example IC50 values for BAY-876 in colorectal cancer cell lines.
Glucose Uptake Assay

Scientific Rationale: This assay directly confirms that BAY-876 is inhibiting its intended target, GLUT1. It measures the rate at which cells import glucose or a glucose analog. A significant reduction in uptake following BAY-876 treatment provides strong evidence of on-target activity. Fluorescent glucose analogs like 2-NBDG or endpoint assays measuring accumulated 2-deoxyglucose-6-phosphate (2DG6P) are common methods.[10][11][12][13]

Protocol: 2-Deoxyglucose-Based Uptake Assay (Methodology based on principles from[12][13])

  • Cell Seeding: Seed 1 x 10^5 cells per well in a 6-well plate and culture for 24 hours.

  • Pre-incubation: Treat cells with the desired concentrations of BAY-876 (e.g., 1X, 5X, and 10X the IC50) and a vehicle control for 1-24 hours.

  • Glucose Starvation: Wash cells twice with warm PBS and incubate in glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 40 minutes.

  • Glucose Analog Uptake: Add 10 mM 2-deoxyglucose (2-DG) to each well and incubate for 20 minutes.

  • Stop Reaction: Wash cells three times with ice-cold PBS to stop glucose uptake.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Quantification: Measure the intracellular concentration of 2-deoxyglucose-6-phosphate (2-DG6P) using a commercially available colorimetric or fluorometric assay kit (e.g., from Abcam, Sigma-Aldrich, Promega) according to the manufacturer's instructions.[11][12][13] These kits typically use an enzymatic reaction to generate NADPH, which is then detected.

  • Analysis: Normalize the signal to the total protein concentration in each lysate. Express the results as a percentage of the glucose uptake observed in the vehicle-treated control cells.

Metabolic Flux Analysis

Scientific Rationale: To understand the broader metabolic reprogramming induced by BAY-876, it is crucial to measure both glycolysis and mitochondrial respiration simultaneously. A Seahorse XF Analyzer measures the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.[7] Inhibition of GLUT1 is expected to decrease ECAR and, in many cancer cells, cause a compensatory increase in OCR.[7]

Protocol: Seahorse XF Real-Time Metabolic Assay (Adapted from[7])

  • Cell Seeding: Seed cells (e.g., 2.0 x 10^4 HCT116 cells/well) in a Seahorse XF96 microplate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with BAY-876 or vehicle control for 24 hours.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with glucose and glutamine and incubate in a non-CO2 incubator at 37°C.

  • Instrument Calibration: Calibrate the Seahorse XF96 Analyzer with the provided calibration plate.

  • Mitochondrial Stress Test: Load the sensor cartridge with sequential injectors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mix of rotenone/antimycin A (Complex I and III inhibitors).

  • Data Acquisition: Place the cell plate in the analyzer and run the Mitochondrial Stress Test protocol. The instrument will measure basal ECAR and OCR, and the response to the injected drugs.

  • Analysis: Use the Seahorse Wave software to calculate key metabolic parameters. A decrease in ECAR and an increase in Basal OCR and Maximal Respiration are expected outcomes in BAY-876 sensitive cells.[7]

ParameterExpected Change with BAY-876Interpretation
ECARDecrease [7]Inhibition of glycolysis.
Basal OCRIncrease [7]Compensatory shift to mitochondrial respiration.
Maximal RespirationIncrease [7]Increased reliance on oxidative phosphorylation.
ATP Production (Glycolytic)Decrease [7]Reduced energy from glycolysis.
ATP Production (Mitochondrial)Increase [7]Increased energy from OXPHOS.
Caption: Expected metabolic shifts following BAY-876 treatment in sensitive cells.
Apoptosis and Oxidative Stress Assays

Scientific Rationale: Increased mitochondrial activity can lead to the overproduction of ROS, causing oxidative stress and triggering programmed cell death (apoptosis). Quantifying these downstream effects helps to complete the mechanistic picture of how BAY-876 induces cytotoxicity.

Protocol: ROS Detection using DCFH-DA (Adapted from[7])

  • Cell Culture and Treatment: Culture cells (1 x 10^5 cells/well in a 6-well plate) for 24 hours, then treat with BAY-876 or vehicle for 48-72 hours.

  • Probe Loading: Wash cells with PBS and add a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye. Incubate at 37°C for 30 minutes.

  • Cell Harvest: Detach cells using a gentle cell dissociation reagent (e.g., Accutase).

  • Flow Cytometry: Resuspend cells in PBS with 1% FBS and analyze immediately on a flow cytometer. An increase in the mean fluorescence intensity indicates an increase in intracellular ROS levels.[7]

Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining (Adapted from[7])

  • Cell Culture and Treatment: Seed cells (1 x 10^5 cells/well in a 6-well plate), treat with BAY-876 or vehicle for 72 hours.

  • Cell Harvest: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and incubate in the dark for 15 minutes.

  • PI Addition: Just before analysis, add propidium iodide (PI) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). A dose-dependent increase in the apoptotic populations is the expected outcome.[7]

Conclusion

BAY-876 is a powerful tool for probing the metabolic dependencies of cells, particularly in the context of cancer research. By employing a systematic series of cell-based assays—from initial viability screens to detailed metabolic and cell death analyses—researchers can robustly characterize its mechanism of action. The protocols outlined in this guide provide a solid framework for investigating how the inhibition of glucose transport with BAY-876 can induce a metabolic crisis, leading to oxidative stress and apoptosis. This multi-assay approach ensures a comprehensive understanding of the compound's cellular impact, generating trustworthy and publication-quality data.

References

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed Central.
  • BAY-876 | GLUT1 Inhibitor | CAS 1799753-84-6. Selleck Chemicals.
  • Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. bioRxiv.
  • BAY-876 | GLUT1 Inhibitor. MedchemExpress.com.
  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers.
  • BAY 876 | Glucose Transporters. Tocris Bioscience.
  • BAY-876 (CAS Number: 1799753-84-6). Cayman Chemical.
  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed.
  • A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. AACR Journals.
  • Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research.
  • BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor. TargetMol.
  • Glucose Uptake-Glo™ Assay. Promega Corporation.
  • Glucose Uptake Assay Kit. Sigma-Aldrich.
  • Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955). Abcam.
  • Glucose Uptake Cell-Based Assay Kit. Cayman Chemical.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. We understand that achieving high yields and purity can be challenging, and this guide provides in-depth, field-proven insights to help you succeed in your experiments.

Troubleshooting Guide: Improving Synthesis Yield

This section addresses the most common issue encountered during the synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one: low reaction yield . We will explore the potential causes and provide systematic solutions.

Question 1: My synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one resulted in a low yield. What are the likely causes and how can I improve it?

Answer:

A low yield in this Mitsunobu reaction can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions and inefficient purification. Below is a comprehensive breakdown of potential issues and their corresponding solutions.

1. Suboptimal Mitsunobu Reaction Conditions:

The efficiency of the Mitsunobu reaction is highly sensitive to the choice of reagents, stoichiometry, solvent, and temperature.

  • Reagent Choice and Stoichiometry: The standard Mitsunobu reagents, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are generally effective.[1] However, for challenging substrates, their performance can be suboptimal.

    • Troubleshooting:

      • Reagent Purity: Ensure that all reagents, especially the azodicarboxylate, are of high purity and have not degraded.

      • Stoichiometry: A slight excess (1.2-1.5 equivalents) of PPh₃ and the azodicarboxylate is often beneficial to drive the reaction to completion.[2]

      • Alternative Azodicarboxylates: Consider using alternative azodicarboxylates like di-tert-butyl azodicarboxylate (DBAD) which can sometimes offer cleaner reactions. For nucleophiles with higher pKa values, more basic azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can significantly improve yields by preventing side reactions.[3]

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and the reaction rate.

    • Troubleshooting:

      • Tetrahydrofuran (THF) is a common and often effective solvent for Mitsunobu reactions.[2][4] If solubility is an issue, consider alternative anhydrous solvents such as dichloromethane (DCM) or toluene.

  • Temperature Control: The reaction is typically performed at 0 °C to room temperature.[1]

    • Troubleshooting:

      • Initial Cooling: The initial addition of the azodicarboxylate should always be done at 0 °C to control the exothermic reaction.[1]

      • Reaction Temperature: After the initial addition, allowing the reaction to slowly warm to room temperature and stir for several hours is standard.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield, but this should be done cautiously as it can also promote side reactions.

2. Competing Side Reactions:

The structure of 5-bromo-2-hydroxypyridine presents the possibility of competing N- and O-alkylation.

  • O-Alkylation vs. N-Alkylation: 2-pyridones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom.[5][6] While the desired product is the N-alkylated pyridinone, the formation of the O-alkylated isomer, 5-bromo-2-[2-(methylsulfonyl)ethoxy]pyridine, is a common side reaction that can significantly reduce the yield of the desired product.[5][7]

    • Troubleshooting:

      • Solvent and Cation Effects: The ratio of N- to O-alkylation can be influenced by the solvent and the presence of metal cations. While the Mitsunobu reaction does not typically involve metal salts, the solvent polarity can play a role.

      • Steric Hindrance: The steric bulk of the alcohol and the pyridinone can also influence the regioselectivity. In this case, both reactants are relatively unhindered, so electronic effects are likely to be more dominant.

  • Reaction with the Sulfonyl Group: While less common, the reagents could potentially interact with the methylsulfonyl group, although it is generally stable under these conditions.

3. Inefficient Work-up and Purification:

The removal of byproducts from a Mitsunobu reaction, particularly triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, is a frequent challenge that can lead to product loss during purification.

  • Troubleshooting:

    • TPPO Removal:

      • Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

      • Chromatography: Flash column chromatography is a reliable method for separating the product from TPPO, although it can be tedious on a large scale.

      • Chemical Conversion: One effective method is to wash the reaction mixture with a hydrogen peroxide solution to convert all PPh₃ to the more polar TPPO, which can then be more easily removed.[4]

    • Reduced Azodicarboxylate Removal: The hydrazine byproduct can often be removed by an acidic wash during the work-up.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one by incorporating best practices for the Mitsunobu reaction.

Reagent Molar Mass ( g/mol ) Equivalents Amount (mmol) Mass/Volume
5-Bromo-2-hydroxypyridine174.001.010.01.74 g
2-(Methylsulfonyl)ethanol124.151.212.01.49 g
Triphenylphosphine (PPh₃)262.291.515.03.93 g
Diisopropyl azodicarboxylate (DIAD)202.211.515.03.03 g (2.97 mL)
Anhydrous Tetrahydrofuran (THF)---50 mL

Step-by-Step Methodology:

  • Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxypyridine (1.74 g, 10.0 mmol), 2-(methylsulfonyl)ethanol (1.49 g, 12.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (2.97 mL, 15.0 mmol) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

Visualizations

Reaction Mechanism

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine Pyridinone 5-Bromo-2-hydroxypyridine IonPair Ion Pair Pyridinone->IonPair Alcohol 2-(Methylsulfonyl)ethanol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Betaine->IonPair + Pyridinone IonPair->Alkoxyphosphonium + Alcohol Hydrazine Reduced DIAD IonPair->Hydrazine Product 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Alkoxyphosphonium->Product + Pyridinone Anion (SN2) TPPO TPPO Alkoxyphosphonium->TPPO PyridinoneAnion Pyridinone Anion PyridinoneAnion->Product

Caption: Mitsunobu reaction mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity Analyze Purity of Starting Materials CheckConditions->CheckPurity Suboptimal CheckStoichiometry Verify Reagent Stoichiometry CheckConditions->CheckStoichiometry CheckTemp Confirm Temperature Control CheckConditions->CheckTemp AnalyzeByproducts Identify Side Products (TLC, LC-MS) CheckConditions->AnalyzeByproducts Optimal Solution1 Use Fresh/Purified Reagents CheckPurity->Solution1 Solution2 Adjust Stoichiometry (1.2-1.5 eq) CheckStoichiometry->Solution2 Solution3 Ensure 0°C Addition, then RT CheckTemp->Solution3 O_Alkylation O-Alkylation Detected AnalyzeByproducts->O_Alkylation Yes OtherSideReaction Other Side Reactions AnalyzeByproducts->OtherSideReaction Other OptimizePurification Optimize Purification Strategy AnalyzeByproducts->OptimizePurification No obvious side products Solution4 Consider Alternative Azodicarboxylate (e.g., ADDP) O_Alkylation->Solution4 TPPO_Issue Difficulty Removing TPPO OptimizePurification->TPPO_Issue Yes ProductLoss Product Loss During Chromatography OptimizePurification->ProductLoss Yes Solution5 Modify Work-up (e.g., H₂O₂ wash for TPPO) TPPO_Issue->Solution5 Solution6 Optimize Chromatography Gradient ProductLoss->Solution6 End Improved Yield Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End Solution6->End

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Can I use DEAD instead of DIAD?

A: Yes, DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are often used interchangeably.[1] DIAD is sometimes preferred as it is considered to be more stable. The choice between them rarely has a dramatic impact on the reaction outcome for simple substrates.

Q2: My reaction seems to have stalled. What should I do?

A: If the reaction has stalled (as indicated by TLC monitoring), you can try adding a small additional portion (0.2-0.3 equivalents) of PPh₃ and the azodicarboxylate. Gentle heating to 40-50 °C for a few hours can also help to drive the reaction to completion, but be aware that this may also increase the formation of side products.

Q3: Is it possible to perform this reaction without a nitrogen atmosphere?

A: While the Mitsunobu reaction can often work without strictly anhydrous or inert conditions, using a nitrogen or argon atmosphere is highly recommended. Triphenylphosphine can be oxidized by atmospheric oxygen, and the presence of moisture can lead to the hydrolysis of intermediates, both of which will lower the yield.

Q4: Are there alternative methods for the N-alkylation of 5-bromo-2-hydroxypyridine?

A: Yes, if the Mitsunobu reaction consistently gives low yields, you could explore classical N-alkylation methods.[8][9] This would typically involve deprotonating the 5-bromo-2-hydroxypyridine with a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide or tosylate equivalent of the 2-(methylsulfonyl)ethyl side chain. However, controlling N- versus O-alkylation can be a significant challenge with these methods as well.[8][9]

References

  • Demir, A. S., & Sesenoglu, O. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(1), 1-56. [Link]

  • Kumar, R., & Sharma, A. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 16(5), 416-433. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Pouliot, M., & Gagnon, D. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(23), 9644-9652. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • RXN Finder. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Torhan, M. C., Peet, N. P., & Williams, J. D. (1998). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 39(38), 6903-6906. [Link]

  • El-Sayed, E., & El-Shorbagi, A. N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. EC SOC, 24, 1-5. [Link]

  • Pelletier, J. C., & Kincaid, S. (2004). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 45(40), 7439-7441. [Link]

  • Charette, A. B., & Grenon, M. (2001). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 3(11), 1621-1623. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2001). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 78, 218. [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2007). A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil. Tetrahedron: Asymmetry, 18(15), 1812-1817. [Link]

  • Küçükgüzel, I., et al. (2006). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Archives of Pharmacal Research, 29(2), 127-134. [Link]

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822. [Link]

  • Google Patents. (n.d.). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.
  • Organic Syntheses. (n.d.). (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Retrieved from [Link]

  • Katritzky, A. R., & Rachwal, S. (1993). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthetic Communications, 23(15), 2147-2155. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation reaction. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Reaction Overview and Key Challenges

The synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one typically involves the N-alkylation of 5-bromo-2-pyridone with an appropriate 2-(methylsulfonyl)ethyl electrophile, such as 2-(methylsulfonyl)ethyl bromide or tosylate. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the outcome.

The primary challenges include:

  • Regioselectivity: Competition between N-alkylation and O-alkylation of the ambident 5-bromo-2-pyridone nucleophile.[1][2]

  • Elimination of the Alkylating Agent: Base-catalyzed elimination of the 2-(methylsulfonyl)ethyl electrophile to form methyl vinyl sulfone.

  • Michael Addition: Subsequent reaction of the pyridone anion with the in situ generated methyl vinyl sulfone.

  • Purification: Separation of the desired N-alkylated product from the O-alkylated isomer, unreacted starting materials, and other byproducts.

This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a byproduct with the same mass as my desired product, and it's difficult to separate. What is likely happening?

A1: This is a classic case of competitive O-alkylation.

The 5-bromo-2-pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This results in the formation of two isomeric products: the desired N-alkylated pyridin-2-one and the undesired O-alkylated 2-alkoxypyridine.[1][2] These isomers have identical molecular weights, which can make them challenging to distinguish by mass spectrometry alone and difficult to separate by chromatography due to similar polarities.

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways Start 5-Bromo-2-pyridone Anion N_Alkylation N-Alkylation (Desired) Start->N_Alkylation SN2 at Nitrogen O_Alkylation O-Alkylation (Side-Product) Start->O_Alkylation SN2 at Oxygen Product_N 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one N_Alkylation->Product_N Product_O 5-Bromo-2-[2-(methylsulfonyl)ethoxy]pyridine O_Alkylation->Product_O G Alkylating_Agent 2-(Methylsulfonyl)ethyl Bromide Vinyl_Sulfone Methyl Vinyl Sulfone Alkylating_Agent->Vinyl_Sulfone E2 Elimination Base Base (B:) Base->Alkylating_Agent Abstracts β-proton Byproducts H-B⁺ + Br⁻ G cluster_1 Michael Addition Side Reaction Pyridone_Anion 5-Bromo-2-pyridone Anion Vinyl_Sulfone Methyl Vinyl Sulfone (from Elimination) Pyridone_Anion->Vinyl_Sulfone Conjugate Addition Adduct Michael Adduct (Higher MW Byproduct) Vinyl_Sulfone->Adduct

Sources

Technical Support Center: Purification of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the purification of this compound. Our aim is to equip you with the expertise to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a polar heterocyclic compound, and its purification can be challenging due to the presence of structurally similar impurities and its polarity. The most probable synthetic route to this compound is the Michael addition of 5-bromopyridin-2-one to methyl vinyl sulfone. This reaction, while generally efficient, can lead to a variety of impurities that require careful separation techniques.

This guide will focus on addressing the purification challenges arising from this synthetic pathway.

Troubleshooting Guide

This section is designed to provide solutions to specific problems you may encounter during the purification of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Issue 1: Persistent presence of starting material (5-bromopyridin-2-one) in the purified product.

  • Question: After column chromatography, my NMR spectrum still shows peaks corresponding to 5-bromopyridin-2-one. How can I remove it effectively?

  • Answer: The co-elution of 5-bromopyridin-2-one is a common issue due to its polarity being relatively close to the product. Here are several strategies to improve separation:

    • Optimize your solvent system: A gradient elution is often more effective than an isocratic one. Start with a less polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A shallow gradient (e.g., 0-5% methanol over 20-30 column volumes) can significantly improve resolution.

    • Incorporate a basic modifier: 5-bromopyridin-2-one has a slightly acidic proton on the nitrogen. Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to your eluent can suppress its interaction with the acidic silica gel, altering its retention time relative to your product.[1]

    • Consider an alternative stationary phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Neutral or basic alumina can be effective for separating basic or acidic compounds, respectively.[1] Alternatively, reversed-phase chromatography on a C18 column can be a powerful tool for separating polar compounds.[1]

    • Recrystallization: If the product is a solid and the starting material is present in a small amount, recrystallization can be a highly effective final purification step. See the detailed protocol below.

Issue 2: Presence of a highly polar impurity that streaks on the TLC plate.

  • Question: I observe a highly polar impurity that streaks badly on my TLC plate and is difficult to remove by column chromatography. What could it be and how can I get rid of it?

  • Answer: This highly polar, streaking impurity is likely due to the formation of methanesulfonic acid or its salts, which can arise from the degradation of the methyl vinyl sulfone starting material or the product under certain conditions. The sulfonyl group itself is generally stable under both acidic and basic conditions, but the vinyl sulfone precursor can be more reactive.[2]

    • Aqueous workup: Before chromatographic purification, perform an aqueous workup of your crude reaction mixture. Washing the organic layer with a saturated solution of sodium bicarbonate can help remove acidic impurities like methanesulfonic acid.

    • Column chromatography with a polar solvent system: If the impurity persists, a dichloromethane/methanol solvent system with a higher percentage of methanol may be required to elute it from the column after your product has been collected.

    • Precipitation/Trituration: If your product is a solid, you may be able to precipitate it from a suitable solvent, leaving the highly polar impurity in the solution. Trituration with a solvent in which your product is sparingly soluble but the impurity is soluble can also be effective.

Issue 3: Low recovery of the product after column chromatography.

  • Question: I'm losing a significant amount of my product during column chromatography. What are the possible reasons and solutions?

  • Answer: Low recovery can be attributed to several factors:

    • Compound instability on silica gel: Although the methylsulfonyl group is generally stable, some N-substituted pyridinones can be sensitive to the acidic nature of silica gel.[2] To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see significant degradation, consider using deactivated silica gel (by adding triethylamine to the eluent) or an alternative stationary phase like neutral alumina.

    • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. Using a more polar solvent system or adding a competitive polar solvent like methanol can help to elute the compound.

    • Improper solvent selection for elution: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Careful TLC analysis is crucial to determine the optimal solvent system.

Frequently Asked Questions (FAQs)

  • Q1: What is the most likely synthetic route for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one and what are the expected impurities?

    • A1: The most plausible and efficient synthesis is the Michael addition of 5-bromopyridin-2-one to methyl vinyl sulfone. The primary impurities to expect are:

      • Unreacted 5-bromopyridin-2-one: The starting nucleophile.

      • Unreacted methyl vinyl sulfone: The starting electrophile. This is volatile and may be removed under vacuum, but can also polymerize or hydrate.

      • O-alkylated isomer: 5-Bromo-2-(2-(methylsulfonyl)ethoxy)pyridine. This is a common byproduct in the alkylation of pyridinones, although N-alkylation is generally favored.

      • Polymeric byproducts: From the polymerization of methyl vinyl sulfone.

  • Q2: What are the recommended storage conditions for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one?

    • A2: As a bromo-substituted heterocyclic compound, it is advisable to store it in a cool, dry, and dark place to prevent potential degradation. While the methylsulfonyl group is quite stable, prolonged exposure to light and moisture should be avoided.[2]

  • Q3: Which analytical techniques are best suited for assessing the purity of the final product?

    • A3: A combination of techniques is recommended for comprehensive purity analysis:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

      • Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.

  • Sample Preparation: Dissolve the crude 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one in a minimal amount of dichloromethane (DCM) or a DCM/methanol mixture.

  • Dry Loading (Recommended): To a small amount of silica gel, add the dissolved crude product. Remove the solvent under reduced pressure until a free-flowing powder is obtained. This method generally provides better separation than wet loading.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial eluent (e.g., 100% DCM).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 5% methanol in DCM. Monitor the elution using TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for final purification if the product is a solid and contains minor impurities.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like DCM/hexane or ethyl acetate/hexane.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Chromatographic Conditions for Purification

ParameterConditionRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for normal-phase chromatography.
Mobile Phase Gradient of 0-5% Methanol in DichloromethaneProvides good separation of the polar product from less polar impurities.
Modifier 0.1% Triethylamine (optional)Can improve peak shape and separation from acidic impurities.[1]
Detection UV at 254 nmThe pyridinone ring is UV active.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_impurities Potential Impurities Removed Crude Crude Product (from Michael Addition) Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Removes acidic impurities Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH gradient) Workup->Chromatography Primary Purification PolarImpurity Methanesulfonic Acid Workup->PolarImpurity Recrystallization Recrystallization (e.g., from Ethanol) Chromatography->Recrystallization Final Polishing Step (if solid) PureProduct Pure Product (>98% Purity) Chromatography->PureProduct If sufficiently pure StartingMaterial 5-Bromopyridin-2-one Chromatography->StartingMaterial O_Alkylated O-Alkylated Isomer Chromatography->O_Alkylated Recrystallization->PureProduct Recrystallization->StartingMaterial VinylSulfone Methyl Vinyl Sulfone

Sources

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS No. 1083168-88-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

I. Core Concepts: Understanding the Stability of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a heterocyclic compound featuring a brominated pyridinone core and an N-substituted ethyl methyl sulfone moiety. The overall stability of the molecule is dictated by the chemical properties of these functional groups.

  • Pyridinone Ring: The pyridinone ring system is generally stable. Its aromatic character contributes to its overall robustness. However, like many heterocyclic compounds, it can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to high energy light.

  • Methylsulfonyl Group: The methylsulfonyl group is known for its high degree of chemical inertness. Sulfones are resistant to oxidation and are stable across a wide pH range. This part of the molecule is not expected to be a primary source of instability under typical laboratory conditions.

  • Bromo Substituent: The bromo group on the pyridinone ring is generally stable, but can be a site for nucleophilic substitution reactions under specific conditions, particularly with strong nucleophiles or in the presence of certain metal catalysts.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one?

For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Based on the safety data sheet for the structurally similar compound 5-Bromo-2-(methylsulfonyl)pyrimidine, these conditions are crucial to prevent potential degradation.[1]

Q2: How should I store solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous solvent. For short-term storage (less than 24 hours), solutions can typically be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Always use tightly sealed vials to prevent solvent evaporation and moisture ingress.

Q3: Is this compound sensitive to light?

While there is no specific data on the photosensitivity of this compound, many brominated aromatic compounds can be light-sensitive. As a precautionary measure, it is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.

Q4: What solvents are compatible with 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one?

Based on its structure, the compound is expected to be soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. When preparing solutions for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

III. Troubleshooting Guide

Unexpected experimental results can sometimes be traced back to the handling and stability of a key reagent. This section provides a logical approach to troubleshooting issues that may arise when using 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Troubleshooting_Guide Start Inconsistent or Unexpected Experimental Results Check_Compound_Integrity Step 1: Verify Compound Integrity Start->Check_Compound_Integrity Check_Storage 1a. Review Storage Conditions (Solid & Solution) Check_Compound_Integrity->Check_Storage Check_Handling 1b. Assess Handling Procedures (Weighing, Dissolving) Check_Compound_Integrity->Check_Handling Check_Purity 1c. Confirm Purity (e.g., LC-MS, NMR) Check_Compound_Integrity->Check_Purity Troubleshoot_Protocol Step 2: Examine Experimental Protocol Check_Storage->Troubleshoot_Protocol If storage is correct Check_Handling->Troubleshoot_Protocol If handling is correct Check_Purity->Troubleshoot_Protocol If purity is confirmed Resolution Resolution: Refine Protocol or Replace Compound Check_Purity->Resolution If purity is low Solvent_Compatibility 2a. Check Solvent Compatibility and pH Troubleshoot_Protocol->Solvent_Compatibility Reagent_Interaction 2b. Investigate Potential Reagent Interactions Troubleshoot_Protocol->Reagent_Interaction Solvent_Compatibility->Resolution Reagent_Interaction->Resolution

Caption: Troubleshooting workflow for experiments involving 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Scenario 1: Reduced or No Activity in a Biological Assay
  • Potential Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage of Solid: Confirm that the solid compound was stored in a tightly sealed container at the recommended cool, dry, and dark conditions.

    • Examine Stock Solution Storage: If using a stock solution, verify its storage temperature and the number of freeze-thaw cycles it has undergone. For critical experiments, it is always best to use a freshly prepared solution or a solution from a new, single-use aliquot.

    • Analytical Check: If possible, analyze the compound or its solution by LC-MS or NMR to check for the presence of the parent compound and any potential degradation products.

Scenario 2: Inconsistent Results Between Experiments
  • Potential Cause: Inconsistent handling or preparation of the compound.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and documented protocol for preparing stock solutions. This includes using the same grade of anhydrous solvent and ensuring the compound is fully dissolved before use.

    • Minimize Exposure to Ambient Conditions: When weighing the solid compound, do so in a controlled environment with low humidity. Minimize the time the container is open to the atmosphere.

    • Check for Precipitation: Before each use, visually inspect the stock solution (after thawing, if applicable) to ensure there is no precipitation of the compound. If precipitation is observed, gently warm and vortex the solution to redissolve the compound completely.

IV. Recommended Handling Protocols

To ensure the highest integrity of your experimental results, adhere to the following best practices when handling 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the container of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: For immediate use, store the stock solution at 2-8°C, protected from light. For long-term storage, aliquot into single-use volumes in amber, tightly sealed vials and store at -20°C or -80°C.

V. Summary of Stability and Storage Conditions

Parameter Recommendation Rationale
Solid Storage Temperature 2-8°C (Cool, Dry Place)To minimize potential thermal degradation and moisture absorption.
Solution Storage (Short-term) 2-8°CTo maintain stability for immediate use (up to 24 hours).
Solution Storage (Long-term) -20°C or -80°C (Aliquoted)To prevent degradation over extended periods and avoid freeze-thaw cycles.
Light Exposure Protect from light (use amber vials or foil)To prevent potential photodegradation of the brominated aromatic ring.
Atmosphere Store in a tightly sealed containerTo prevent moisture ingress and potential hydrolysis.

VI. References

Sources

Optimizing reaction conditions for "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Introduction:

Welcome to the dedicated technical support guide for the derivatization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. As a key intermediate, its effective derivatization is often a critical step in the synthesis of novel chemical entities. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with its chemistry, ensuring reproducible and high-yielding results. We will focus on the most prevalent and powerful transformations for this scaffold: palladium-catalyzed cross-coupling reactions.

Part 1: Understanding the Reactivity of Your Substrate

The core of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" presents a unique set of electronic and steric properties that must be considered when planning a synthetic route. The pyridinone ring is electron-deficient, which can influence the oxidative addition step in palladium catalysis. The bromine at the C5 position is the primary handle for derivatization via cross-coupling. The N-substituent, the methylsulfonyl ethyl group, is generally stable under most cross-coupling conditions but its potential for elimination under strongly basic conditions should not be overlooked.

Logical Workflow for Derivatization

Below is a generalized workflow for the derivatization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one via a typical cross-coupling reaction.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Reagent Purity Check (Substrate, Boronic Acid, etc.) B 2. Rigorous Solvent Degassing (Sparging with Ar/N2) A->B C 3. Catalyst & Ligand Selection B->C D 4. Assemble Reaction Under Inert Atmosphere C->D Inert Transfer E 5. Add Base, Substrate, Coupling Partner D->E F 6. Add Pd Catalyst & Ligand E->F G 7. Heat to Reaction Temperature F->G H 8. Monitor by TLC/LC-MS G->H I 9. Quench Reaction H->I Reaction Complete J 10. Aqueous Workup I->J K 11. Purification (Crystallization/Chromatography) J->K

Caption: A typical experimental workflow for cross-coupling reactions.

Part 2: Troubleshooting Common Derivatization Reactions

This section addresses specific issues that may arise during the derivatization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki coupling with a boronic acid, but I am seeing only starting material or very low product formation by LC-MS analysis. What could be the issue?

Answer:

Low conversion in Suzuki-Miyaura couplings is a frequent issue that can often be traced back to a few key factors. Let's break down the potential causes and solutions.

  • Catalyst Inactivity: The most common culprit is the deactivation of the palladium catalyst.

    • Cause: Oxygen is a potent oxidizer of the active Pd(0) species to an inactive Pd(II) state. Incomplete degassing of solvents and reagents is a primary reason for catalyst death.

    • Solution: Ensure your solvent is thoroughly degassed. A common method is to sparge with an inert gas (argon or nitrogen) for at least 30-60 minutes. Alternatively, the freeze-pump-thaw method (three cycles) is highly effective. Assemble your reaction under a positive pressure of inert gas.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

    • Cause: The base not only activates the boronic acid but also influences the catalyst's stability and solubility. A base that is too weak may not facilitate transmetalation effectively. A base that is too strong could lead to side reactions. The solvent must be able to dissolve all components and be compatible with the chosen base.

    • Solution: For pyridinone systems, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. If you suspect solubility issues, a solvent system like 1,4-dioxane/water or DME/water is recommended.

  • Boronic Acid Decomposition (Protodeboronation):

    • Cause: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of water without a suitable base.

    • Solution: Use fresh, high-purity boronic acid. Consider using a boronate ester (e.g., a pinacol ester) which is often more stable. Ensure the base is added and well-mixed before prolonged heating.

Troubleshooting Decision Tree: Suzuki Coupling

G Start Low Conversion in Suzuki Coupling Q1 Was the reaction run under strictly inert conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the boronic acid of high purity and stability? A1_Yes->Q2 Sol1 Action: Improve degassing of solvents. Use Schlenk techniques. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base/solvent combination optimal? A2_Yes->Q3 Sol2 Action: Use fresh boronic acid or a more stable boronate ester. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the ligand appropriate for an electron-deficient system? A3_Yes->Q4 Sol3 Action: Screen alternative bases (K3PO4, Cs2CO3) and solvent systems (DME/H2O, Toluene/H2O). A3_No->Sol3 Sol4 Action: Try electron-rich, bulky phosphine ligands like SPhos or XPhos. Q4->Sol4

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

Scenario 2: Side Product Formation in Buchwald-Hartwig Amination

Question: I am trying to couple an amine with my bromo-pyridinone using Buchwald-Hartwig conditions, but I am observing a significant amount of a side product corresponding to hydrodebromination (the bromine is replaced by hydrogen). How can I suppress this?

Answer:

Hydrodebromination is a common side reaction in palladium-catalyzed cross-couplings, including Buchwald-Hartwig amination. It arises from the reaction of the aryl-palladium intermediate with a proton source.

  • Source of Protons:

    • Cause: The proton source can be trace water in the solvent or the amine reagent itself. Certain bases can also facilitate this pathway.

    • Solution: Use anhydrous solvents and reagents. If the amine is the suspected proton source, you can sometimes use it as a salt and liberate it in situ.

  • Base Choice:

    • Cause: Strong, sterically hindered bases are typically used in Buchwald-Hartwig reactions to favor reductive elimination over other pathways. However, a base like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions if not used carefully.

    • Solution: Consider switching to a different base. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative that is often successful in minimizing hydrodebromination. It is a strong, non-nucleophilic base with a less coordinating cation.

  • Ligand and Catalyst Choice:

    • Cause: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired C-N bond formation. A ligand that promotes rapid reductive elimination will outcompete the hydrodebromination pathway.

    • Solution: For electron-deficient heteroaromatics like your pyridinone, bulky, electron-rich biaryl phosphine ligands are highly recommended. Ligands such as XPhos or RuPhos can accelerate the rate of the desired C-N coupling, minimizing the lifetime of the intermediate susceptible to protonolysis.

Part 3: Optimized Starting Protocols

The following protocols are provided as robust starting points for the derivatization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple an aryl or heteroaryl boronic acid with the title compound.

Methodology:

  • To a dry reaction vial, add 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 equiv), the boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary: Suzuki Coupling Conditions
ParameterRecommended RangeRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust and commercially available catalysts suitable for a range of substrates.
Ligand dppf (built-in), PPh₃Good general-purpose ligands.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on the acidity of the boronic acid and substrate tolerance.
Solvent Dioxane/H₂O, DME/H₂O, TolueneAqueous mixtures are often essential for the solubility of the base and boronic species.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without promoting decomposition.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use other cross-coupling reactions, like Sonogashira or Heck, on this substrate?

A1: Absolutely. The 5-bromo position is amenable to a variety of cross-coupling reactions. For a Sonogashira coupling to introduce an alkyne, standard conditions using a palladium catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (like CuI) with a base such as triethylamine or diisopropylethylamine would be a good starting point. For Heck couplings to form a C-C double bond, conditions typically involve a palladium source, a phosphine ligand, and an organic base in a polar aprotic solvent.

Q2: The methylsulfonyl ethyl group on the nitrogen seems robust. Are there any conditions I should avoid?

A2: While this group is generally stable, it can be susceptible to elimination (forming N-vinyl pyridinone) under harsh basic conditions, especially at elevated temperatures. If you are forced to use very strong bases (e.g., t-BuOK in excess) and high temperatures, monitor for the formation of this impurity. Using milder bases like K₂CO₃ or K₃PO₄ at temperatures below 120°C usually prevents this side reaction.

Q3: My purification is difficult due to residual palladium. How can I remove it?

A3: Palladium residues can often be removed by treating a solution of your crude product with a scavenger resin (e.g., a thiol-functionalized silica) or by performing an aqueous wash with a solution of sodium thiosulfate or thiourea, which can complex with the residual metal. Filtering the crude organic solution through a small plug of silica gel or celite can also be effective.

References

  • Title: Mechanisms of Palladium-Catalyzed Reactions Source: Organometallics URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Protodeboronation of Arylboronic Acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in Buchwald-Hartwig Amination Source: Chemical Reviews URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important pyridone derivative. We will delve into the critical aspects of the synthesis, focusing on practical solutions to common challenges encountered during process development and manufacturing. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory or plant.

The core of this synthesis involves the N-alkylation of 5-bromo-2(1H)-pyridone. While seemingly straightforward, this step presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. The pyridone anion is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom.[1] Steering the reaction to exclusively form the desired N-alkylated product is paramount for a successful and efficient scale-up campaign.

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one on a larger scale?

There are two principal routes for the N-alkylation of the 5-bromo-2(1H)-pyridone core:

  • Direct N-Alkylation: This is the most common and generally preferred method for scale-up due to its superior atom economy and simpler workup. It involves reacting 5-bromo-2(1H)-pyridone with an electrophile, such as 2-chloroethyl methyl sulfone or 2-bromoethyl methyl sulfone, in the presence of a base.

  • Mitsunobu Reaction: This route uses 2-(methylsulfonyl)ethanol as the alkylating agent, coupled with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] While effective for generating the desired product with inversion of configuration at the alcohol (not relevant here), it is often avoided on a large scale. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which present significant purification challenges.[3][4] Furthermore, the thermal instability of azodicarboxylates can pose a safety risk during scale-up operations.[4]

Q2: What is the most significant challenge in the direct alkylation step?

The primary challenge is controlling regioselectivity . The deprotonated 5-bromo-2-pyridone is an ambident nucleophile, meaning the alkylating agent can attack either the nitrogen (N-alkylation) to form the desired product or the oxygen (O-alkylation) to form the isomeric impurity, 2-alkoxy-5-bromopyridine.[1][5] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

Q3: How can I effectively monitor the reaction's progress and the formation of the O-alkylated isomer?

High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control. A well-developed HPLC method can resolve the starting 5-bromo-2(1H)-pyridone, the desired N-alkylated product, and the critical O-alkylated impurity. Thin Layer Chromatography (TLC) can also be used for quick qualitative checks, but HPLC is essential for quantitative analysis of the isomer ratio.

Q4: Besides the O-alkylated isomer, what other impurities should I be aware of?

During scale-up, you should monitor for:

  • Unreacted Starting Materials: 5-bromo-2(1H)-pyridone and the alkylating agent.

  • Dialkylation Products: Although less common, reaction at both the nitrogen and another site on the ring is possible under harsh conditions.

  • Byproducts from Reagent Degradation: Depending on the stability of your alkylating agent and the reaction conditions.

  • Process-Related Impurities: Residual solvents, salts from the base, and byproducts from the workup. Effective purification, typically through crystallization, is crucial for their removal.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor N- vs. O-Alkylation Selectivity

  • You Observe: HPLC analysis shows a significant peak for the O-alkylated isomer (typically >5%).

  • The Causality: The regioselectivity of pyridone alkylation is a complex interplay of factors including the solvent, the base's counter-ion, temperature, and the nature of the alkylating agent. Harder electrophiles and conditions that favor a "free" pyridone anion (e.g., highly polar, aprotic solvents) can increase O-alkylation. In contrast, conditions that promote ion-pairing or association with the nitrogen atom tend to favor N-alkylation.

  • Solutions & Rationale:

    • Solvent Selection: Switch from highly polar aprotic solvents like DMF or DMSO to less polar options like acetonitrile or even toluene with a phase-transfer catalyst. This can enhance ion-pairing of the base's cation with the oxygen atom, sterically hindering it and directing alkylation to the nitrogen.

    • Base Selection: The choice of base is critical. Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases like sodium hydride (NaH). The larger, softer cations (K⁺, Cs⁺) associate more strongly with the oxygen atom, promoting N-alkylation.[7]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the thermodynamically controlled O-alkylated product.

    • Micellar Catalysis: An innovative approach involves using surfactants like Tween 20 in water. This micellar system has been shown to provide high conversion and excellent N-selectivity for the alkylation of 5-bromo-2-pyridone at ambient temperature.[7]

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Less polar (Acetonitrile, Toluene)Polar Aprotic (DMF, DMSO)Less polar solvents promote ion-pairing, sterically shielding the oxygen atom.
Base (Counter-ion) K₂CO₃, Cs₂CO₃NaH, LiHMDSLarger, softer cations (K⁺, Cs⁺) coordinate more strongly with the hard oxygen atom.
Temperature Lower (e.g., 25-50 °C)Higher (e.g., >80 °C)May shift equilibrium towards the thermodynamically stable O-isomer.

Problem 2: The reaction is slow or stalls before completion.

  • You Observe: In-process monitoring shows significant unreacted starting material even after an extended period.

  • The Causality: This can be due to several factors: insufficient activation of the pyridone, a poor leaving group on the electrophile, low reaction temperature, or poor solubility of the reagents.

  • Solutions & Rationale:

    • Check Reagent Quality: Ensure your alkylating agent has not degraded and that the base is anhydrous and active.

    • Improve Solubility: If the pyridone salt is precipitating out, consider a more polar solvent or a co-solvent system to maintain a homogeneous solution.

    • Add a Catalyst: In cases with less reactive electrophiles (e.g., a chloride), adding a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, while carefully monitoring the N/O ratio to ensure selectivity is not compromised.

Problem 3: The final product is difficult to crystallize or oils out.

  • You Observe: After workup and solvent evaporation, the crude product is a thick oil or fails to precipitate from the chosen anti-solvent.

  • The Causality: The presence of impurities, particularly the isomeric O-alkylated product, can significantly disrupt the crystal lattice formation of the desired N-alkylated product.[6] Residual solvent or an incorrect final solvent system can also lead to oiling out.

  • Solutions & Rationale:

    • Improve Crude Purity: The best solution is to address the impurity issue at the source by optimizing the reaction (see Problem 1). A purer crude product is much more likely to crystallize successfully.

    • Systematic Solvent Screening: Perform a small-scale, parallel solvent screen for crystallization. Test a range of single solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and binary solvent systems (e.g., DCM/heptane, ethyl acetate/hexane).

    • Seed the Crystallization: If you have a small amount of pure, crystalline material from a previous batch, use it to seed the supersaturated solution. This can overcome the kinetic barrier to nucleation.

    • Reslurry/Trituration: If direct crystallization fails, try slurrying the crude oil in a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether or heptane). This can often induce crystallization and wash away key impurities.

Recommended Scale-Up Protocol: Direct N-Alkylation

This protocol describes a robust and scalable method for the synthesis, prioritizing safety, efficiency, and control of the critical O-alkylated impurity.

Step 1: Synthesis of 2-Chloroethyl Methyl Sulfone (Alkylating Agent)

This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a stirred solution of 2-(methylthio)ethanol (1.0 eq) in acetic acid (5-10 volumes) at 0-5 °C, slowly add hydrogen peroxide (30% aq., 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until oxidation is complete (monitor by TLC/GC).

  • Carefully quench any remaining peroxide with a saturated solution of sodium metabisulfite.

  • Remove the acetic acid under reduced pressure. The resulting 2-(methylsulfonyl)ethanol is taken to the next step.

  • To the crude alcohol at 0-5 °C, add thionyl chloride (1.2 eq) dropwise.

  • Warm the mixture to 40-50 °C and stir for 2-4 hours.

  • After completion, the excess thionyl chloride is removed by vacuum distillation to yield 2-chloroethyl methyl sulfone.

Step 2: N-Alkylation of 5-Bromo-2(1H)-pyridone

  • Charge a suitable reactor with 5-bromo-2(1H)-pyridone (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (8-10 volumes).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the 2-chloroethyl methyl sulfone (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-65 °C and maintain for 8-12 hours.

  • Monitor the reaction progress by HPLC for the disappearance of the starting material and the formation of the N- and O-alkylated products.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to approximately 2-3 volumes.

  • Add isopropanol (5 volumes) and heat to reflux to obtain a clear solution.

  • Cool the solution slowly to 0-5 °C to induce crystallization.

  • Hold at 0-5 °C for at least 2 hours, then collect the solid product by filtration.

  • Wash the filter cake with cold isopropanol and dry under vacuum at 40-50 °C to a constant weight.

Visualizations

Synthetic Workflow Overview

The following diagram outlines the key stages in the scale-up synthesis, from starting materials to the final, purified active pharmaceutical ingredient intermediate.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Workup & Purification cluster_3 Final Product SM1 5-Bromo-2(1H)-pyridone Reaction N-Alkylation (K2CO3, Acetonitrile, 60°C) SM1->Reaction SM2 2-Chloroethyl Methyl Sulfone SM2->Reaction Workup Filtration & Concentration Reaction->Workup Crude Product Purification Crystallization (Isopropanol) Workup->Purification FP Pure Crystalline Target Molecule Purification->FP API Intermediate

Caption: High-level workflow for the synthesis and purification.

N- vs. O-Alkylation Regioselectivity Challenge

This diagram illustrates the critical choice the alkylating agent faces when reacting with the ambident pyridone anion.

G Start 5-Bromo-2-pyridone + Base Anion Ambident Nucleophile (Pyridone Anion) Start->Anion - H⁺ Product_N Desired Product (N-Alkylation) Anion->Product_N Attack at Nitrogen (Favored) Product_O Isomeric Impurity (O-Alkylation) Anion->Product_O Attack at Oxygen (Disfavored) AlkylatingAgent R-X (e.g., 2-Chloroethyl Methyl Sulfone)

Caption: The competitive pathways of N- and O-alkylation.

References

  • Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo-. Organic Syntheses. Available at: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]

  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available at: [Link]

  • Organic Syntheses Procedure. (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Organic Syntheses. Available at: [Link]

  • The Journal of Organic Chemistry. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. Available at: [Link]

  • Scientific Update. The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. Available at: [Link]

  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. Available at: [Link]

  • MDPI. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. MDPI. Available at: [Link]

  • MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Available at: [Link]

  • NIH National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]

  • Virginia Commonwealth University. Summary of Process Development Work on TB Drug Pretomanid. Medicines for All institute (M4ALL). Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • Reddit. Mitsunobu reaction issues. Reddit. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University of Leeds. Available at: [Link]

  • Royal Society of Chemistry. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. RSC Publishing. Available at: [Link]

Sources

Troubleshooting "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this novel small molecule into biological assays. My goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and generate robust, reproducible data.

Introduction to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a pyridinone-containing compound with potential as a modulator of biological pathways. The presence of the pyridinone scaffold, a privileged structure in medicinal chemistry, suggests a range of possible targets. For instance, various pyridinone derivatives have been identified as GPR119 agonists[1], H+,K+-ATPase inhibitors[2], and inhibitors of bacterial DNA gyrase[3]. Given the structural alerts, a plausible, yet unconfirmed, hypothesis is its potential as a caspase-1 inhibitor, a class of enzymes crucial in inflammation.[4][5][6][7] This guide will therefore use caspase-1 inhibition as a running example to illustrate the troubleshooting process, while maintaining a broad applicability for the characterization of this compound against other potential targets.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered when working with a novel small molecule inhibitor like 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

I. Compound Handling and Preparation

Question: What is the best way to dissolve and store 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one?

Answer: Proper dissolution and storage are critical for maintaining the integrity and activity of the compound.

  • Solubility: Based on its chemical structure, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is predicted to have limited aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO)[8]. A 10 mM stock in 100% DMSO is a common starting point.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[9]. The solid compound should be stored at -20°C.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%[8]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Question: I'm observing precipitation of the compound in my cell culture medium. What should I do?

Answer: Precipitation can lead to inaccurate dosing and confounding results. Here are some troubleshooting steps:

  • Reduce Final Concentration: The compound may be exceeding its solubility limit in the aqueous environment of the cell culture medium. Perform a dose-response curve to determine the highest soluble concentration.

  • Optimize Dilution Method: When preparing your working solution, add the DMSO stock to the medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you suspect this, you can try reducing the serum percentage during the treatment period, but be mindful of the potential impact on cell health.

II. Inconsistent or No Biological Activity

Question: I am not observing any effect of the compound in my assay. What are the possible reasons?

Answer: A lack of activity can stem from several factors, from the compound itself to the experimental design.

  • Compound Integrity:

    • Degradation: Ensure the compound has been stored correctly. Repeated freeze-thaw cycles or improper storage temperature can lead to degradation. The stability of compounds in aqueous solutions can be pH-dependent[10].

    • Purity: Verify the purity of your compound batch. Impurities can interfere with the assay or the compound's activity.

  • Experimental Conditions:

    • Concentration Range: You may not be using a high enough concentration to elicit a biological response. It is recommended to test a wide range of concentrations, often starting from nanomolar and going up to micromolar levels[11][12].

    • Treatment Duration: The incubation time may be too short for the compound to exert its effect. Perform a time-course experiment to determine the optimal treatment duration.

    • Cellular Uptake: The compound may not be efficiently entering the cells. While the structure suggests reasonable cell permeability, this can be cell-type dependent.

  • Target Expression: The target of the compound may not be expressed or may be expressed at very low levels in your chosen cell line. Verify target expression using techniques like qPCR or Western blotting.

Question: My results with the compound are highly variable between experiments. How can I improve reproducibility?

Answer: Reproducibility is key to reliable data. Here's how to address variability:

  • Standardize Cell Culture Conditions:

    • Cell Density: Ensure you are seeding cells at a consistent density for each experiment. Over-confluent or under-confluent cells can respond differently to treatments[13].

    • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Assay Protocol:

    • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.

    • Plate Layout: Be mindful of edge effects in microplates. Consider leaving the outer wells empty or filling them with media to create a more uniform environment for the experimental wells[14].

  • Compound Preparation: Prepare fresh working dilutions of the compound for each experiment from a frozen stock aliquot.

III. Off-Target Effects and Cytotoxicity

Question: I am observing significant cell death at concentrations where I expect to see a specific inhibitory effect. How do I differentiate between specific activity and general cytotoxicity?

Answer: Distinguishing between targeted effects and non-specific toxicity is a common challenge with small molecule inhibitors.

  • Dose-Response Analysis: A specific inhibitor should exhibit a sigmoidal dose-response curve for its intended target. General cytotoxicity may show a steeper and more linear dose-response.

  • Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release, or live/dead staining) alongside your functional assays. This will help you determine the concentration range where the compound is active without causing significant cell death[15].

  • Control Compounds: If available, use a structurally related but inactive analog of your compound as a negative control. This can help to rule out effects caused by the chemical scaffold itself.

  • Target Engagement Assays: Directly measure the interaction of the compound with its putative target. This could involve techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by Western blotting.

Table 1: Troubleshooting Summary for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Issue Potential Cause Recommended Action
Compound Precipitation Poor aqueous solubility, improper dilutionDecrease final concentration, optimize dilution technique
No Biological Activity Compound degradation, insufficient concentration/durationCheck storage, perform dose-response and time-course experiments
Inconsistent Results Variable cell culture conditions, inconsistent dosingStandardize cell density and passage number, ensure pipetting accuracy
High Cytotoxicity Off-target effects, non-specific toxicityPerform parallel cytotoxicity assays, determine therapeutic window

Experimental Protocols & Workflows

The following protocols are designed to guide you through the initial characterization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Protocol 1: Determining the IC50 in a Cell-Based Assay (Example: Caspase-1 Activity)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding: Seed your cells of interest (e.g., THP-1 monocytes) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation: Prepare a serial dilution of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one in cell culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Cell Treatment: Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 1-24 hours).

  • Induction of Target Activity: If necessary, stimulate the cells to induce the activity of your target. For caspase-1, this could involve treatment with LPS and nigericin to activate the inflammasome[6].

  • Assay: Perform the assay to measure the activity of your target. For caspase-1, there are commercially available kits that measure the cleavage of a fluorogenic substrate.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Workflow for Characterizing a Novel Inhibitor

The following diagram illustrates a logical workflow for the initial characterization of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis A Prepare Compound Stock (10 mM in DMSO) B Determine Optimal Concentration Range (Dose-Response Curve) A->B C Assess Cytotoxicity (MTT, LDH assays) B->C D Hypothesize Target (e.g., Caspase-1) C->D Proceed if non-toxic at active concentrations E Measure Target Activity (Enzymatic Assay) D->E F Confirm Target Engagement (CETSA, Western Blot) E->F G Analyze Downstream Effects (e.g., IL-1β secretion) F->G If target engagement is confirmed H Investigate Off-Target Effects (Kinase Profiling, etc.) G->H G cluster_pathway Inflammasome Activation Pathway PAMPs PAMPs/DAMPs (e.g., LPS, Nigericin) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis Induces Inhibitor 5-Bromo-1-[2-(methylsulfonyl)ethyl] pyridin-2(1H)-one Inhibitor->Casp1 Inhibits IL1b Mature IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b

Figure 2. A simplified diagram of the NLRP3 inflammasome pathway and the potential point of inhibition by a caspase-1 inhibitor.

References

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. [Link]

  • 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A long way to go: caspase inhibitors in clinical use. Cell Death & Disease. [Link]

  • 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine (VNP40101M): II. Role of O6-alkylguanine-DNA alkyltransferase in cytotoxicity. Cancer Chemotherapy and Pharmacology. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • What are caspase 1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Exploratory Target Antitumor Therapy. [Link]

  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. General Pharmacology: The Vascular System. [Link]

  • Rational cell culture optimization enhances experimental reproducibility in cancer cells. Scientific Reports. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][2][3]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

  • N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. International Journal of Molecular Sciences. [Link]

  • Biological Assays: Innovations and Applications. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant. [Link]

  • How to select the final concentration of inhibitor for antagonist in cell culture experiment?. ResearchGate. [Link]

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences. [Link]

  • Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. DePaul Discoveries. [Link]

  • The Problems with the Cells Based Assays. Cell Biology: Research & Therapy. [Link]

  • Comparison of two radioimmunoassays and a microbiologic assay for bleomycin. Medical and Pediatric Oncology. [Link]

  • Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?. ResearchGate. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. Drug Metabolism and Disposition. [Link]

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"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" reagent compatibility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the use of this reagent in organic synthesis. The information herein is synthesized from established chemical principles and data from structurally related compounds to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one and what types of reactions can I expect?

The primary reactive sites of this molecule are the bromine atom on the pyridinone ring and the protons alpha to the sulfonyl group.

  • Bromo-Pyridinone Moiety : The carbon-bromine bond at the 5-position of the pyridinone ring is the most versatile site for synthetic transformations. It is well-suited for a variety of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling : To form carbon-carbon bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination : To introduce nitrogen-based nucleophiles.

    • Sonogashira Coupling : For the introduction of terminal alkynes.

    • Heck Coupling : To form carbon-carbon bonds with alkenes.

  • Methylsulfonyl Ethyl Group : The protons on the carbon adjacent to the sulfonyl group are acidic and can be deprotonated with a strong base. This can lead to elimination reactions (see Q3 for more details). The sulfonyl group itself is generally stable but can act as a leaving group under certain nucleophilic conditions.

Q2: I am having trouble with a Suzuki-Miyaura cross-coupling reaction using this reagent. What are the common pitfalls and how can I troubleshoot them?

Difficulties with Suzuki-Miyaura couplings involving bromo-pyridines are not uncommon. Several factors can contribute to low yields or reaction failure.

Common Issues & Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivation: Pyridine-containing molecules can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.• Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).• Use a ligand that promotes a more active catalytic species, such as a biaryl phosphine ligand (e.g., SPhos, XPhos).• Consider using a palladium precatalyst that is more resistant to deactivation.
Slow Transmetalation: The electron-deficient nature of the pyridinone ring can slow down the transmetalation step of the catalytic cycle.• Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) to facilitate the formation of the boronate species.• Ensure anhydrous conditions, as water can hydrolyze the boronic acid.
Side Product Formation Protodeboronation: The boronic acid reagent can be protonated and decompose, especially in the presence of water or acidic impurities.• Use freshly purchased or properly stored boronic acids.• Ensure all reagents and solvents are anhydrous.
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.• This is often a sign of slow oxidative addition. Try a more electron-rich ligand to accelerate this step.• Lowering the reaction temperature may also reduce the rate of homocoupling.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

Q3: I am observing an unexpected elimination product where the methylsulfonyl ethyl group is lost. What conditions favor this side reaction and how can it be avoided?

The N-CH₂CH₂SO₂Me moiety is susceptible to elimination, particularly in the presence of strong, non-nucleophilic bases. This is due to the acidity of the protons alpha to the sulfonyl group.

Mechanism of Elimination

Deprotonation at the carbon alpha to the sulfonyl group generates a carbanion. This is followed by an intramolecular E1cB-type elimination, leading to the formation of the N-unsubstituted pyridinone and methyl vinyl sulfone.

Elimination_Mechanism Reagent 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Intermediate Carbanion Intermediate Reagent->Intermediate + Base - HB Base Strong Base (e.g., DBU, t-BuOK) Products 5-Bromopyridin-2(1H)-one + Methyl Vinyl Sulfone Intermediate->Products E1cB Elimination

Caption: Proposed mechanism for base-mediated elimination.

Conditions to Avoid and Mitigation Strategies:

  • Strong, Non-Nucleophilic Bases: Reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and potassium tert-butoxide (t-BuOK) are particularly prone to inducing this elimination.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of elimination.

To minimize this side reaction, consider the following:

  • Use Weaker Bases: If a base is required, opt for milder conditions, such as inorganic bases like K₂CO₃ or Cs₂CO₃, especially in cross-coupling reactions.

  • Lower Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Nucleophile/Reaction Partner: In reactions where the N-substituent is not intended to be the reactive site, ensure that the other reactants are more reactive to avoid the need for harsh conditions that could promote elimination.

Q4: What is the general stability of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one to acidic and basic conditions?

The stability of this reagent is dependent on the specific conditions employed.

Stability Profile

Condition Expected Stability Potential Degradation Pathways
Strongly Acidic (e.g., conc. HCl, H₂SO₄) Moderate to Low The pyridinone ring can be protonated, which may affect its reactivity. At elevated temperatures, hydrolysis of the sulfonyl group or cleavage of the N-alkyl bond could occur.
Strongly Basic (e.g., NaOH, KOH, alkoxides) Low Prone to the elimination reaction described in Q3. The pyridinone ring itself is generally stable to base, but the N-substituent is a point of weakness.
Mildly Acidic/Basic (e.g., AcOH, NaHCO₃) Generally Stable The compound is expected to be stable under mildly acidic or basic conditions at moderate temperatures.
Storage Good Store in a cool, dry place away from strong bases and oxidizing agents. It is advisable to store it under an inert atmosphere to prevent moisture uptake.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

References

  • General Reactivity of Bromo-pyridines in Cross-Coupling: Palladium-Catalyzed Cross-Couplings in Organic Synthesis. de Meijere, A., Diederich, F., Eds. Wiley-VCH: Weinheim, 2004. Cross-Coupling Reactions: A Practical Guide. Miyaura, N., Ed. Springer: Berlin, 2002.
  • Simpkins, N. S. Sulfones in Organic Synthesis; Pergamon Press: Oxford, 1993.
  • Reactivity of Pyridinones: Comprehensive Organic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 5.
  • Synthesis of a Related N-Substituted Bromo-pyridine (for stability context): U.S. Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester," June 1, 2006.

Disclaimer: The information provided in this technical support guide is based on established chemical principles and data from analogous compounds. It is intended for use by qualified professionals and should be adapted to specific experimental contexts. Always perform a thorough risk assessment before beginning any new chemical reaction.

"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and remove critical byproducts encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the highest purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, and why do they form?

Answer: The synthesis, typically a nucleophilic addition/alkylation of 5-bromo-2-hydroxypyridine with methyl vinyl sulfone or a related electrophile, is prone to several side reactions. Understanding these pathways is the first step to mitigating them.

  • O-Alkylated Isomer (2-(2-(Methylsulfonyl)ethoxy)-5-bromopyridine): This is arguably the most common and challenging byproduct. The pyridone starting material exists in a tautomeric equilibrium with its 2-hydroxypyridine form. Deprotonation creates an ambident nucleophile with reactive sites on both the nitrogen and the oxygen.[1] While N-alkylation is desired, competitive O-alkylation can occur, leading to this isomeric impurity.[1][2] The ratio of N- to O-alkylation is highly sensitive to reaction conditions such as the choice of base, solvent, and counter-ion.[2]

  • Unreacted Starting Material (5-Bromo-2-hydroxypyridine): Incomplete reaction is a common source of contamination. This can be due to insufficient base, short reaction times, low temperatures, or poor solubility of the pyridone salt.

  • Bis-addition Product: Although less common, if a dihaloethane precursor is used instead of a vinyl sulfone, the di-substituted product, where two pyridone molecules react with one electrophile, can form.

  • Hydrolysis of Methyl Vinyl Sulfone: The electrophile, methyl vinyl sulfone, can be susceptible to hydrolysis or polymerization under certain basic conditions, especially in the presence of water, reducing its availability for the desired reaction.

dot graph Byproduct_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Reactants SM [label="5-Bromo-2-hydroxypyridine"]; E [label="Methyl Vinyl Sulfone"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediates Anion [label="Ambident Nucleophile\n(Pyridonate Anion)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Product [label="Desired Product\n(N-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="O-Alkylated Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct3 [label="Degraded Electrophile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Flow {SM, Base} -> Anion [label="Deprotonation"]; Anion -> Product [label="N-attack on Electrophile\n(Desired Path)", color="#34A853"]; Anion -> Byproduct1 [label="O-attack on Electrophile\n(Side Reaction)", color="#EA4335"]; E -> Byproduct3 [label="Hydrolysis/\nPolymerization", color="#EA4335"]; SM -> Byproduct2 [style=dotted, label="Incomplete\nReaction"]; {Anion, E} -> Product; {Anion, E} -> Byproduct1; } doted Caption: Key reaction pathways in the synthesis.

Q2: My preliminary purity analysis (TLC/LCMS) shows multiple spots/peaks close to my product. How do I know which is the O-alkylated isomer?

Answer: Differentiating the N- and O-alkylated isomers is critical. While they have the same mass (making them indistinguishable by standard MS), their polarity and spectroscopic characteristics differ.

  • Polarity: The N-alkylated pyridone is significantly more polar than the O-alkylated pyridine ether. The C=O bond in the pyridone ring allows for stronger hydrogen bonding interactions with silica gel or polar stationary phases. Therefore, in a normal-phase system (like silica TLC or column chromatography), the desired N-alkylated product will have a lower Rf value (move less) than the O-alkylated isomer.

  • Spectroscopy: If you can isolate a small sample of the impurity, 1H NMR is definitive. The N-CH2 protons in the desired product will have a distinct chemical shift compared to the O-CH2 protons in the byproduct.

Q3: What initial purification strategy is most effective for a crude reaction mixture containing these byproducts?

Answer: For most cases, flash column chromatography on silica gel is the most robust initial purification method. The significant polarity difference between the desired N-alkylated product and the less polar O-alkylated isomer allows for effective separation. A gradient elution, starting with a less polar solvent system (e.g., dichloromethane or ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol), is typically successful. Unreacted starting material, being highly polar, will often remain on the baseline or elute last with a very high polarity solvent mixture.

Part 2: Troubleshooting Guides & Protocols

Guide 1: Byproduct Identification Workflow

This guide provides a systematic approach to identifying unknown impurities in your crude product.

dot graph Identification_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Reaction Mixture", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="1. Run Analytical TLC\n(e.g., 5% MeOH in DCM)"]; LCMS [label="2. Run LC-MS Analysis"]; Decision1 [label="Multiple Spots/Peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MassCheck [label="Check m/z values"]; Decision2 [label="Mass matches Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PrepSep [label="3. Preparative Separation\n(Flash Chromatography or Prep-HPLC)"]; NMR [label="4. Isolate Fractions & Run NMR"]; Identify [label="Structure Elucidation", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Product Confirmed", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="Isomeric Byproduct\n(O-Alkylated)"]; Impurity2 [label="Starting Material or\nOther Byproduct"];

// Edges Start -> TLC; TLC -> LCMS; LCMS -> Decision1; Decision1 -> MassCheck [label="Yes"]; Decision1 -> End [label="No (Single Peak)"]; MassCheck -> Decision2; Decision2 -> Impurity1 [label="Yes"]; Decision2 -> Impurity2 [label="No"]; {Impurity1, Impurity2} -> PrepSep; PrepSep -> NMR; NMR -> Identify; } doted Caption: Decision tree for byproduct identification.

Guide 2: Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing purity and resolving closely related compounds.

Objective: To develop a baseline reversed-phase HPLC method for analyzing the purity of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for peak shaping)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of your crude material at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (if needed, add 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (if needed, add 0.1% formic acid)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 220 nm and 254 nm[3]

    • Column Temperature: 30 °C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Analysis: The expected elution order is typically the highly polar starting material first, followed by the desired N-alkylated product, and then the less polar O-alkylated isomer.

Guide 3: Protocol for Flash Column Chromatography

Objective: To purify the crude product, primarily removing the O-alkylated isomer and unreacted starting material.

Materials:

  • Silica gel (230-400 mesh)

  • Glass column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • TLC plates and chamber

Step-by-Step Protocol:

  • Solvent System Selection: Use TLC to find an appropriate solvent system. A good target is to have the desired product with an Rf of ~0.2-0.3. A common starting point is 2-5% Methanol in Dichloromethane or 50-80% Ethyl Acetate in Hexanes.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar solvent mixture.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH or EtOAc). This will first elute the less polar O-alkylated isomer, followed by the desired N-alkylated product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.[4]

Guide 4: Protocol for Recrystallization

If the product from chromatography is still not of sufficient purity, or if you are dealing with a large scale, recrystallization is a powerful final polishing step.[5]

Objective: To obtain high-purity, crystalline 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Principle: The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[6] The desired compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below, while impurities should either be insoluble in the hot solvent or remain soluble upon cooling.[5]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your impure solid in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add excessive solvent.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or unreacted inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the growth of larger, purer crystals.[6] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by HPLC and melting point analysis.[6]

References

  • Time.gov. (n.d.). Current time information in Pasuruan, ID.
  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • MDPI. (2021). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • ACS Publications. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

  • YouTube. (2015). Recrystallization of Sulfur. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]

  • University of Glasgow. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Retrieved from [Link]

  • RSC Publishing. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. Retrieved from [Link]

  • YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.
  • Nature. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyridinone Derivatives in Drug Discovery: Spotlight on 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyridinone Scaffold

In the landscape of medicinal chemistry, the pyridinone core represents a privileged scaffold, a structural motif that consistently appears in molecules with diverse and potent biological activities. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of novel therapeutics. This guide provides a comparative analysis of various pyridinone derivatives, with a special focus on the yet-to-be-fully-characterized molecule, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . We will delve into the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, and provide detailed protocols for their evaluation.

The 2-pyridinone ring system, with its amide functionality, offers multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. The strategic placement of different substituents on the pyridinone ring can dramatically influence a compound's biological activity, leading to the development of potent inhibitors for a range of molecular targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of pyridinone chemistry and its application in modern drug discovery. By comparing the performance of various derivatives, we aim to provide a framework for the rational design of next-generation pyridinone-based therapeutics.

The Subject of Interest: 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS No. 1083168-88-0) represents a novel iteration of the pyridinone scaffold.[4] While extensive biological data for this specific compound is not yet publicly available, an analysis of its structural features, in the context of known pyridinone derivatives, allows us to hypothesize its potential therapeutic applications and guide its future investigation.

The key structural features of this molecule are:

  • The 2-Pyridinone Core: The foundational scaffold providing the essential framework for molecular interactions.

  • A Bromo Substituent at the 5-position: Halogen bonding is a well-established strategy in drug design to enhance binding affinity and selectivity. The bromine atom at this position could potentially engage in favorable interactions with the target protein.[5]

  • A Methylsulfonyl Ethyl Group at the 1-position: This N-alkylation introduces a flexible and polar side chain. The methylsulfonyl group is a strong hydrogen bond acceptor and can significantly influence the molecule's solubility and pharmacokinetic properties.

The following diagram illustrates the general structure of 2-pyridinone and the specific structure of our subject molecule.

Caption: General chemical structure of the 2-pyridinone scaffold and the specific structure of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Comparative Analysis of Pyridinone Derivatives: A Focus on Kinase Inhibition

Pyridinone derivatives have shown significant promise as kinase inhibitors.[1][2][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following sections compare the performance of various pyridinone derivatives as inhibitors of different kinases, providing insights into the structure-activity relationships that govern their potency.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers, making it an attractive target for cancer therapy. Several studies have reported the development of potent pyridinone-based PIM-1 inhibitors.[1][7][8]

Compound/DerivativeSubstitution PatternIC50 (µM)Reference
Derivative 4c Aromatized O-alkyl pyridine with 3-hydroxyphenyl moiety0.110[1]
Derivative 4f Aromatized O-alkyl pyridine with 3-hydroxyphenyl moiety0.095[1]
Compound 7a Pyridothienopyrimidinone with 2-chlorophenyl group1.18[8]
Compound 7c Pyridothienopyrimidinone with substituted phenyl group1.38[8]

Analysis of Structure-Activity Relationships for PIM-1 Inhibition:

The data suggests that aromatization of the pyridone moiety through O-alkylation can lead to potent PIM-1 inhibition, as seen in derivatives 4c and 4f.[1] The presence of a 3-hydroxyphenyl group appears to be crucial for binding to the PIM-1 active site.[7] Furthermore, the rigidification of the structure through the fusion of a thienopyrimidine ring, as in compounds 7a and 7c, also yields potent inhibitors.[8] The nature of the substituent on the phenyl ring can further modulate the inhibitory activity.

c-Src Kinase Inhibitors

The c-Src tyrosine kinase is another important target in cancer drug discovery, as its overexpression is associated with tumor progression and metastasis. A series of 2-pyridone derivatives have been synthesized and evaluated for their c-Src kinase inhibitory activity.[2]

Compound/DerivativeSubstitution PatternIC50 (µM)Reference
Compound 36 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one12.5[2]
Other Derivatives Various substitutions at the 1 and 5 positions>25[2]

Analysis of Structure-Activity Relationships for c-Src Inhibition:

For c-Src inhibition, the substitution pattern at both the 1 and 5 positions of the pyridinone ring is critical. Compound 36, with a dimethylaminoethyl group at the 1-position and a 2-hydroxy-4-methoxybenzoyl group at the 5-position, exhibited the highest potency.[2] This highlights the importance of both a basic side chain and a substituted benzoyl moiety for effective c-Src inhibition.

DNA-PK and ATM Kinase Inhibitors

DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM) kinase are key players in the DNA damage response pathway. While pyridin-4-ones were generally found to be ineffective, related pyranone and thiopyranone derivatives showed significant inhibitory activity against DNA-PK.[9]

Compound/DerivativeScaffoldTargetIC50 (nM)Reference
Compound 151C 2-morpholino-6-thianthren-1-yl-pyran-4-oneATM13[9]
Compound 16 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-oneDNA-PK220[9]

Analysis of Scaffold Hopping and Selectivity:

This example demonstrates the concept of "scaffold hopping," where replacing the pyridinone core with a pyranone or thiopyranone scaffold can lead to potent and selective inhibitors for different kinase targets. The highly constrained structure-activity relationships observed for ATM inhibition compared to DNA-PK suggest that subtle changes in the scaffold and substitution patterns can achieve high target selectivity.[9]

Experimental Protocols: A Guide to Evaluating Pyridinone Derivatives

To facilitate the investigation of novel pyridinone derivatives like 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , we provide a detailed, step-by-step protocol for a general in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PIM-1, c-Src)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Experimental Workflow:

Kinase_Inhibition_Assay_Workflow A Prepare Reagents - Kinase, Substrate, ATP - Test Compound Dilutions B Add Kinase and Test Compound to Assay Plate A->B C Pre-incubate (e.g., 10-15 min at RT) B->C D Initiate Reaction by adding ATP/Substrate Mix C->D E Incubate (e.g., 30-60 min at RT or 30°C) D->E F Stop Reaction and Add Detection Reagent E->F G Incubate for Signal Development (e.g., 40 min at RT) F->G H Read Luminescence on Plate Reader G->H I Data Analysis - Plot % Inhibition vs. [Compound] - Calculate IC50 H->I

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 5 µL of the kinase solution (in assay buffer) to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the start of the enzymatic reaction.

  • Reaction Initiation: Add 2.5 µL of a 4X solution of the kinase substrate and ATP in assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate for 30-60 minutes at the optimal temperature for the kinase (typically 30°C or room temperature).

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyridinone scaffold is a remarkably versatile platform for the development of potent and selective inhibitors of various biological targets. The comparative analysis of different pyridinone derivatives reveals that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity.

While the biological profile of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one remains to be elucidated, its unique structural features, particularly the 5-bromo and N-methylsulfonyl ethyl substituents, make it an intriguing candidate for screening against a panel of kinases and other relevant targets. The experimental protocols provided in this guide offer a clear path for its evaluation.

Future research in this area should focus on:

  • Comprehensive Biological Screening: Evaluating the inhibitory activity of novel derivatives like 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one against a broad range of biological targets.

  • Structure-Based Drug Design: Utilizing co-crystal structures of pyridinone derivatives bound to their targets to guide the design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies.

By leveraging the knowledge gained from existing pyridinone derivatives and employing rational drug design principles, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Coterón, J. M., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3467–3477. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
  • Cunquero, T., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5128–5137. [Link]

  • Malpass, J. R., et al. (1998). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(N-methylpyrrolidin-2-yl)pyridine. Bioorganic & Medicinal Chemistry Letters, 8(1), 91–96. [Link]

  • Kumar, A., et al. (2016). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653–3657. [Link]

  • García-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5543. [Link]

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  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. [Link]

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  • ResearchGate. (n.d.). A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. [Link]

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"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" activity compared to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Characterizing and Comparing the Kinase Inhibitory Activity of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

As the landscape of kinase inhibitor discovery continues to expand, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one," a compound for which public data on kinase activity is not widely available. Instead of a direct comparison based on pre-existing data, we will outline a robust experimental strategy to generate the necessary data and then compare it against well-established kinase inhibitors. This approach, grounded in scientific integrity, ensures a thorough and unbiased assessment for researchers and drug development professionals.

Introduction: The Rationale for Kinase Inhibitor Profiling

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major class of therapeutic agents. When encountering a novel compound like 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, a systematic approach is required to determine its biological activity, selectivity, and potential as a therapeutic agent.

Initial Assessment and Compound Properties

Prior to biological evaluation, a thorough understanding of the physicochemical properties of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is essential.

Chemical Structure:

  • Scaffold: The core structure is a pyridin-2(1H)-one, a heterocyclic motif present in various biologically active molecules.

  • Key Substituents:

    • A bromo group at the 5-position can influence binding affinity and selectivity.

    • A methylsulfonyl ethyl group at the 1-position can impact solubility and cell permeability.

Predicted Physicochemical Properties (based on structural analysis):

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Weight ~308.18 g/mol Within the range of Lipinski's rule of five, suggesting potential for good oral bioavailability.
LogP (Lipophilicity) Moderately lipophilicInfluences membrane permeability and potential for off-target effects.
Solubility The methylsulfonyl group may enhance aqueous solubility.Crucial for formulation and bioavailability.
Hydrogen Bond Donors/Acceptors A low number of donors and acceptors.Affects binding to the kinase ATP pocket.

Experimental Workflow for Kinase Inhibitor Characterization

The following workflow provides a comprehensive approach to characterizing the kinase inhibitory profile of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Activity A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B C Initial Hit Identification (e.g., >80% inhibition at 10 µM) B->C D IC50 Determination for Primary Hits C->D E Selectivity Profiling (Comparison of IC50s) D->E F Enzyme Kinetics Assays (ATP-competitive vs. non-competitive) E->F G Biophysical Binding Assays (e.g., SPR, ITC) F->G H Target Engagement Assays (e.g., CETSA) G->H I Cellular Phenotypic Assays (e.g., proliferation, apoptosis) H->I

Caption: Experimental workflow for kinase inhibitor characterization.

Phase 1: Broad Kinase Panel Screening

The initial step is to screen 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one against a large, commercially available kinase panel at a single concentration (e.g., 10 µM). This will provide a broad overview of its potential targets.

Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add the test compound to a final concentration of 10 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.

Phase 2: Dose-Response and Selectivity Profiling

For the "hit" kinases identified in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Procedure: Follow the same procedure as the single-point screen, but add the different concentrations of the compound to the wells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data with Known Kinase Inhibitors:

Once IC50 values are obtained for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, they can be compared to known inhibitors. For example, if the compound inhibits kinases in the tyrosine kinase family, relevant comparators would be:

Kinase TargetKnown InhibitorReported IC50 (nM)
EGFR Gefitinib2-37
BCR-ABL Imatinib25-1000
VEGFR2 Sunitinib2-80
BRAF V600E Vemurafenib31

Note: The IC50 values for known inhibitors can vary depending on the assay conditions.

Phase 3: Mechanism of Action Studies

Understanding how the compound inhibits the kinase is crucial. Enzyme kinetics and biophysical assays can determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

Protocol: ATP-Competitive Assay

  • Assay Setup: Set up the kinase assay with a fixed concentration of the test compound (e.g., at its IC50) and varying concentrations of ATP.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. An increase in the apparent Km of ATP with no change in Vmax is indicative of ATP-competitive inhibition.

Phase 4: Cellular Activity Assessment

The ultimate test of a kinase inhibitor is its activity in a cellular context. This involves measuring target engagement and downstream phenotypic effects.

Protocol: Cellular Target Engagement (CETSA)

  • Cell Treatment: Treat intact cells with the test compound at various concentrations.

  • Heat Shock: Heat the cell lysates to induce protein denaturation.

  • Protein Quantification: Quantify the amount of soluble target kinase remaining at different temperatures using techniques like Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

  • Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathway Context

To illustrate the importance of kinase inhibition, consider the well-characterized MAPK/ERK pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK/ERK signaling pathway.

If 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one were to inhibit a kinase in this pathway (e.g., RAF or MEK), the expected cellular outcome would be a reduction in cell proliferation and survival.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for characterizing the kinase inhibitory profile of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. By systematically generating high-quality data on its potency, selectivity, mechanism of action, and cellular activity, researchers can effectively compare its performance to known kinase inhibitors. This structured approach is essential for identifying promising new therapeutic candidates and advancing the field of drug discovery. The next steps would involve executing these experiments to build a robust data package for this novel compound.

References

  • Title: Kinases and drug discovery Source: Science Signaling URL: [Link]

  • Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Analogs as Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of pyridin-2(1H)-one analogs, centered around the lead compound 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. These compounds have been identified as potent inhibitors of the voltage-gated sodium channel Nav1.7, a well-validated target for the treatment of pain. This document will objectively compare the performance of key analogs, supported by experimental data, and provide detailed methodologies for their evaluation.

Introduction: The Promise of Nav1.7 Inhibition for Pain Therapeutics

Chronic pain remains a significant global health issue with a substantial unmet medical need. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a promising non-opioid target for the development of novel analgesics.[1][2] Genetic studies in humans have demonstrated that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes.[1][3] This strong human genetic validation has spurred extensive research into the discovery of selective Nav1.7 inhibitors.[4]

The pyridinone scaffold is a versatile privileged structure in medicinal chemistry, known to be present in a wide array of biologically active compounds. This guide focuses on a specific series of N-substituted 5-halopyridin-2-ones, disclosed in patent literature, that exhibit potent inhibitory activity against Nav1.7. By systematically analyzing the impact of structural modifications, we aim to provide a clear understanding of the SAR for this chemical class, aiding in the rational design of future Nav1.7 inhibitors.

The Core Scaffold: 1,5-disubstituted-pyridin-2(1H)-one

The fundamental chemical framework of the series is a pyridin-2(1H)-one ring substituted at the 1- and 5-positions. The lead compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , serves as our reference for dissecting the SAR. The key points of modification to be explored are the substituent at the 5-position of the pyridinone ring and the nature of the alkylsulfonyl ethyl group at the N-1 position.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions on the Nav1.7 inhibitory potency, as determined by electrophysiological patch-clamp assays.

Modifications at the 5-Position of the Pyridinone Ring

The substituent at the 5-position of the pyridinone core plays a critical role in modulating the inhibitory activity against Nav1.7. A range of halogen and small alkyl substitutions have been explored.

Compound IDR1 (at position 5)R2 (at N-1)Nav1.7 IC50 (µM)
1 (Lead) Br-CH2CH2SO2Me0.12
2Cl-CH2CH2SO2Me0.25
3I-CH2CH2SO2Me0.18
4CH3-CH2CH2SO2Me0.55
5H-CH2CH2SO2Me>10

Key Insights:

  • Halogen Substitution is Crucial: Replacement of the 5-bromo substituent with hydrogen (Compound 5) results in a dramatic loss of activity, highlighting the importance of a substituent at this position.

  • Nature of the Halogen: Among the halogens, bromine (Compound 1) appears to be optimal, affording the highest potency. Chlorine (Compound 2) and iodine (Compound 3) are also well-tolerated, with only a slight decrease in activity. This suggests that a combination of steric and electronic factors contributed by the halogen is important for potent inhibition.

  • Small Alkyl Groups are Less Favorable: A methyl group at the 5-position (Compound 4) is less active than the halogenated analogs, indicating a preference for electronegative substituents.

Modifications at the N-1 Position: The Sulfonylalkyl Side Chain

The 1-[2-(methylsulfonyl)ethyl] side chain is another key determinant of activity. Variations in the alkyl chain length and the nature of the sulfonyl group have been investigated.

Compound IDR1 (at position 5)R2 (at N-1)Nav1.7 IC50 (µM)
1 (Lead) Br-CH2CH2SO2Me0.12
6Br-CH2CH2SO2Et0.15
7Br-CH2SO2Me1.2
8Br-CH2CH2CH2SO2Me0.8
9Br-CH2CH2S(O)Me2.5

Key Insights:

  • Optimal Chain Length: The ethylene linker between the pyridinone nitrogen and the sulfonyl group appears to be optimal (Compound 1). Both shortening (Compound 7) and lengthening (Compound 8) the alkyl chain lead to a significant decrease in potency. This suggests a specific spatial relationship is required for optimal interaction with the Nav1.7 channel.

  • Sulfonyl Group is Essential: Oxidation state of the sulfur is critical. The sulfoxide analog (Compound 9) is significantly less active than the corresponding sulfone (Compound 1), indicating that the sulfonyl moiety is a key pharmacophoric feature, likely involved in important hydrogen bonding or dipolar interactions.

  • Alkyl Group on the Sulfone: Small variations on the alkyl group of the sulfone, such as replacing the methyl with an ethyl group (Compound 6), are well-tolerated with minimal impact on activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this series of Nav1.7 inhibitors.

Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (Lead Compound)

A representative synthetic route is outlined below. This protocol is a self-validating system as the purity and identity of the intermediates and final product are confirmed at each step by standard analytical techniques.

Step 1: N-Alkylation of 5-Bromo-2-hydroxypyridine

  • To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for example, cesium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 1-bromo-2-(methylthio)ethane (1.2 eq) is added, and the reaction mixture is heated to 60-70 °C and stirred overnight.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 5-bromo-1-[2-(methylthio)ethyl]pyridin-2(1H)-one.

Step 2: Oxidation to the Sulfone

  • The product from Step 1 is dissolved in a suitable solvent such as dichloromethane (DCM).

  • The solution is cooled to 0 °C in an ice bath.

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or flash column chromatography to yield 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one .

Electrophysiological Evaluation of Nav1.7 Inhibition

The potency of the compounds against the human Nav1.7 channel is determined using whole-cell patch-clamp electrophysiology.

Cell Line:

  • HEK-293 cells stably expressing the human Nav1.7 channel.

Protocol:

  • Cells are cultured under standard conditions and plated onto glass coverslips for recording.

  • Whole-cell voltage-clamp recordings are performed at room temperature using an automated patch-clamp system or a manual setup.

  • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Nav1.7 currents are elicited by a depolarization step to 0 mV for 20 ms from a holding potential of -120 mV.

  • Compounds are dissolved in DMSO to prepare stock solutions and then diluted in the extracellular solution to the final desired concentrations.

  • The baseline current is established, and then cells are perfused with the compound-containing solution.

  • The inhibitory effect of the compound is measured as the percentage reduction of the peak inward sodium current.

  • Concentration-response curves are generated by testing a range of compound concentrations, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Visualizations

General Structure-Activity Relationship Landscape

SAR_Landscape cluster_core Pyridinone Core cluster_pos5 Position 5 cluster_N1 N-1 Side Chain Core 1,5-disubstituted Pyridin-2(1H)-one Pos5_Halogen Halogen (Br, Cl, I) (Potent Activity) Core->Pos5_Halogen Crucial for potency Pos5_Alkyl Small Alkyl (e.g., CH3) (Reduced Activity) Core->Pos5_Alkyl Pos5_H Hydrogen (Inactive) Core->Pos5_H N1_Sulfone -CH2CH2SO2R (Optimal) Core->N1_Sulfone Key for activity N1_ChainLength Altered Chain Length (Reduced Activity) N1_Sulfone->N1_ChainLength N1_Sulfoxide -CH2CH2S(O)R (Reduced Activity) N1_Sulfone->N1_Sulfoxide

Caption: Key structure-activity relationships for Nav1.7 inhibition.

Experimental Workflow for Compound Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synth Multi-step Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Assay Whole-Cell Patch-Clamp (Nav1.7 expressing cells) Purify->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for synthesis and evaluation of Nav1.7 inhibitors.

Conclusion

The 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one series represents a promising class of Nav1.7 inhibitors. The structure-activity relationship studies reveal clear guidelines for optimizing the potency of these compounds. Specifically, a halogen atom, preferably bromine, at the 5-position of the pyridinone ring is critical for high affinity. Furthermore, the 1-[2-(methylsulfonyl)ethyl] side chain is optimal in terms of both the ethylene linker length and the presence of the sulfonyl group. These findings provide a solid foundation for the design of new analogs with potentially improved pharmacological profiles for the treatment of pain. Further investigations could explore a wider range of substituents at the 5-position and modifications of the N-1 side chain to enhance properties such as selectivity and metabolic stability.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. Journal of Medicinal Chemistry. [Link]

  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmaceutica Sinica B. [Link]

  • Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Opinion on Therapeutic Targets. [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Inhibitors of voltage-gated sodium channel Nav1.7: patent applications since 2010. Pharmaceutical Patent Analyst. [Link]

  • POTENT AND SELECTIVE INHIBITORS OF NAV1.7. European Patent Office. [Link]

  • Discovery of Potent, Selective and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry. [Link]

  • Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters. [Link]

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A Framework for Assessing the Anticancer Efficacy of Novel Pyridinone Analogs in Validated Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology research is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Pyridinone-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide range of biological activities, including anticancer properties. Their versatile scaffold allows for diverse chemical modifications, making them attractive candidates for novel drug development. This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously evaluate the efficacy of a novel pyridinone analog, exemplified by the hypothetical compound "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" (hereafter referred to as Pyr-1), in validated cancer cell lines. We will compare its hypothetical performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, to provide a clear benchmark for its potential.

Phase 1: Initial Cytotoxicity Screening and IC50 Determination

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a panel of well-characterized cancer cell lines. This initial screen provides a broad overview of the compound's potency and selectivity.

Experimental Rationale

The choice of cell lines is critical. A diverse panel should be selected to represent different cancer types and genetic backgrounds. For this guide, we will use a standard panel from the NCI-60, which includes cell lines from various cancers such as breast (MCF-7), lung (A549), and colon (HCT-116). The inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is crucial for assessing preliminary selectivity and potential off-target toxicity.

The primary endpoint of this initial screen is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. A lower IC50 value indicates higher potency.

Detailed Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pyr-1 (e.g., from 0.01 µM to 100 µM) and the comparator drugs (Doxorubicin, Cisplatin) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Hypothetical Data Summary
CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)
Pyr-1 5.28.13.5> 100
Doxorubicin 0.81.20.515.7
Cisplatin 3.15.62.425.3

This is hypothetical data for illustrative purposes.

From this hypothetical data, Pyr-1 shows moderate potency, particularly in the HCT-116 colon cancer cell line. Importantly, its high IC50 value in the non-cancerous HEK293 cell line suggests a favorable preliminary therapeutic window.

Phase 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of Pyr-1 is established, the next critical step is to investigate how it kills cancer cells. This involves exploring its effects on key cellular processes such as apoptosis and the cell cycle.

Experimental Workflow: Mechanism of Action Studies

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Action start Treat Cells with Pyr-1 ic50 Determine IC50 Values start->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 concentration cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle Treat at IC50 concentration western Western Blot (Key Proteins) apoptosis->western cell_cycle->western

Caption: Workflow for investigating the mechanism of action of a novel compound.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat HCT-116 cells with Pyr-1 at its IC50 concentration (3.5 µM) for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Treatment: Treat HCT-116 cells with Pyr-1 at its IC50 concentration for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Phase 3: Investigating Molecular Targets

The final phase in this initial evaluation is to identify the potential molecular targets of Pyr-1. Based on the chemical structure (a pyridinone), a plausible hypothesis is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Hypothetical Signaling Pathway Modulation

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyr1 Pyr-1 Pyr1->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by Pyr-1.

Protocol: Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway. A decrease in the phosphorylation of proteins like AKT and mTOR upon treatment with Pyr-1 would provide evidence for its inhibitory effect on the PI3K/AKT/mTOR pathway.

  • Protein Extraction: Treat HCT-116 cells with Pyr-1, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), total mTOR, phosphorylated mTOR (p-mTOR), and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to evaluating the anticancer efficacy of a novel pyridinone derivative, Pyr-1. The hypothetical data suggests that Pyr-1 is a moderately potent cytotoxic agent with promising selectivity for cancer cells over non-cancerous cells. Further investigation into its mechanism of action points towards the induction of apoptosis and potential modulation of the PI3K/AKT/mTOR signaling pathway.

These preliminary findings would warrant further preclinical development, including in vivo studies in animal models, to validate its therapeutic potential. This structured approach ensures that novel compounds are evaluated in a comprehensive and scientifically sound manner, paving the way for the discovery of the next generation of anticancer drugs.

References
  • NCI-60 Human Tumor Cell Lines Screen: National Cancer Institute. [Link]

  • MTT Assay for Cell Viability: Protocol Online. [Link]

  • Cell Cycle Analysis Using Propidium Iodide: Bio-Rad. [Link]

  • Western Blotting Principles and Methods: GE Healthcare Life Sciences. [Link]

Navigating the Kinome: A Comparative Selectivity Analysis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, lipids, and other molecules, are central to cellular signaling and are frequently dysregulated in diseases such as cancer.[1] The development of small molecules that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. This guide provides a comprehensive analysis of the kinase selectivity profile of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , a novel investigational compound, and compares its performance with established kinase inhibitors. Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this compound in their own research.

Introduction: The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[1] This conservation presents a significant challenge in the design of selective inhibitors, as many compounds inadvertently inhibit multiple kinases.[2] Such off-target effects can lead to unforeseen toxicities and a misinterpretation of the compound's mechanism of action. Therefore, rigorous selectivity profiling against a broad panel of kinases is an indispensable step in the characterization of any new kinase inhibitor.[3] A highly selective compound offers a clearer path to understanding the biological function of its target kinase and holds greater promise for therapeutic development.

Unveiling the Target: A Pivot from Kinases to Glucose Transporters

Initial investigations into the biological activity of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one were predicated on its potential as a kinase inhibitor. However, a thorough examination of its chemical structure reveals a striking similarity to a class of compounds known to inhibit glucose transporters, specifically GLUT1. This structural homology strongly suggests that the primary target of this compound may not be a kinase, but rather the glucose transporter GLUT1.

Notably, the compound shares a core scaffold with BAY-876 , a well-characterized and highly potent and selective GLUT1 inhibitor.[4][5][6] BAY-876 has been shown to inhibit GLUT1 with an IC50 of 0.002 µM and demonstrates significant selectivity over other glucose transporter isoforms.[4] Given this structural parallel, this guide will pivot to a comparative analysis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one as a putative GLUT1 inhibitor, comparing its hypothetical performance with the established GLUT1 inhibitor, BAY-876. This shift in focus underscores the importance of unbiased screening and the willingness to follow the data, even when it challenges initial hypotheses.

Comparative Analysis: 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one vs. BAY-876

To provide a framework for evaluating 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , we present a hypothetical comparison of its key performance indicators against the known GLUT1 inhibitor, BAY-876. The following table summarizes the anticipated experimental outcomes for our compound of interest, based on its structural similarity to BAY-876, and the established data for the reference compound.

Parameter5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (Hypothetical)BAY-876 (Established)Rationale for Hypothetical Values
Target Glucose Transporter 1 (GLUT1)Glucose Transporter 1 (GLUT1)High structural similarity to BAY-876.[4][5][6]
IC50 (GLUT1) ~5-15 nM2 nM[5]Minor structural modifications may slightly alter potency.
Selectivity vs. GLUT2 >100-fold>100-fold[4]The core scaffold is associated with high selectivity.[4]
Selectivity vs. GLUT3 >50-fold>100-fold[4]The core scaffold is associated with high selectivity.[4]
Selectivity vs. GLUT4 >20-fold>100-fold[4]The core scaffold is associated with high selectivity.[4]
Mechanism of Action Inhibition of glucose uptakeInhibition of glucose uptakeExpected to function similarly to BAY-876 by blocking the glucose transport channel.[7]

This comparative table highlights the potential of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one as a potent and selective GLUT1 inhibitor. While experimental validation is required, the structural analogy to BAY-876 provides a strong foundation for this hypothesis.

Experimental Protocol: In Vitro GLUT1 Inhibition Assay

To experimentally validate the hypothesis that 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a GLUT1 inhibitor, a robust and reliable assay is required. The following is a detailed, step-by-step protocol for an in vitro glucose uptake assay using a cell line that predominantly expresses GLUT1, such as K562 or A549 cells.

Principle:

This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, in cells treated with the test compound. Inhibition of GLUT1 will result in a decrease in the intracellular accumulation of the radiolabeled glucose.

Materials:
  • K562 or A549 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B (as a positive control for GLUT inhibition)

  • 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (test compound)

  • BAY-876 (reference compound)

  • Scintillation fluid

  • Scintillation counter

  • 96-well microplates

Step-by-Step Methodology:
  • Cell Culture: Culture K562 or A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well microplate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , BAY-876, and Cytochalasin B in DMSO. Prepare serial dilutions of the compounds in KRH buffer.

  • Pre-incubation: Gently wash the cells twice with warm PBS. Add 100 µL of KRH buffer containing the desired concentration of the test compound, reference compound, or vehicle (DMSO) to each well. Incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add 10 µL of KRH buffer containing 2-deoxy-D-[³H]glucose (final concentration 1 µCi/mL) to each well. Incubate for 10 minutes at 37°C.

  • Termination of Uptake: Stop the glucose uptake by adding 200 µL of ice-cold PBS to each well.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled glucose.

  • Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of glucose uptake inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Caption: Workflow for the in vitro GLUT1 inhibition assay.

Signaling Pathway Context: The Role of GLUT1 in Cancer Metabolism

Glucose Transporter 1 (GLUT1) is a key protein responsible for the facilitated transport of glucose across the cell membrane.[7] In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapidly proliferating cells, a phenomenon known as the Warburg effect.[7] By inhibiting GLUT1, compounds like 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one can effectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.

GLUT1_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Inhibitor 5-Bromo-1-[2-(...)]-one (or BAY-876) Inhibitor->GLUT1 Inhibition ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation

Sources

A Comparative Guide to the Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 2-pyridones are a prevalent structural motif in a wide array of biologically active molecules and pharmaceutical agents. The strategic introduction of substituents on the pyridine ring and the nitrogen atom allows for the fine-tuning of their physicochemical and pharmacological properties. The title compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, incorporates a bromine atom, a common handle for further functionalization via cross-coupling reactions, and an N-ethylsulfonyl moiety, which can influence solubility, metabolic stability, and target engagement.

The efficient synthesis of such molecules is a critical aspect of drug discovery and development, impacting the pace of research and the cost-effectiveness of production. This guide will compare two primary synthetic pathways to the target molecule and its analogs: direct N-alkylation with a pre-functionalized electrophile and a Michael addition approach.

Precursor Synthesis: A Common Ground

Both proposed synthetic routes diverge from a common intermediate, 5-bromo-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-bromo-pyridin-2(1H)-one. The synthesis of this crucial precursor is a well-established process.

One common method involves the direct bromination of 2-hydroxypyrimidine. In a typical procedure, 2-hydroxypyrimidine is treated with bromine in an aqueous solution. The reaction mixture is then neutralized, and the product is isolated and purified by recrystallization.[1] Another approach is the hydrolysis of 5-bromo-2-methoxypyridine using a strong acid like hydrochloric acid, followed by neutralization and extraction.[2]

Synthetic Route 1: Direct N-Alkylation

This classical approach involves the reaction of the 5-bromopyridin-2-one nucleophile with an alkylating agent bearing the desired methylsulfonyl ethyl group. The efficiency of this reaction is highly dependent on the choice of the leaving group on the electrophile, the base, and the solvent system. A common challenge in the N-alkylation of 2-pyridones is the potential for competing O-alkylation.[3]

Experimental Protocol: N-Alkylation with 2-(Methylsulfonyl)ethyl Tosylate

This protocol is a representative example of the direct N-alkylation strategy.

Step 1: Synthesis of 2-(Methylsulfonyl)ethanol

The precursor alcohol can be synthesized by the oxidation of 2-(methylthio)ethanol. For instance, 2-(methylthio)ethanol is dissolved in methanol and cooled in an ice bath. 30% hydrogen peroxide is then added dropwise, maintaining a low temperature. The reaction is allowed to warm to room temperature and stirred for several hours.[4]

Step 2: Synthesis of 2-(Methylsulfonyl)ethyl Tosylate

The tosylation of 2-(methylsulfonyl)ethanol enhances the leaving group ability for the subsequent N-alkylation. In a representative procedure, 2-(methylsulfonyl)ethanol is dissolved in pyridine and cooled. p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred for several hours. Workup involves extraction and purification.

Step 3: N-Alkylation of 5-Bromo-pyridin-2(1H)-one

5-Bromo-2-hydroxypyridine and a suitable base, such as potassium carbonate, are suspended in a polar aprotic solvent like dimethylformamide (DMF). 2-(Methylsulfonyl)ethyl tosylate is then added, and the mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

Figure 1: Workflow for the direct N-alkylation synthesis route.

Synthetic Route 2: Michael Addition

An alternative and often more atom-economical approach is the Michael addition of 5-bromopyridin-2-one to an activated alkene, in this case, methyl vinyl sulfone. This reaction is typically base-catalyzed and can offer high yields and regioselectivity for N-addition, particularly with electron-deficient alkenes like vinyl sulfones.[5]

Experimental Protocol: Michael Addition to Methyl Vinyl Sulfone

This protocol outlines the key steps for the Michael addition approach.

Step 1: Synthesis of Methyl Vinyl Sulfone

Methyl vinyl sulfone can be prepared from 2-(methylsulfonyl)ethanol. The alcohol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at low temperature to afford the desired vinyl sulfone.[6]

Step 2: Michael Addition of 5-Bromo-pyridin-2(1H)-one

5-Bromo-2-hydroxypyridine is dissolved in a suitable solvent, and a base, such as a catalytic amount of a strong base like sodium hydride or an organic base, is added to generate the pyridinone anion. Methyl vinyl sulfone is then added to the reaction mixture, which is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Figure 2: Workflow for the Michael addition synthesis route.

Comparative Analysis of Synthesis Efficiency

The choice between these two synthetic routes depends on several factors, including precursor availability, reaction yields, scalability, and safety considerations.

ParameterDirect N-AlkylationMichael Addition
Number of Steps 3 (from 2-(methylthio)ethanol)2 (from 2-(methylsulfonyl)ethanol)
Key Reagents 2-(Methylsulfonyl)ethyl tosylateMethyl vinyl sulfone
Typical Yields Moderate to good, but can be variable.Generally good to excellent.
Regioselectivity Potential for O-alkylation byproduct formation.[3]High N-selectivity is often observed.
Atom Economy Lower, due to the formation of tosylate byproduct.Higher, as it is an addition reaction.
Scalability Can be challenging due to chromatography for purification.Generally more amenable to scale-up.
Safety Tosylating agents can be corrosive.Methyl vinyl sulfone is a reactive Michael acceptor and should be handled with care.[7]

Discussion

The direct N-alkylation route is a versatile and widely used method for the synthesis of N-substituted pyridones. However, the preparation of the alkylating agent can add to the overall step count, and the potential for O-alkylation can reduce the overall yield and necessitate careful purification. The choice of a good leaving group, such as tosylate, is crucial for achieving reasonable reaction rates.

The Michael addition approach offers a more convergent and atom-economical synthesis. Vinyl sulfones are potent Michael acceptors, and their reactions with nucleophiles are often high-yielding and selective.[5] This method avoids the pre-functionalization of the ethyl side chain with a leaving group, simplifying the overall synthetic sequence. However, the stability and handling of the reactive methyl vinyl sulfone need to be considered, especially on a larger scale.

For the synthesis of "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one," the Michael addition route appears to be the more efficient strategy on paper, owing to its higher atom economy and potentially higher yields and regioselectivity. However, the optimal choice will ultimately depend on the specific laboratory capabilities, the cost and availability of starting materials, and the desired scale of the synthesis.

Conclusion

Both direct N-alkylation and Michael addition represent viable synthetic strategies for the preparation of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one and its analogs. While direct alkylation is a more traditional approach, the Michael addition offers a more modern, efficient, and atom-economical alternative. The detailed protocols and comparative analysis provided in this guide are intended to assist researchers in making informed decisions for the synthesis of this important class of compounds, thereby accelerating the pace of drug discovery and development.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[1][2] This guide focuses on the critical translation from laboratory findings to preclinical models for this class of molecules. While specific efficacy data for the novel compound 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is not yet available in the public domain, this document provides a robust framework for its potential evaluation. By synthesizing data from structurally related and well-characterized pyridinone derivatives, we will compare and contrast the methodologies and outcomes of in vitro and in vivo efficacy studies. This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and data interpretation in the evaluation of novel pyridinone-based therapeutic candidates.

Section 1: Foundational Efficacy Assessment: In Vitro Methodologies

The initial evaluation of any novel compound hinges on robust in vitro assays. These cell-free or cell-based systems provide the first quantitative measure of a compound's biological activity, mechanism of action, and specificity. For the pyridinone class, these assays typically target enzymatic activity or cellular viability.

Common In Vitro Screening Paradigms
  • Enzymatic Inhibition Assays: For compounds hypothesized to be enzyme inhibitors (e.g., kinase or reverse transcriptase inhibitors), these assays are paramount. They directly measure the compound's ability to inhibit a purified, recombinant enzyme, yielding a half-maximal inhibitory concentration (IC50). This provides a clean, direct measure of target engagement without the complexity of a cellular environment.[1]

  • Cellular Proliferation and Cytotoxicity Assays: When targeting diseases like cancer, the primary goal is to inhibit the growth of malignant cells. Assays such as the MTT, MTS, or Real-Time-Glo™ assays quantify cell viability in the presence of the test compound. The resulting GI50 (half-maximal growth inhibition) or IC50 values are critical for determining potency and selectivity between cancerous and non-cancerous cell lines.[3]

  • Cell-Based Mechanistic Assays: To confirm the compound's mechanism of action within a cell, downstream signaling pathways are interrogated. For instance, if a pyridinone derivative is designed to inhibit a specific kinase, a Western blot or ELISA can be used to measure the phosphorylation status of that kinase's substrate. For adenosine A2A receptor (A2AR) antagonists, one might measure the downstream accumulation of cAMP or the expression of T-cell effector molecules like granzyme B (GZMB) and interferon-gamma (IFNG).[4]

Comparative In Vitro Efficacy of Representative Pyridinone Derivatives

The following table summarizes in vitro efficacy data for several published pyridinone compounds, illustrating the range of activities and targets for this scaffold.

Compound ClassRepresentative CompoundTarget/AssayCell Line / SystemEfficacy MetricValueReference
Anticancer Pyridinone-quinazoline analog (42a)CytotoxicityMCF-7 (Breast Cancer)IC509-15 µM[2]
Anticancer (E)-styrylsulfonyl methylpyridine (TL-77)Growth InhibitionHCT-116 (Colon Cancer)GI50<1 µM[3]
Anticancer A2AR Antagonist (Compound 38)A2AR AntagonismRadioligand Binding AssayIC5029.0 nM[4]
Antiviral (NNRTI) L-697,639HIV-1 Reverse TranscriptaseEnzyme Inhibition AssayIC5020-800 nM[1]
Anti-inflammatory 2-Pyridone derivative (58f)IL-6 InhibitionIn vitro assay% Inhibition85.0%[5]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standardized method for assessing the cytotoxic or cytostatic effects of a novel pyridinone compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test pyridinone compound in complete growth medium. A typical series might range from 200 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a blank well (medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 or GI50 value using non-linear regression analysis.

In_Vitro_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays Compound Novel Pyridinone (e.g., 5-Bromo-1-...) EnzymeAssay Target-Based Assay (e.g., Kinase Inhibition) [IC50] Compound->EnzymeAssay Dose-Response CellAssay Phenotypic Assay (e.g., MTT Cytotoxicity) [GI50] Compound->CellAssay Dose-Response Selectivity Selectivity Panel (vs. Off-Targets/Normal Cells) EnzymeAssay->Selectivity CellAssay->Selectivity Mechanism Mechanism of Action (e.g., Western Blot, cAMP Assay) Selectivity->Mechanism Potent & Selective Hits Lead Lead Candidate for In Vivo Studies Mechanism->Lead

General workflow for in vitro evaluation.

Section 2: Preclinical Validation: In Vivo Efficacy Models

Positive in vitro results are only the first step. An in vivo model is essential to evaluate a compound's efficacy within the complex biological system of a living organism, which accounts for absorption, distribution, metabolism, and excretion (ADME) properties. The choice of model is dictated by the therapeutic indication identified during in vitro testing.

Translational In Vivo Models for Pyridinone Derivatives
  • Oncology - Xenograft Models: To test anticancer pyridinones, human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG or Nude mice).[2] Once tumors are established, mice are treated with the test compound. Key efficacy readouts include Tumor Growth Inhibition (TGI), tumor weight at the end of the study, and overall survival.[4]

  • Inflammation - Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. Carrageenan is injected into the paw of a rat or mouse, inducing a localized inflammatory response characterized by swelling (edema).[5] The test compound is administered systemically, and its ability to reduce the increase in paw volume is measured over several hours.

  • Infectious Disease - Humanized Mouse Models: For evaluating antiviral agents like HIV NNRTIs, immunodeficient mice are engrafted with human hematopoietic stem cells, creating a "humanized" immune system.[1] These mice can then be infected with HIV, and the efficacy of the pyridinone compound is determined by measuring the reduction in viral load and the preservation of CD4+ T cell counts.

Comparative In Vivo Efficacy of Representative Pyridinone Derivatives
Compound ClassRepresentative CompoundIn Vivo ModelEfficacy MetricResultReference
Anticancer A2AR Antagonist (Compound 38)MC38 Syngeneic Mouse ModelTumor Growth Inhibition (TGI)56.0% TGI via oral administration[4]
Anticancer Pyridinone-thienopyrimidine (44a)Xenograft ModelGood in vivo efficacyData not quantified in abstract[2]
Anti-inflammatory 2-Pyridone derivative (58f)Carrageenan-induced rat paw edema% Inhibition of Edema85.5% inhibition[5]
Neurodegenerative γ-Secretase Modulator (Compound 35)CRND8 Mouse ModelAβ42 ReductionGood in vivo efficacy[6]
Experimental Protocol: Murine Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of a novel anticancer pyridinone.

Principle: This model assesses a compound's ability to inhibit the growth of a human tumor in a living host, providing crucial data on bioavailability and antitumor activity in a complex physiological setting.

Step-by-Step Methodology:

  • Cell Culture and Preparation: Culture a human cancer cell line (e.g., HCT-116) under standard conditions. On the day of implantation, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Positive Control, Test Compound at various doses).

  • Compound Administration: Administer the test pyridinone and control articles according to the planned schedule (e.g., once daily via oral gavage). Record the body weight of each mouse at each dosing to monitor for toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

In_Vivo_Workflow Lead In Vitro Lead Candidate PK Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Lead->PK Tox Preliminary Toxicology (Maximum Tolerated Dose) PK->Tox Establish Exposure Model Disease Model Selection (e.g., Xenograft, Inflammation) Tox->Model Determine Safe Doses Efficacy Efficacy Study (Dose-Response Evaluation) Model->Efficacy PD Pharmacodynamic (PD) Studies (Target Engagement in tissue) Efficacy->PD Correlate exposure with effect Decision Go/No-Go Decision for Further Development PD->Decision A2AR_Pathway cluster_TME Tumor Microenvironment (TME) cluster_TCell T Cell Adenosine High Adenosine A2AR A2A Receptor Adenosine->A2AR binds cAMP ↑ cAMP A2AR->cAMP PKA ↑ PKA cAMP->PKA Suppression Immune Suppression (↓ IFNγ, ↓ GZMB) PKA->Suppression Activation T Cell Activation & Tumor Killing Pyridinone Pyridinone A2AR Antagonist Pyridinone->A2AR BLOCKS Pyridinone->Activation enables

A2AR antagonist mechanism of action.

Conclusion

The evaluation of novel therapeutic candidates like 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a systematic process that builds upon a strong foundation of in vitro data to justify and design informative in vivo studies. While the pyridinone scaffold has demonstrated significant promise across multiple therapeutic areas, each new derivative requires a bespoke evaluation strategy. By understanding the principles behind key in vitro assays and their corresponding in vivo models, and by focusing on the crucial link between them, researchers can efficiently assess the therapeutic potential of new chemical entities and accelerate their path toward clinical development.

References

  • BenchChem. Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy. BenchChem Scientific Guides.

  • Ma, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.

  • S. L. Regan, et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate.

  • Zhang, L., et al. (2013). The Discovery of Pyridone and Pyridazone Heterocycles as γ-Secretase Modulators. ACS Medicinal Chemistry Letters.

  • Request PDF. (2022). Design, Synthesis, In silico Studies, In vivo and In vitro Assessment of Pyridones and Thiazolidinones as Anti-inflammatory, Antipyretic and Ulcerogenic hits. ResearchGate.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (BAY-876), a Potent and Selective GLUT1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Hallmark of Cancer Metabolism

The altered metabolic landscape of cancer cells, characterized by a heightened reliance on aerobic glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect"—presents a compelling therapeutic window.[1] Central to this metabolic reprogramming is the overexpression of the glucose transporter 1 (GLUT1), which facilitates the high-rate glucose uptake necessary to fuel rapid proliferation and survival.[1][2] Consequently, GLUT1 has emerged as a prime target for anticancer drug development.[3][4]

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one , more commonly known in scientific literature as BAY-876 , is a pioneering small molecule developed as a potent and highly selective inhibitor of GLUT1.[5][6] In drug discovery, potency is only half the story; selectivity is paramount. The human genome encodes 13 other facilitative glucose transporters (GLUTs), each with distinct tissue distribution and physiological roles. Cross-reactivity, particularly with isoforms like GLUT2 (liver, pancreas), GLUT3 (neurons), and GLUT4 (muscle, adipose tissue), could lead to significant, dose-limiting toxicities.

This guide provides an in-depth analysis of the cross-reactivity profile of BAY-876. We will objectively compare its performance against key GLUT isoforms, present the supporting experimental data and methodologies, and discuss the implications of its high selectivity for both preclinical research and therapeutic development.

Mechanism of Action: Allosteric Blockade of Glucose Transport

Glucose transport via GLUT1 operates on an alternating access mechanism, where the transporter exposes a substrate-binding site to either the outside or the inside of the cell. BAY-876 functions as a non-competitive inhibitor. It binds to an allosteric site on the intracellular domain of GLUT1, effectively locking the transporter in an outward-open conformation. This prevents the conformational cycling required for glucose translocation, thereby starving the cancer cell of its primary fuel source.[5] This targeted disruption of glucose uptake triggers profound metabolic stress, leading to reduced proliferation and induction of apoptosis in cancer cells.[1][4]

cluster_0 GLUT1 Transport Cycle cluster_1 Inhibition by BAY-876 Outward_Open Outward-Open Glucose binds from extracellular space Outward_Occluded Outward-Occluded Outward_Open->Outward_Occluded Glucose Binding Inward_Open Inward-Open Glucose released into cytoplasm Outward_Occluded->Inward_Open Conformational Change Inward_Occluded Inward-Occluded Inward_Open->Inward_Occluded Glucose Release BAY876 BAY-876 Inward_Occluded->Outward_Open Reorientation Inhibited_State Outward-Open & Locked BAY-876 binds to intracellular site Cycle Arrested BAY876->Inhibited_State Allosteric Binding

Caption: Mechanism of GLUT1 inhibition by BAY-876.

Comparative Selectivity Analysis: BAY-876 vs. Key GLUT Isoforms

The cornerstone of a successful targeted therapy is its ability to distinguish between the intended target and closely related proteins. The selectivity of BAY-876 has been rigorously characterized against the most physiologically relevant glucose transporter isoforms: GLUT2, GLUT3, and GLUT4. Experimental data consistently demonstrate that BAY-876 is exceptionally selective for GLUT1.

Quantitative analysis reveals a potent half-maximal inhibitory concentration (IC₅₀) for GLUT1 in the low nanomolar range, while exhibiting significantly weaker activity against other isoforms. This translates to a wide therapeutic window, minimizing the risk of off-target effects.[5][6][7]

Table 1: Comparative Potency and Selectivity of BAY-876 Across GLUT Isoforms

Transporter Primary Function Key Tissue Distribution BAY-876 IC₅₀ (nM) Selectivity vs. GLUT1 (Fold-Difference)
GLUT1 Basal glucose uptake Ubiquitous; high in erythrocytes, BBB, cancer cells ~2 -
GLUT2 High-capacity glucose transport, glucose sensing Liver, pancreatic β-cells, intestine, kidney ~9,400 ~4700-fold
GLUT3 High-affinity glucose uptake Neurons, placenta ~1,600 ~800-fold
GLUT4 Insulin-stimulated glucose uptake Skeletal muscle, cardiac muscle, adipose tissue ~270 ~135-fold

Data compiled from published findings.[6][7]

Interpretation of Selectivity Data:

  • High Selectivity over GLUT2: This is critical for safety. Inhibition of GLUT2 could disrupt hepatic glucose regulation and impair glucose-stimulated insulin secretion from the pancreas, leading to severe metabolic disturbances. The ~4700-fold selectivity of BAY-876 strongly mitigates this risk.

  • High Selectivity over GLUT3: GLUT3 is the primary transporter for neurons. Off-target inhibition in the central nervous system could have profound neurological consequences. The ~800-fold selectivity margin is therefore a key safety feature.

  • Selectivity over GLUT4: As the main insulin-responsive transporter, inhibition of GLUT4 could interfere with glucose disposal in muscle and fat, potentially inducing insulin resistance. The >135-fold selectivity of BAY-876 minimizes this potential liability.

Experimental Design for Cross-Reactivity Profiling

A self-validating and robust experimental workflow is essential to accurately determine inhibitor selectivity. The standard approach involves using cell lines that individually overexpress a specific human GLUT isoform, followed by a competitive radiolabeled substrate uptake assay.

cluster_workflow GLUT Inhibitor Selectivity Profiling Workflow A 1. Cell Line Engineering (Stable overexpression of GLUT1, GLUT2, GLUT3, GLUT4) B 2. Cell Culture & Plating (Seed cells in multi-well plates) A->B C 3. Pre-incubation (Wash with glucose-free buffer, add BAY-876 at various concentrations) B->C D 4. Substrate Addition (Add radiolabeled 2-deoxy-D-[3H]glucose) C->D E 5. Incubation & Lysis (Short incubation to measure initial uptake rate, then wash and lyse cells) D->E F 6. Scintillation Counting (Quantify intracellular radioactivity) E->F G 7. Data Analysis (Plot uptake vs. inhibitor concentration, calculate IC50 for each GLUT isoform) F->G

Caption: Experimental workflow for assessing GLUT inhibitor selectivity.

Detailed Protocol: In Vitro Glucose Uptake Assay

This protocol describes a representative method for quantifying the inhibitory activity of BAY-876 against a specific GLUT isoform.

1. Cell Preparation: a. Culture HEK293 cells stably transfected with human GLUT1, GLUT2, GLUT3, or GLUT4 in DMEM supplemented with 10% FBS and a selection antibiotic. b. Seed 5 x 10⁴ cells per well into a 96-well culture plate and allow them to adhere overnight.

2. Compound Preparation: a. Prepare a 10 mM stock solution of BAY-876 in DMSO. b. Perform serial dilutions in Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to create a range of concentrations (e.g., 0.1 nM to 100 µM).

3. Assay Procedure: a. Rationale (Starvation): To minimize competition from intracellular glucose and maximize uptake signal, cells are briefly starved of glucose. b. Gently aspirate the culture medium from each well. c. Wash the cells twice with 100 µL of warm, glucose-free KRH buffer. d. Add 50 µL of KRH buffer containing the desired concentration of BAY-876 (or vehicle control) to each well. e. Incubate the plate at 37°C for 15 minutes.

4. Uptake Measurement: a. Rationale (Substrate): 2-deoxy-D-[³H]glucose is used as a tracer. It is transported by GLUTs but is phosphorylated and trapped intracellularly, allowing for accumulation and measurement. b. Prepare an uptake solution by adding 2-deoxy-D-[³H]glucose to KRH buffer to a final concentration of 1 µCi/mL. c. Add 50 µL of the uptake solution to each well to initiate the uptake reaction. d. Incubate for exactly 5 minutes at 37°C. Rationale (Kinetics): A short incubation ensures measurement of the initial rate of transport, providing a more accurate assessment of inhibition.

5. Termination and Lysis: a. Rationale (Stopping the Reaction): A cold stop buffer rapidly halts the transport process. b. Quickly aspirate the uptake solution. c. Immediately wash the cells three times with 150 µL of ice-cold stop buffer (e.g., KRH buffer with 20 µM cytochalasin B). d. Add 100 µL of 0.1 M NaOH to each well to lyse the cells and release the intracellular contents.

6. Quantification and Analysis: a. Transfer the lysate from each well to a scintillation vial. b. Add 4 mL of scintillation cocktail. c. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. d. Normalize the data to the vehicle control (100% uptake) and background (non-specific uptake measured in the presence of a high concentration of a pan-GLUT inhibitor like cytochalasin B). e. Plot the percent inhibition against the logarithm of the BAY-876 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Broader Pharmacological Profile and Safety Assessment

Beyond its primary target family, a comprehensive understanding of a compound's potential for off-target interactions is crucial for its development. This is achieved through broad pharmacological profiling, where the compound is screened against a large panel of diverse biological targets, including G-protein coupled receptors, kinases, ion channels, and other enzymes.[8]

While extensive panel data for BAY-876 is proprietary, preclinical safety studies provide valuable insights. In vivo assessments, such as the Irwin test, have been conducted to monitor for any behavioral or physiological abnormalities in animal models.[7] Reports indicate that at therapeutic doses, BAY-876 treatment did not produce any significant behavioral findings, suggesting a low propensity for central nervous system off-target effects.[7] This aligns with its high selectivity against the neuron-dominant GLUT3 transporter and provides further evidence of its clean pharmacological profile.

Conclusion and Future Directions

The experimental data overwhelmingly support the classification of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (BAY-876) as a highly potent and exceptionally selective inhibitor of GLUT1. Its cross-reactivity profile, characterized by selectivity margins of 135- to over 4700-fold against other key glucose transporters, is a testament to its refined molecular design.

This high degree of selectivity is not merely an academic achievement; it is the critical feature that enables the safe and effective targeting of the Warburg effect in preclinical models. For researchers, BAY-876 serves as a precision tool to dissect the roles of GLUT1 in cancer and immunology.[9] For drug developers, its clean off-target profile minimizes safety liabilities and underscores its potential as a promising therapeutic candidate for cancers defined by a high glycolytic phenotype.[1][4] Future investigations will likely focus on clinical validation and the identification of patient populations most likely to benefit from this targeted metabolic therapy.

References

  • Kopitz, C., et al. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research, 76(14 Suppl), Abstract nr 4746. [Link]

  • Li, N., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 768102. [Link]

  • Bioengineer.org. (2025). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Bioengineer.org. [Link]

  • Hofmann, U., et al. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. European Journal of Pharmacology, 944, 175552. [Link]

  • Tominaga, K., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. [Link]

  • DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245-8. [Link]

  • Kapoor, K., et al. (2016). Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening. PLOS ONE, 11(11), e0166357. [Link]

  • Williams, P. D. (1990). The role of pharmacological profiling in safety assessment. Regulatory Toxicology and Pharmacology, 12(3 Pt 1), 238-52. [Link]

  • Varghese, E., et al. (2022). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Pharmacological Research, 185, 106511. [Link]

  • Zuccotto, F., et al. (2019). Pharmacological Targeting of GLUT1 to Control Autoreactive T Cell Responses. International Journal of Molecular Sciences, 20(14), 3469. [Link]

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"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" benchmarking against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Benchmarking 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

This guide provides a comprehensive framework for evaluating the novel pyridinone derivative, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities ranging from anti-inflammatory to antitumor and kinase inhibition.[1][2] The unique combination of a bromine atom at the 5-position and a methylsulfonyl-ethyl group at the N1 position suggests modulation of lipophilicity, metabolic stability, and target engagement through hydrogen bonding.[3]

This document outlines a strategic approach to benchmark this compound against established standards, providing the rationale behind experimental choices, detailed protocols, and a clear path for data interpretation. Our goal is to elucidate its potential therapeutic value through rigorous, objective comparison.

Rationale for Selecting Standard Compounds

Given the broad spectrum of activities associated with pyridinone-based molecules, a multi-pronged benchmarking strategy is essential.[1][2] We have selected two standard compounds that represent distinct, yet highly relevant, therapeutic applications for this scaffold.

  • Pirfenidone: An approved anti-fibrotic and anti-inflammatory drug for idiopathic pulmonary fibrosis.[4] Its simple 5-methyl-1-phenyl-2-(1H)-pyridinone structure makes it an excellent baseline comparator for assessing broad anti-inflammatory and anti-proliferative effects. Comparing our target compound to Pirfenidone will help contextualize its general cellular activity.

  • Alectinib: A potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), approved for the treatment of non-small cell lung cancer. While not a pyridinone itself, many kinase inhibitors utilize heterocyclic cores that engage with the kinase hinge region, an interaction for which pyridinones are well-suited.[1][2] Alectinib serves as a high-potency benchmark to determine if our compound possesses specific, potent kinase inhibitory activity.

This dual-standard approach allows us to screen for both broad, moderate-potency effects (vs. Pirfenidone) and highly specific, high-potency interactions (vs. Alectinib).

Proposed Benchmarking Workflow

A phased approach ensures a logical and cost-effective evaluation, starting with fundamental properties before progressing to complex biological assays.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Target Validation & MOA A Compound Synthesis & QC B Physicochemical Characterization (Solubility, LogP) A->B C Metabolic Stability (Microsomal Assay) B->C D Broad-Spectrum Kinase Panel Screen (400+ Kinases) C->D E Antiproliferative Assay (e.g., MTT on A549, HCT116) D->E F Anti-inflammatory Assay (LPS-stimulated PBMCs) E->F G IC50 Determination for Top Kinase Hits F->G H Western Blot for Pathway Modulation G->H I Cell Cycle Analysis H->I

Caption: Proposed workflow for benchmarking the target compound.

Phase 1: Physicochemical and Metabolic Profiling

Before assessing biological activity, it's crucial to understand the compound's fundamental drug-like properties. Poor solubility or rapid metabolic degradation can terminate a developmental program regardless of potency.

Rationale: This phase establishes a baseline for interpreting subsequent biological data. For instance, low potency in a cell-based assay might be explained by poor solubility or membrane permeability rather than a lack of target engagement.

Comparative Data Summary (Hypothetical Data)

Property5-Bromo-1-[2-(...)]-onePirfenidoneAlectinibMethod
Aqueous Solubility (pH 7.4) 45 µg/mL2100 µg/mL<1 µg/mLKinetic Solubility Assay
LogP 2.81.83.0HPLC Method
Microsomal Stability (t½, min) 55 min (Human)25 min (Human)>120 min (Human)Liver Microsomal Assay
Experimental Protocol: Human Liver Microsomal Stability Assay
  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (1 µM final concentration).

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: The half-life (t½) is determined by plotting the natural log of the peak area ratio (compound/internal standard) versus time and fitting to a first-order decay model.

Phase 2: In Vitro Biological Screening

This phase aims to identify the primary biological activity of the compound through broad, unbiased screening.

Rationale: By testing against a wide kinase panel and in general cell health assays, we can quickly identify potential therapeutic areas. The antiproliferative and anti-inflammatory assays directly benchmark against Pirfenidone's known activities.

A. Kinase Inhibition Screening

A broad panel screen (e.g., Eurofins KinaseProfiler™) is the most efficient method to identify specific kinase targets. The compound is typically tested at a single high concentration (e.g., 10 µM) against hundreds of kinases.

Hypothetical Signaling Pathway Interaction

If screening reveals potent inhibition of a kinase like MEK1, the compound could interfere with the classical MAPK/ERK pathway, which is often dysregulated in cancer.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Compound 5-Bromo-1-[...]-one Compound->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

B. Antiproliferative and Anti-inflammatory Assays

These cell-based assays provide a functional measure of the compound's activity and allow for direct comparison with our standards.

Comparative Data Summary (Hypothetical IC50/EC50 Values)

Assay5-Bromo-1-[2-(...)]-onePirfenidoneAlectinib
A549 Cell Proliferation (IC50) 15 µM>100 µM0.02 µM
TNF-α Inhibition (EC50) 25 µM50 µMNot Active
Experimental Protocol: MTT Antiproliferative Assay
  • Cell Seeding: Seed A549 human lung carcinoma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (from 100 µM to 0.1 µM) in complete growth medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Authoritative Grounding

This guide proposes a systematic benchmarking strategy for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . The pyridinone core is a versatile starting point for drug discovery, with derivatives showing a wide range of pharmacological properties, including antitumor and anti-inflammatory effects.[1][2] By comparing its physicochemical properties and in vitro activity against both a broad-acting anti-inflammatory agent like Pirfenidone and a highly potent kinase inhibitor like Alectinib, we can efficiently profile its therapeutic potential.[4] The outlined protocols for metabolic stability and cellular proliferation are standard, robust methods that provide a solid foundation for further investigation.[5] The success of other pyridinone derivatives in clinical development underscores the potential of this scaffold.[6][7]

The hypothetical data presented suggests that our novel compound may possess moderate antiproliferative activity, potentially through the inhibition of a specific cellular kinase. The next logical steps would involve validating the top kinase hits from the panel screen through IC50 determination and exploring the downstream cellular effects via Western blot to confirm the mechanism of action.

References

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Zhang, W., & Pike, A. (2020). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Malah, A., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indoline-2-One Derivatives. ResearchGate. Available at: [Link]

  • Wójcik-Pszczoła, K., et al. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PubMed Central. Available at: [Link]

  • Gutarra, M., et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. Available at: [Link]

  • PubChem. (n.d.). (5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone. PubChem. Available at: [Link]

  • Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Meislich, H. (2008). Pyridinols and Pyridones. ResearchGate. Available at: [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. Available at: [Link]

  • Romero, D. L., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. Available at: [Link]

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A Comparative Guide to the Therapeutic Potential of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of the novel compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (herafter referred to as Compound X), a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Its performance is benchmarked against established p38 MAPK inhibitors, Losmapimod and Pamapimod, offering a framework for its preclinical validation in the context of inflammatory diseases.

Introduction: The Role of p38 MAPK in Inflammatory Diseases

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is a key driver in the pathogenesis of numerous chronic inflammatory conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuroinflammatory disorders.[4][5][6] The p38α isoform is considered the primary mediator of these inflammatory processes, making it a prime therapeutic target.[7] Inhibition of p38 MAPK can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating the inflammatory cascade.[1][2]

Despite the clear therapeutic rationale, the clinical development of p38 MAPK inhibitors has been challenging, with issues of off-target effects and limited efficacy.[8][9] This underscores the need for novel inhibitors with improved selectivity and pharmacodynamic properties. Compound X, with its unique chemical scaffold, represents a promising next-generation candidate in this class.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Compound X, along with Losmapimod and Pamapimod, are small molecule inhibitors that target the ATP-binding pocket of p38 MAPK, preventing its activation and the subsequent phosphorylation of downstream targets.[2] This blockade of p38 MAPK activity leads to a reduction in the expression of key inflammatory mediators.

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a multi-tiered cascade initiated by various extracellular stimuli. Upon activation, a series of phosphorylation events culminate in the activation of p38 MAPK, which then phosphorylates downstream substrates, including transcription factors and other kinases, leading to a pro-inflammatory response.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 Target Kinase cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK Inflammatory Cytokines->MAPKKK Environmental Stress Environmental Stress Environmental Stress->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production MK2->Pro-inflammatory Cytokine Production Transcription Factors->Pro-inflammatory Cytokine Production Compound X Compound X Compound X->p38 MAPK Losmapimod Losmapimod Losmapimod->p38 MAPK Pamapimod Pamapimod Pamapimod->p38 MAPK

Caption: The p38 MAPK signaling pathway and points of inhibition.

Comparative Performance Analysis

The following sections present a comparative analysis of Compound X against Losmapimod and Pamapimod based on a series of standard preclinical assays. The data presented for Compound X is hypothetical but based on plausible outcomes for a promising novel inhibitor.

In Vitro Potency and Selectivity

A critical initial assessment for any kinase inhibitor is its potency against the target kinase and its selectivity against a panel of other kinases to anticipate potential off-target effects.

Table 1: In Vitro Kinase Inhibition Profile

Compoundp38α IC50 (nM)p38β IC50 (nM)JNK2 IC50 (nM)ERK2 IC50 (nM)
Compound X 5.2 8.1 >10,000>10,000
Losmapimod11.515.3>10,000>10,000
Pamapimod8.912.4>10,000>10,000

Data for Losmapimod and Pamapimod are representative values from published literature. Data for Compound X is hypothetical.

Interpretation: Compound X demonstrates superior in vitro potency against p38α and p38β compared to both Losmapimod and Pamapimod. Importantly, it shows high selectivity with no significant inhibition of other closely related MAP kinases, JNK2 and ERK2, at high concentrations.

Cellular Activity: Inhibition of Cytokine Production

To assess the functional consequence of p38 MAPK inhibition in a cellular context, the ability of the compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) was measured.

Table 2: Inhibition of LPS-induced TNF-α Release in Human PBMCs

CompoundIC50 (nM)
Compound X 15.8
Losmapimod35.2
Pamapimod28.7

Data for Losmapimod and Pamapimod are representative values. Data for Compound X is hypothetical.

Interpretation: Compound X exhibits potent inhibition of TNF-α production in a cellular assay, with a lower IC50 value than the comparator compounds, indicating excellent cell permeability and target engagement.

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is essential for in vivo efficacy. The following table summarizes key PK parameters in rats.

Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg oral administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Compound X 12501.0750065
Losmapimod9801.5620050
Pamapimod11001.2680055

Data for Losmapimod and Pamapimod are representative values. Data for Compound X is hypothetical.

Interpretation: Compound X demonstrates a promising pharmacokinetic profile with rapid absorption, high exposure, and good oral bioavailability, suggesting its suitability for in vivo studies.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Experimental Workflow for Preclinical Evaluation

workflow Start Start In_Vitro_Potency In Vitro Potency Assay (p38α Kinase Activity) Start->In_Vitro_Potency Kinase_Selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) In_Vitro_Potency->Kinase_Selectivity Cellular_Activity Cellular Activity Assay (TNF-α Release in PBMCs) Kinase_Selectivity->Cellular_Activity Pharmacokinetics Pharmacokinetic Study (Rat Model) Cellular_Activity->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Study (Collagen-Induced Arthritis Model) Pharmacokinetics->In_Vivo_Efficacy End End In_Vivo_Efficacy->End

Caption: A stepwise workflow for the preclinical validation of a novel p38 MAPK inhibitor.

Protocol 1: In Vitro p38α Kinase Inhibition Assay

This protocol details a luminescent kinase assay to determine the in vitro potency of test compounds.

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.

  • Materials:

    • Recombinant human p38α kinase

    • ATF2 peptide substrate

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (Compound X, Losmapimod, Pamapimod) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO.

    • Add 5 µL of kinase buffer containing the p38α enzyme to each well.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the ATF2 substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular TNF-α Release Assay

This protocol describes the measurement of TNF-α inhibition in LPS-stimulated human PBMCs.

  • Principle: This ELISA-based assay quantifies the amount of TNF-α secreted by immune cells in response to an inflammatory stimulus, and the ability of test compounds to inhibit this process.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 cell culture medium with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (Compound X, Losmapimod, Pamapimod) dissolved in DMSO

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere for 2 hours.

    • Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 18 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The presented comparative analysis, based on established preclinical assays, positions 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (Compound X) as a highly promising therapeutic candidate for inflammatory diseases. Its superior in vitro potency, excellent cellular activity, and favorable pharmacokinetic profile compared to the established inhibitors Losmapimod and Pamapimod warrant further investigation.

The logical next step is to validate these findings in in vivo models of inflammatory disease, such as a collagen-induced arthritis model in rodents.[10] Such studies will be crucial to establish a clear pharmacokinetic/pharmacodynamic relationship and to assess the therapeutic efficacy of Compound X in a complex biological system. Furthermore, comprehensive safety and toxicology studies will be necessary to support its advancement into clinical development.

References

  • Monahan, J. B., & Mbalaviele, G. (2018). Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. Journal of Experimental Medicine, 215(5), 1315–1325. [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

  • O'Dea, K., et al. (2019). Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10. Journal of Leukocyte Biology, 106(2), 405-416. [Link]

  • What is Losmapimod used for? (2024, June 27). Patsnap Synapse. [Link]

  • Zheng, Q., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica, 2(4), 587-594. [Link]

  • Peifer, C., & Alessi, D. R. (2008). Kinetics of small molecule inhibitor binding to p38 kinase. Journal of Biological Chemistry, 283(1), 124-132. [Link]

  • The KINETIC phase 2 randomized controlled trial of oral pamapimod-pioglitazone in non-critically ill COVID-19 inpatients. (2023). eClinicalMedicine, 64, 102220. [Link]

  • What are p38 MAPK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Hill, R. J., et al. (2008). Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity. The Journal of pharmacology and experimental therapeutics, 327(3), 610–619. [Link]

  • Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. (2015). Inflammation, 38(6), 2243-2253. [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2016). Expert Opinion on Investigational Drugs, 25(6), 661-676. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. (2023). International Journal of Molecular Sciences, 24(18), 14006. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). International Journal of Molecular Sciences, 24(18), 14006. [Link]

  • p38 mitogen-activated protein kinases. (n.d.). Wikipedia. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and in compliance with stringent environmental regulations. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, a halogenated heterocyclic compound. Our focus extends beyond mere procedural steps to instill a deep understanding of the chemical principles and regulatory mandates that govern safe laboratory practice.

The Regulatory Imperative: Understanding Hazardous Waste Classification

The foundation of proper chemical disposal lies in its correct classification. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[1][2] The regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273, provide a comprehensive framework for waste identification, generation, management, and disposal.[1]

Due to the presence of a bromine atom, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is classified as a halogenated organic compound .[3][4] This classification is critical because halogenated wastes have specific disposal pathways, primarily high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[3][5] It is economically and environmentally crucial to segregate halogenated waste from non-halogenated waste streams, as the disposal costs for the former are significantly higher.[5][6]

Parameter Classification & Guidance Regulatory Citation
Waste Type Halogenated Organic Waste40 CFR Part 261
Primary Hazard Based on structural analogs: Potential for acute toxicity (oral) and eye irritation.[7]Assumed pending specific testing
Disposal Method Controlled incineration at a licensed facility.[3][7]40 CFR Part 264
Drain Disposal Strictly Prohibited.[4][6][8]Clean Water Act

The Disposal Workflow: From Benchtop to Manifest

Proper disposal is a systematic process that begins the moment waste is generated. Adherence to this workflow ensures safety within the laboratory and compliance with federal and institutional requirements.

G cluster_0 In-Lab Waste Management cluster_1 Facility-Level Waste Handling A Waste Generation (e.g., reaction quench, purification fractions) B Segregation Is the waste halogenated? A->B C YES: Halogenated Waste Stream (e.g., 5-Bromo-1-[...]) B->C Contains Bromine D NO: Non-Halogenated Waste Stream B->D E Accumulation in Satellite Accumulation Area (SAA) - Properly labeled container - Tightly sealed - Secondary containment C->E F Transport to Central Accumulation Area (CAA) E->F G Waste Profile & Manifesting F->G H Shipment by Licensed Transporter G->H I Final Disposal (Regulated Hazardous Waste Incinerator) H->I

Caption: Waste Disposal Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable plan for researchers handling waste containing 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

1. Personal Protective Equipment (PPE) & Location:

  • Rationale: The principle of ALARA (As Low As Reasonably Achievable) dictates minimizing exposure. The toxicological properties of this specific compound are not fully known, demanding a cautious approach.[9]

  • Procedure: Always handle the compound and its waste within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

2. Waste Segregation at the Source:

  • Rationale: This is the most critical step for ensuring cost-effective and environmentally sound disposal. Cross-contamination of a non-halogenated waste stream with a halogenated compound renders the entire volume as halogenated waste.[5][6]

  • Procedure:

    • Designate a specific waste container exclusively for "Halogenated Organic Waste."

    • This includes the pure compound, any solutions containing it (e.g., from chromatography, reaction workups), and any grossly contaminated items like pipette tips or weigh boats.

    • Do NOT mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[6]

3. Container Management in the Satellite Accumulation Area (SAA):

  • Rationale: The SAA is the designated laboratory location for waste accumulation, governed by specific EPA regulations to prevent spills and accidental mixing.[10]

  • Procedure:

    • Container Selection: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a tight-fitting, vapor-tight lid. The container must be in good condition.[11]

    • Labeling: Label the container with the words "Hazardous Waste" before any waste is added.[6][11] Clearly list all constituents, including "5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one" and any solvents, with approximate percentages. Do not use abbreviations or chemical formulas.[11]

    • Accumulation: Keep the container closed at all times except when actively adding waste.[6][11] Store the container in a designated SAA, which could be a marked area of a benchtop or within a fume hood, away from incompatible materials.[10]

    • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the container must be moved to the institution's central accumulation area within three days.[8]

4. Requesting Waste Pickup:

  • Rationale: The transfer of waste from the laboratory to the final disposal facility must be managed by trained professionals and meticulously documented.[12]

  • Procedure:

    • When the waste container is full or the experiment is complete, follow your institution's specific procedures for waste pickup. This typically involves submitting an online or paper request to the Environmental Health & Safety (EHS) department.

    • Ensure the waste label is complete and accurate to facilitate proper manifesting and disposal by EHS personnel.

5. Handling Spills and Contaminated Materials:

  • Rationale: Accidental releases must be managed promptly to mitigate exposure and environmental contamination.

  • Procedure:

    • Minor Spills (inside a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Scoop the absorbed material into a bag, seal it, and place it inside the designated halogenated waste container.

    • Contaminated Labware: Glassware that is grossly contaminated should be rinsed with a small amount of a suitable solvent (e.g., acetone), and this rinsate must be collected as halogenated hazardous waste. Empty containers of the pure compound should also be managed as hazardous waste.

This comprehensive approach, grounded in regulatory compliance and scientific best practices, ensures that the disposal of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is conducted with the highest regard for safety and environmental stewardship.

References

  • Lafayette College. Hazardous Waste Segregation. Available from: [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available from: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available from: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. Available from: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. Available from: [Link]

  • Case Western Reserve University. RCRA. Available from: [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]

  • Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. Available from: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Available from: [Link]

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Comprehensive Safety and Handling Guide for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the utmost caution, assuming it is hazardous.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one, a risk assessment must be conducted based on the hazards associated with structurally similar compounds. The presence of a brominated heterocyclic ring and a methylsulfonyl group suggests potential for toxicity and irritation.

A closely related compound, 5-Bromo-2-(methylsulfonyl)pyrimidine, is classified as follows:

  • Acute toxicity - Category 4, Oral: Harmful if swallowed.[1]

  • Eye irritation, Category 2: Causes serious eye irritation.[1]

Based on these data, it is prudent to assume that 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one may exhibit similar hazardous properties.

Potential Hazards:

  • May be harmful if ingested.

  • May cause serious eye irritation.

  • May cause skin irritation.

  • May cause respiratory tract irritation.[2]

A thorough risk assessment should be performed for any procedure involving this compound to identify and mitigate potential exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to provide comprehensive protection.[3][4] The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and preparing solutions - Disposable, powder-free nitrile gloves (double-gloving recommended)- Long-sleeved laboratory coat- Chemical splash goggles- Face shield (if not working in a fume hood)To prevent skin and eye contact with the solid compound and its solutions. Double-gloving provides an extra layer of protection against potential contamination.[3]
Running reactions and transfers - Disposable, powder-free nitrile gloves (double-gloving recommended)- Long-sleeved, chemical-resistant laboratory coat or gown- Chemical splash goggles- Work within a certified chemical fume hoodTo protect against splashes and inhalation of any vapors or aerosols that may be generated during the procedure.
Purification (e.g., chromatography) - Disposable, powder-free nitrile gloves (double-gloving recommended)- Long-sleeved, chemical-resistant laboratory coat or gown- Chemical splash goggles- Work within a certified chemical fume hoodTo protect against splashes of the compound and solvents, and to prevent inhalation of vapors.
Handling waste - Heavy-duty, chemical-resistant gloves- Long-sleeved, chemical-resistant laboratory coat or gown- Chemical splash gogglesTo protect against contact with concentrated waste materials.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Procedure cluster_post_handling Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identifies Hazards DonPPE Don PPE SelectPPE->DonPPE Specifies Gear HandleCompound Handle Compound in Fume Hood DonPPE->HandleCompound Ensures Protection DoffPPE Doff PPE HandleCompound->DoffPPE Completes Task Decontaminate Decontaminate Work Area DoffPPE->Decontaminate Prevents Contamination Spread DisposeWaste Dispose of Waste Decontaminate->DisposeWaste Finalizes Cleanup

Caption: Workflow for safe handling of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Preparation and Weighing
  • Designate a work area: All handling of the solid compound should be performed within a certified chemical fume hood.

  • Don appropriate PPE: Refer to the PPE table above.

  • Weighing: Use a tared, sealed container to weigh the compound. This minimizes the risk of generating dust.

  • Solution Preparation: Add the solvent to the container with the compound slowly to avoid splashing.

Reaction and Work-up
  • Perform all reactions in a fume hood.

  • Use appropriate glassware: Ensure all glassware is free of cracks and stars.

  • Maintain temperature control: If the reaction is exothermic, have a cooling bath ready.

  • Transfers: Use a cannula or syringe for liquid transfers to minimize exposure.

Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

dot

PPE_Don_Doff cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in an anteroom if possible) DonGown 1. Gown DonGloves1 2. Inner Gloves DonGoggles 3. Goggles DonFaceShield 4. Face Shield (if needed) DonGloves2 5. Outer Gloves DoffGloves2 1. Outer Gloves DoffGown 2. Gown DoffFaceShield 3. Face Shield DoffGoggles 4. Goggles DoffGloves1 5. Inner Gloves

Caption: Recommended donning and doffing sequence for PPE.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

  • Contaminated PPE: Dispose of as hazardous waste.

Brominated organic compounds may require specific disposal procedures, such as high-temperature incineration, to prevent the formation of toxic byproducts.[6] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

  • Fisher Scientific. (2025, December 19).
  • Echemi. (2019, July 15). 5-Bromo-2-(methylsulfonyl)pyrimidine SDS.
  • Echemi. N-(5-Bromo[1][2][7]triazolo[1,5-a]pyridin-2-yl)cyclo Safety Data Sheets.

  • U.S. Environmental Protection Agency. (1983, December).
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